KISS1-305
Description
Propriétés
Formule moléculaire |
C56H76N16O12 |
|---|---|
Poids moléculaire |
1165.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C56H76N16O12/c1-32(2)25-41(50(79)64-39(15-10-22-63-55(60)61-3)49(78)65-40(47(59)76)27-33-11-6-4-7-12-33)70-56(84)72-71-54(83)43(28-34-13-8-5-9-14-34)67-53(82)45(31-73)69-52(81)44(30-46(58)75)68-51(80)42(29-36-20-23-62-24-21-36)66-48(77)38(57)26-35-16-18-37(74)19-17-35/h4-9,11-14,16-21,23-24,32,38-45,73-74H,10,15,22,25-31,57H2,1-3H3,(H2,58,75)(H2,59,76)(H,64,79)(H,65,78)(H,66,77)(H,67,82)(H,68,80)(H,69,81)(H,71,83)(H3,60,61,63)(H2,70,72,84)/t38-,39+,40+,41+,42-,43+,44+,45+/m1/s1 |
Clé InChI |
YSVWFFNZZGLLAI-XNTOLAJGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC3=CC=NC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the KISS1-305 Peptide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KISS1-305 is a potent synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). As a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the kisspeptin/KISS1R system has emerged as a significant target for therapeutic intervention in reproductive disorders and hormone-dependent cancers. This compound, a rationally designed analog of the endogenous kisspeptin-10, exhibits enhanced metabolic stability and robust bioactivity, making it a valuable chemical probe for studying KISS1R signaling and a promising lead for drug development. This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of this compound, including detailed experimental protocols and data presentation.
Structure and Physicochemical Properties
This compound is a modified nonapeptide with the sequence D-Tyr-D-Pya(4)-Asn-Ser-Phe-AzaGly-Leu-Arg(Me)-Phe-NH2. The incorporation of unnatural amino acids and other modifications are key to its enhanced stability and potency compared to the endogenous kisspeptin-10.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 1165.32 g/mol |
| Molecular Formula | C₅₆H₇₆N₁₆O₁₂ |
| Sequence | YXNSFGLRF |
| Modifications | Tyr-1 = D-Tyr, X-2 = D-Pya(4), Gly-6 = AzaGly, Arg-8 = Arg(Me), Phe-9 = C-terminal amide |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble to 1 mg/ml in water |
| Storage | Store at -20°C |
Biological Activity and Quantitative Data
This compound acts as a potent agonist at the KISS1 receptor, initiating a signaling cascade that ultimately leads to the release of gonadotropin-releasing hormone (GnRH). Its enhanced stability prolongs its biological action in vivo.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Species | Value | Reference |
| EC₅₀ | Human | 10 nM | [1][2] |
| Kᵢ | Human | 0.11 nM | [1][2] |
| Kᵢ | Rat | 0.14 nM | [1][2] |
| EC₅₀ | Human (CHO cells) | 4.8 nM | [3] |
In vivo studies have demonstrated that chronic administration of this compound in male rats leads to a reduction in plasma testosterone levels and the weight of genital organs, highlighting its potential for treating hormone-dependent diseases like prostate cancer[4].
Signaling Pathway
Upon binding to KISS1R, a Gq/11-coupled receptor, this compound initiates a well-characterized signaling cascade. This pathway is central to its physiological effects on the reproductive axis.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is performed using Fmoc solid-phase peptide synthesis (SPPS). This multi-step process involves the sequential addition of protected amino acids to a solid support resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including modified versions: Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Pya(4)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf, Me)-OH)
-
Fmoc-AzaGly-OH synthon
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf, Me)-OH) with a coupling reagent (e.g., HATU) and DIPEA in DMF.
-
Add the activated amino acid to the resin and allow it to react for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
For the incorporation of AzaGly, use an appropriate activated form of Fmoc-AzaGly-OH.
-
-
Final Deprotection: After coupling the final amino acid (Fmoc-D-Tyr(tBu)-OH), remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Washing:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5-60% B over 30 minutes).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Characterization by Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the purified peptide. The expected mass should correspond to the calculated mass of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the KISS1R.
Materials:
-
Cell membranes expressing KISS1R.
-
Radiolabeled kisspeptin (e.g., [¹²⁵I]-kisspeptin-10).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Unlabeled this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled kisspeptin and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate KISS1R and induce an intracellular calcium flux, providing the EC₅₀ value.
Materials:
-
Cells stably expressing KISS1R (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound at various concentrations.
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Plate the KISS1R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.
Conclusion
This compound is a well-characterized and potent synthetic agonist of the KISS1R. Its modified structure confers enhanced stability, making it a superior tool for in vivo studies compared to endogenous kisspeptins. The detailed protocols provided in this guide for its synthesis, purification, characterization, and biological evaluation will be valuable for researchers in the fields of reproductive biology, oncology, and drug discovery. The continued investigation of this compound and similar analogs holds significant promise for the development of novel therapeutics targeting the kisspeptin signaling pathway.
References
The Neurobiology of Gonadotropin-Releasing Hormone: A Technical Guide to the Mechanism of Action of KISS1-305
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the KISS1 gene and its protein product, kisspeptin, has revolutionized our understanding of the neuroendocrine regulation of reproduction. Kisspeptin, and its active fragments such as KISS1-305, are now recognized as the most potent upstream activators of Gonadotropin-Releasing Hormone (GnRH) neurons, the master regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Dysregulation of the kisspeptin signaling pathway is implicated in various reproductive disorders, including hypogonadotropic hypogonadism and central precocious puberty, making it a prime target for therapeutic intervention.[4][5][6] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its profound excitatory effects on GnRH neurons.
Core Mechanism of Action: A Multi-faceted Signaling Cascade
This compound initiates its action by binding to its cognate G protein-coupled receptor, KISS1R (also known as GPR54), which is expressed on the majority of GnRH neurons.[4][7] This interaction triggers a canonical Gαq-mediated signaling pathway, leading to a robust and sustained depolarization and increased firing rate of these critical neurons.[8][9][10] The downstream effects are multifaceted, involving the modulation of multiple ion channels and intracellular signaling cascades.
Postsynaptic Signaling Pathway in GnRH Neurons
The primary mechanism of this compound action is a direct postsynaptic effect on GnRH neurons.[8][11] The binding of this compound to KISS1R activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9][12]
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][12] This transient increase in intracellular Ca2+ contributes to the overall depolarization of the neuron.[10][12]
-
DAG and Ion Channel Modulation: DAG, along with the increase in intracellular Ca2+, activates Protein Kinase C (PKC).[5][10] This and other downstream pathways lead to the modulation of several key ion channels:
-
Opening of Transient Receptor Potential Canonical (TRPC) Channels: A major contributor to the sustained depolarization is the opening of non-selective cation channels, particularly TRPC4 and TRPC5.[8][9]
-
Inhibition of Inwardly Rectifying Potassium (Kir) Channels: this compound signaling leads to the closure of Kir channels, including ATP-sensitive potassium (KATP) and G protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][9] This reduction in potassium efflux further contributes to the depolarization of the neuronal membrane.
-
The culmination of these events is a significant and prolonged depolarization of the GnRH neuron, leading to an increase in action potential firing and subsequent GnRH release into the portal circulation.[1][8]
Presynaptic and Indirect Mechanisms
While the direct postsynaptic actions of this compound are predominant, there is also evidence for indirect, presynaptic effects.[8][11] Kisspeptin can increase the excitatory drive to GnRH neurons by modulating the release of both GABA and glutamate from afferent terminals.[8] The significance of these indirect actions appears to be potentiated by estradiol, suggesting a mechanism for hormonal modulation of GnRH neuron activity.[11]
Termination of the Signal
The prolonged depolarization induced by kisspeptin is not indefinite. Emerging evidence suggests a role for nitric oxide (NO) in terminating the kisspeptin-induced signal.[13] NO is thought to facilitate the resynthesis of PIP2, which in turn leads to the deactivation of TRPC channels, allowing the GnRH neuron to return to its resting state and be ready for subsequent stimulation.[13][14]
Quantitative Data on this compound Action
The following tables summarize key quantitative data from various studies investigating the effects of this compound on GnRH neurons.
| Parameter | Value | Species/Model | Reference(s) |
| Electrophysiological Effects | |||
| Responding GnRH Neurons | 75-90% | Mouse | [8] |
| Membrane Depolarization | 6 ± 1 mV | Mouse | [12] |
| Increase in Firing Rate | 87 ± 4% | Mouse | [12] |
| EC50 (OVX mice) | 3.6 nM | Mouse | [15] |
| EC50 (OVX+E mice) | 4.5 nM | Mouse | [15] |
| Calcium Imaging | |||
| Intracellular Ca2+ Increase | ~10% | Mouse | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of common experimental protocols used to study the effects of this compound on GnRH neurons.
Electrophysiological Recordings
-
Objective: To measure changes in membrane potential and firing rate of GnRH neurons in response to this compound.
-
Preparation: Acute brain slices (200-300 µm thick) containing the preoptic area are prepared from transgenic mice expressing a fluorescent reporter (e.g., EGFP) in GnRH neurons.[16]
-
Recording Configurations:
-
Perforated-Patch Clamp: This technique uses an antibiotic (e.g., gramicidin or amphotericin B) in the pipette solution to form small pores in the cell membrane, allowing for electrical access without dialyzing the intracellular contents. This preserves endogenous signaling cascades.[12][16]
-
Whole-Cell Patch Clamp: This configuration provides lower access resistance and allows for the manipulation of the intracellular environment but can lead to the washout of essential signaling molecules.[11][15]
-
-
Procedure:
-
Identify GnRH neurons using fluorescence microscopy.
-
Establish a giga-ohm seal and obtain the desired recording configuration.
-
Record baseline neuronal activity (membrane potential and firing rate) in artificial cerebrospinal fluid (aCSF).
-
Bath-apply this compound (typically 10-100 nM) for a defined period (e.g., 1-5 minutes).[12][15]
-
Record the neuronal response during and after this compound application.
-
To distinguish direct from indirect effects, fast synaptic transmission can be blocked using a cocktail of antagonists such as picrotoxin (for GABAA receptors) and kynurenic acid or CNQX/AP5 (for glutamate receptors).[11][12]
-
Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in GnRH neurons following this compound stimulation.
-
Preparation: Similar to electrophysiology, acute brain slices or dissociated GnRH neurons from transgenic reporter mice are used.
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Acquire baseline fluorescence images using a fluorescence microscope equipped with a CCD camera.
-
Perfuse the preparation with this compound.
-
Capture fluorescence images at regular intervals to monitor changes in [Ca2+]i, which are typically reported as a change in the ratio of fluorescence emission at two different excitation wavelengths.[12][17]
-
In Vivo Studies
-
Objective: To assess the physiological effects of centrally administered this compound on the HPG axis.
-
Procedure:
-
Surgically implant a cannula into the cerebral ventricles (intracerebroventricular, ICV) or directly into specific hypothalamic nuclei of the animal model.
-
After a recovery period, administer this compound via the cannula.
-
Collect blood samples at various time points post-injection.
-
Measure serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) using immunoassays to determine the effect on the pituitary-gonadal axis.[4]
-
Visualizing the Molecular Machinery
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway in GnRH neurons.
Caption: Experimental workflow for electrophysiological recording.
Conclusion
This compound is a master regulator of the reproductive axis, exerting its influence through a potent and direct excitatory action on GnRH neurons. The intricate signaling cascade, initiated by the binding of this compound to its receptor, KISS1R, involves the activation of the PLC pathway, mobilization of intracellular calcium, and the coordinated modulation of TRPC and Kir channels. This leads to a robust depolarization and increased firing of GnRH neurons, ultimately driving the release of GnRH. A thorough understanding of this mechanism is paramount for the development of novel therapeutic strategies for a range of reproductive disorders. The data and protocols presented in this guide serve as a comprehensive resource for researchers and clinicians working to unravel the complexities of the kisspeptin-GnRH signaling system.
References
- 1. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 3. Frontiers | The Role of Kiss1 Neurons As Integrators of Endocrine, Metabolic, and Environmental Factors in the Hypothalamic–Pituitary–Gonadal Axis [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. karger.com [karger.com]
- 6. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KiSS-1 and GPR54 as new players in gonadotropin regulation and puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kisspeptin Regulation of Neuronal Activity throughout the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kisspeptin and GnRH Neuronal Excitability: Molecular Mechanisms Driven by 17β-Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kisspeptin acts directly and indirectly to increase gonadotropin-releasing hormone neuron activity and its effects are modulated by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Kisspeptin Acts Directly and Indirectly to Increase Gonadotropin-Releasing Hormone Neuron Activity and Its Effects Are Modulated by Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Gonadotropin-Releasing Hormone Neurons by Kisspeptin as a Neuroendocrine Switch for the Onset of Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisphenol A Activates Calcium Influx in Immortalized GnRH Neurons [mdpi.com]
The Genesis of a Metastasis Suppressor Analog: A Technical Guide to the Discovery and Rationale for KISS1-305 Development
For Immediate Release
This technical guide provides an in-depth overview of the discovery of the metastasis suppressor gene, KISS1, and the scientific rationale that propelled the development of its potent and stable analog, KISS1-305. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the kisspeptin system in oncology and reproductive medicine.
Discovery of the KISS1 Gene: An Unexpected Metastasis Suppressor
The journey to understanding the therapeutic potential of kisspeptin analogs begins with the discovery of the KISS1 gene. Initially identified in 1996, KISS1 was characterized as a human metastasis suppressor gene. Groundbreaking experiments demonstrated that the introduction of a normal copy of chromosome 6 into a highly metastatic human melanoma cell line, C8161, suppressed its metastatic potential without affecting its tumorigenicity. Subsequent subtractive hybridization studies pinpointed KISS1 as the gene responsible for this anti-metastatic phenotype.
The protein product of the KISS1 gene is a 145-amino acid preproprotein that undergoes proteolytic cleavage to generate a family of smaller, biologically active peptides known as kisspeptins. The most abundant of these is kisspeptin-54 (KP-54), a 54-amino acid peptide. Shorter forms, including kisspeptin-14, -13, and -10, all share a common C-terminal RF-amide motif, which is crucial for their biological activity. These peptides were found to be the endogenous ligands for a G protein-coupled receptor, GPR54, now more commonly referred to as the KISS1 receptor (KISS1R).
The anti-metastatic properties of KISS1 have been observed in a variety of cancers, including melanoma, breast carcinoma, and others. The proposed mechanism for this effect involves the inhibition of cell migration and invasion. However, the native kisspeptin peptides have a significant drawback for therapeutic development: they are rapidly degraded by plasma proteases, resulting in a short biological half-life.
The Rationale for this compound Development: A Quest for Stability and Sustained Action
The therapeutic promise of harnessing the KISS1/KISS1R pathway was hampered by the poor pharmacokinetic profile of endogenous kisspeptins. This led to a concerted effort to develop synthetic analogs with improved stability and sustained biological activity. The primary rationale for the development of this compound was to create a potent KISS1R agonist that could resist degradation by plasma proteases, thereby enabling the study of chronic receptor activation and unlocking its therapeutic potential.
The development of this compound and similar analogs was driven by several key objectives:
-
Enhanced Proteolytic Resistance: To overcome the rapid degradation of natural kisspeptins, strategic modifications were made to the peptide sequence. This included the incorporation of unnatural amino acids and alterations to the peptide backbone to protect cleavage sites.
-
Sustained Receptor Agonism: A stable analog would allow for prolonged activation of the KISS1R. This is particularly relevant in the context of reproductive disorders and hormone-dependent cancers, where continuous modulation of the hypothalamic-pituitary-gonadal (HPG) axis is desired.
-
Improved Pharmacokinetic Profile: A longer half-life would translate to less frequent dosing in a clinical setting, improving patient compliance and therapeutic efficacy.
-
Elucidation of Chronic Effects: A stable agonist is an invaluable research tool to investigate the long-term consequences of KISS1R activation, including receptor desensitization and its impact on downstream signaling pathways.
This compound emerged as a prototype peptide from these efforts, demonstrating both potent agonistic activity and enhanced resistance to plasma protease degradation.[1][2] This made it a suitable candidate for in-depth preclinical investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related investigational analogs.
Table 1: In Vitro Activity of KISS1R Agonists
| Compound | Receptor | Assay Type | Value | Units | Reference |
| This compound | Human KISS1R | Ki | 0.11 | nM | [3][4] |
| Rat KISS1R | Ki | 0.14 | nM | [3][4] | |
| KISS1R | EC50 | 10 | nM | [3][4] | |
| TAK-448 (MVT-602) | KISS1R | IC50 | 460 | pM | [5] |
| KISS1R | EC50 | 632 | pM | [5] | |
| TAK-683 | Human KISS1R | EC50 | 0.96 | nM | [6][7] |
| Rat KISS1R | EC50 | 1.6 | nM | [6][7] | |
| KISS1R | IC50 | 170 | pM | [6][7] |
Table 2: In Vivo Effects of Chronic this compound Administration in Male Rats
| Parameter | Treatment | Duration | Observation | Reference |
| Plasma LH and Testosterone | This compound (4 nmol/h, s.c.) | 1 day | Substantial elevation | [1] |
| 6 days | Abrupt reduction to lower limit of detection | [1] | ||
| Genital Organ Weight | This compound (4 nmol/h, s.c.) | 4 weeks | More profound reduction compared to leuprolide | [8] |
| Hypothalamic GnRH Content | This compound (4 nmol/h, s.c.) | 3 weeks | Reduced to 10-20% of control | [8] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Solid-Phase Peptide Synthesis (Representative Protocol)
The synthesis of kisspeptin analogs like this compound is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including modified amino acids for this compound)
-
Coupling reagents (e.g., HBTU, HATU)
-
Activation base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Reversed-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent and a base, and then coupled to the free amine on the resin.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reversed-phase HPLC.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
KISS1R Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity (Ki) of this compound to the KISS1 receptor.
Materials:
-
Cell membranes expressing KISS1R (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [125I]-Kisspeptin-10)
-
This compound (or other competitor ligands)
-
Binding buffer
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add cell membranes, radioligand at a fixed concentration, and varying concentrations of the competitor ligand (this compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value.
In Vitro Functional Assay: Calcium Mobilization (Representative Protocol)
This assay measures the ability of this compound to activate the KISS1R and trigger downstream signaling, in this case, the release of intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing KISS1R
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the KISS1R-expressing cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with Fluo-4 AM dye, which will fluoresce upon binding to calcium.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Inject varying concentrations of this compound into the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 (concentration that elicits 50% of the maximal response).
In Vivo Chronic Administration in Rats (Representative Protocol)
This protocol describes the continuous subcutaneous administration of this compound to rats to evaluate its long-term effects on the HPG axis.
Materials:
-
Adult male rats
-
This compound
-
Osmotic minipumps
-
Surgical instruments for implantation
-
Anesthesia
-
Blood collection supplies
-
Hormone assay kits (e.g., for LH and testosterone)
Procedure:
-
Pump Preparation: Fill the osmotic minipumps with the desired concentration of this compound solution.
-
Surgical Implantation: Anesthetize the rats and surgically implant the osmotic minipumps subcutaneously in the dorsal region.
-
Dosing Period: Allow the pumps to deliver this compound at a constant rate for the desired duration (e.g., 4 weeks).
-
Blood Sampling: Collect blood samples at various time points throughout the study.
-
Hormone Analysis: Measure plasma concentrations of LH and testosterone using appropriate assay kits.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., genital organs, hypothalamus) for further analysis.
-
Data Analysis: Analyze the changes in hormone levels and organ weights over time compared to a control group.
Visualizations of Key Pathways and Processes
KISS1/KISS1R Signaling Pathway
Caption: Simplified KISS1/KISS1R signaling pathway.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for in vitro calcium mobilization assay.
Rationale for this compound Development
Caption: Logical flow of the rationale for this compound development.
Conclusion
The development of this compound represents a significant advancement in the field of kisspeptin research. By addressing the inherent instability of the native peptides, this compound and subsequent analogs have provided powerful tools to explore the therapeutic potential of the KISS1/KISS1R signaling pathway. The initial discovery of KISS1 as a metastasis suppressor, coupled with its profound role in regulating the reproductive axis, has opened up dual avenues for drug development. The data and methodologies presented in this guide underscore the rigorous scientific approach taken to translate a fundamental biological discovery into a potential therapeutic candidate. Further research and clinical investigation of stable kisspeptin agonists are warranted to fully realize their promise in treating a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Endocrine profile of the kisspeptin receptor agonist MVT-602 in healthy premenopausal women with and without ovarian stimulation: results from 2 randomized, placebo-controlled clinical tricals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
The KISS1-305 Signaling Cascade in Pituitary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptins, products of the KISS1 gene, and their cognate G protein-coupled receptor, KISS1R (also known as GPR54), are central regulators of the hypothalamic-pituitary-gonadal (HPG) axis, and thus are critical for puberty and the maintenance of reproductive function.[1][2][3] The primary mechanism of action involves the potent stimulation of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[4][5] However, compelling evidence also demonstrates that kisspeptins can act directly on the pituitary gland.[2][6][7]
KISS1-305 is a rationally designed, protease-resistant nonapeptide analog of kisspeptin-10.[8][9] Its enhanced stability and potent agonistic activity at the KISS1R make it a valuable chemical probe for studying the long-term effects of receptor activation and a potential therapeutic agent for hormone-related diseases.[8][9][10] This guide provides an in-depth examination of the this compound signaling cascade specifically within pituitary cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular pathways.
The KISS1 Receptor (KISS1R) in the Pituitary
Both KISS1 and KISS1R mRNA are expressed in the pituitaries of peripubertal rats, suggesting a potential for autocrine or paracrine regulation.[7] Studies have confirmed that KISS1R is expressed in pituitary gonadotrophs, the cells responsible for producing and secreting Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6] Intriguingly, kisspeptin has also been shown to activate somatotrophs (growth hormone-producing cells), indicating a broader role within the pituitary than initially anticipated.[7] In human pituitary adenomas, KISS1R expression is most prevalent in clinically non-functioning pituitary tumors.[11]
Core Signaling Cascade of this compound in Pituitary Cells
The signaling cascade initiated by this compound in pituitary cells is consistent with KISS1R's canonical coupling to the Gαq/11 subfamily of heterotrimeric G proteins.[12][13] Binding of this compound to KISS1R induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[12] This rapid increase in intracellular Ca2+ concentration is a hallmark of KISS1R activation.[7] Concurrently, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates a host of downstream targets, propagating the signal to elicit cellular responses.[13]
Caption: The this compound signaling cascade in pituitary gonadotrophs.
Downstream Signaling: The MAPK/ERK Pathway
A key downstream pathway activated by KISS1R signaling is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[13][14] Activation of PKC can lead to the phosphorylation and activation of Raf, which in turn phosphorylates and activates MEK, which then phosphorylates and activates ERK1/2.[13] Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, ultimately contributing to the synthesis and secretion of gonadotropins.[14][15] The phosphorylation of ERK1/2 is a frequently used and robust readout for KISS1R activity in various cell types.[14][16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and the physiological responses to kisspeptin stimulation in pituitary cells and related models.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Parameter | Species/Cell Line | Value | Reference |
|---|---|---|---|
| EC₅₀ | Rat KISS1R (CHO cells) | 10 nM | [8][17] |
| EC₅₀ | Human KISS1R (CHO cells) | 2.6 nM - 10 nM | [8][17] |
| Kᵢ | Rat KISS1R | 0.14 nM | [17] |
| Kᵢ | Human KISS1R | 0.11 nM |[17] |
EC₅₀ (Half-maximal effective concentration) values are typically from calcium mobilization assays. Kᵢ (Inhibition constant) values are from competitive binding assays.
Table 2: Direct Effects of Kisspeptin on Pituitary Cell Responses
| Parameter Measured | Cell Type/Model | Agonist (Concentration) | Result | Reference |
|---|---|---|---|---|
| Intracellular Ca²⁺ Rise | Male Rat Gonadotrophs | Kisspeptin-10 | 62.8 ± 16.0% increase | [7] |
| Intracellular Ca²⁺ Rise | Male Rat Somatotrophs | Kisspeptin-10 | 60.3 ± 5.5% increase | [7] |
| LH Secretion | Male Rat Pituitary Cells | Kisspeptin-10 (10⁻⁸ M) | 218.7 ± 23.6% of control | [7] |
| LH Secretion | Female Rat Pituitary Cells | Kisspeptin-10 (10⁻⁸ M) | 180.4 ± 7.2% of control | [7] |
| GH Secretion | Male Rat Pituitary Cells | Kisspeptin-10 (10⁻⁸ M) | 181.9 ± 14.9% of control | [7] |
| GH Secretion | Female Rat Pituitary Cells | Kisspeptin-10 (10⁻⁸ M) | 260.2 ± 15.9% of control |[7] |
Table 3: In Vivo Effects of Chronic this compound Administration in Male Rats
| Parameter | Dosing Regimen | Time Point | Observation | Reference |
|---|---|---|---|---|
| Plasma LH | 4 nmol/h; s.c. | Day 1 | Markedly increased | [8][10] |
| Plasma LH | 4 nmol/h; s.c. | Day 6 | Reduced to lower limit of detection | [8] |
| Plasma Testosterone | 4 nmol/h; s.c. | Day 1 | Substantially elevated | [10] |
| Plasma Testosterone | 1-4 nmol/h; s.c. | Day 3 | Reduced to castrate levels | [10] |
| Hypothalamic GnRH Content | 1-4 nmol/h; s.c. | 3 Weeks | Reduced to 10-20% of control |[9][10] |
Chronic administration leads to an initial stimulation followed by profound suppression of the HPG axis, likely due to receptor desensitization and depletion of hypothalamic GnRH stores.[9][10]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key assays used to study the this compound signaling cascade.
Caption: General workflow for a calcium mobilization assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following receptor activation and is a primary method for determining agonist potency (EC₅₀).[18][19]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat KISS1R, or primary pituitary cells, in appropriate media. Plate cells in black, clear-bottom 96- or 384-well plates and grow to ~90% confluency.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW, Cal-520) diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a FlexStation. Establish a stable baseline fluorescence reading for several seconds.
-
Agonist Addition: The instrument automatically adds an equal volume of the 2x this compound solution to the wells.
-
Data Acquisition: Continue to measure fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium peak.[8]
-
Analysis: Determine the maximum fluorescence response for each concentration. Plot the response versus the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of IP3's stable metabolite, IP1, providing a more integrated measure of Gq activation over time compared to the transient calcium signal.[20][21]
-
Cell Culture: Plate KISS1R-expressing cells in a suitable multi-well format (e.g., 96-well white plates) and grow to confluency.[21]
-
Stimulation: Aspirate the culture medium and replace it with stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits IP1 degradation, allowing it to accumulate.[21]
-
Agonist Treatment: Add various concentrations of this compound to the wells and incubate for an optimized period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Add the lysis reagent provided with a commercial assay kit (e.g., IP-One HTRF® from Cisbio).
-
Detection: Add the HTRF® detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate. Incubate for the recommended time (e.g., 1 hour at room temperature).
-
Data Acquisition: Read the plate on a compatible HTRF® reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the HTRF® ratio and plot against agonist concentration to determine EC₅₀. For antagonist studies, cells are co-incubated with a fixed concentration of agonist and varying concentrations of the antagonist.[20]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay directly measures the activation of a key downstream signaling pathway.[16]
-
Cell Culture and Starvation: Grow KISS1R-expressing cells to near confluency. To reduce basal phosphorylation levels, starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours.[16]
-
Agonist Stimulation: Treat the starved cells with varying concentrations of this compound for a short, optimized time period (e.g., 3-10 minutes) at 37°C.[16]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like β-actin.[16] Quantify band intensities using densitometry software. Express p-ERK levels as a fold-change over the vehicle-treated control.
Gonadotropin Secretion Assay
This assay measures the ultimate physiological output from pituitary gonadotrophs.[7]
-
Pituitary Cell Culture: Prepare primary pituitary cell cultures from rats. Disperse the cells enzymatically and plate them in multi-well plates. Allow cells to recover for 48-72 hours before experimentation.
-
Pre-incubation: Wash the cells with culture medium (e.g., DMEM) to remove previously secreted hormones.
-
Stimulation: Add fresh medium containing various concentrations of this compound (or GnRH as a positive control). Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Hormone Quantification: Measure the concentration of LH (and/or FSH) in the collected supernatant using a specific and sensitive immunoassay, such as a Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: Express the amount of secreted hormone as a percentage of the basal secretion (vehicle-treated control). Normalize data to the total protein content or cell number per well if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Kisspeptin on Hypothalamic-Pituitary-Gonadal Pathology and Its Effect on Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Kiss1 Neurons As Integrators of Endocrine, Metabolic, and Environmental Factors in the Hypothalamic–Pituitary–Gonadal Axis [frontiersin.org]
- 4. Kisspeptin Acts Directly and Indirectly to Increase Gonadotropin-Releasing Hormone Neuron Activity and Its Effects Are Modulated by Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 6. Kisspeptin Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct pituitary effects of kisspeptin: activation of gonadotrophs and somatotrophs and stimulation of luteinising hormone and growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KISS1 receptor is preferentially expressed in clinically non-functioning pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kisspeptin and GnRH Neuronal Excitability: Molecular Mechanisms Driven by 17β-Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in clinical applications of kisspeptin-GnRH pathway in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KISS1 305 | Kisspeptin Receptor | Tocris Bioscience [tocris.com]
- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Potent Kisspeptin Antagonists Delineate Physiological Mechanisms of Gonadotropin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In Vivo Efficacy of KISS1-305 in Testosterone Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin, a product of the KISS1 gene, and its receptor, GPR54 (also known as KISS1R), are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] The pulsatile release of kisspeptin from hypothalamic neurons stimulates the secretion of gonadotropin-releasing hormone (GnRH), which in turn governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][4] These gonadotropins are essential for gonadal steroidogenesis, including the production of testosterone in males.[5] While acute administration of kisspeptin analogs leads to a surge in LH and testosterone, chronic administration has been shown to induce a profound and sustained suppression of the HPG axis, leading to a reduction in testosterone to castrate levels.[1][6] This paradoxical effect has positioned kisspeptin receptor agonists as potential therapeutic agents for hormone-dependent diseases such as prostate cancer.[6][7]
KISS1-305 is a metabolically stable analog of kisspeptin-10, designed to resist degradation by plasma proteases, thus making it more suitable for therapeutic applications.[8][9] This technical guide provides an in-depth overview of the in vivo function of this compound with a specific focus on its testosterone-suppressing effects, drawing from key preclinical studies. The guide details the experimental protocols, presents quantitative data in a structured format, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data on the In Vivo Effects of this compound
The following tables summarize the key quantitative findings from a pivotal study by Matsui et al. (2012) investigating the chronic administration of this compound in adult male rats.[1][6]
Table 1: Effect of Chronic Subcutaneous Infusion of this compound on Plasma Testosterone Levels in Male Rats
| Treatment Group | Day 1 (ng/mL) | Day 3 (ng/mL) | Day 7 (ng/mL) | Day 14 (ng/mL) | Day 21 (ng/mL) | Day 28 (ng/mL) |
| Vehicle | 3.8 ± 1.1 | 4.2 ± 0.9 | 3.5 ± 0.8 | 3.9 ± 1.0 | 4.1 ± 0.7 | 3.7 ± 0.9 |
| This compound (1 nmol/h) | 10.2 ± 2.5 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| This compound (2 nmol/h) | 11.5 ± 3.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| This compound (4 nmol/h) | 12.1 ± 2.8 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| Leuprolide (1 nmol/h) | 13.5 ± 3.4 | 1.2 ± 0.4 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the vehicle-treated group. Data extracted from Matsui et al., 2012.[1][6]*
Table 2: Effect of Chronic Subcutaneous Infusion of this compound on Plasma Luteinizing Hormone (LH) Levels in Male Rats
| Treatment Group | Day 1 (ng/mL) | Day 3 (ng/mL) | Day 7 (ng/mL) | Day 14 (ng/mL) | Day 21 (ng/mL) | Day 28 (ng/mL) |
| Vehicle | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| This compound (1 nmol/h) | 3.5 ± 1.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| This compound (2 nmol/h) | 4.1 ± 1.5 | 0.1 ± 0.0 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| This compound (4 nmol/h) | 4.5 ± 1.7 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| Leuprolide (1 nmol/h) | 5.2 ± 1.9 | 0.5 ± 0.2 | 0.1 ± 0.0 | < 0.1 | < 0.1 | < 0.1 |
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the vehicle-treated group. Data extracted from Matsui et al., 2012.[1][6]*
Table 3: Effect of 4-Week Chronic Subcutaneous Infusion of this compound on Genital Organ Weights in Male Rats
| Treatment Group | Prostate Weight (g) | Seminal Vesicle Weight (g) | Testis Weight (g) |
| Vehicle | 1.2 ± 0.2 | 1.5 ± 0.3 | 3.5 ± 0.4 |
| This compound (1 nmol/h) | 0.2 ± 0.1 | 0.3 ± 0.1 | 1.8 ± 0.3 |
| This compound (2 nmol/h) | 0.1 ± 0.0 | 0.2 ± 0.1 | 1.5 ± 0.2 |
| This compound (4 nmol/h) | 0.1 ± 0.0 | 0.2 ± 0.1 | 1.4 ± 0.2 |
| Leuprolide (1 nmol/h) | 0.3 ± 0.1 | 0.4 ± 0.1 | 2.1 ± 0.3 |
| Orchiectomy | 0.1 ± 0.0 | 0.2 ± 0.0 | N/A |
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the vehicle-treated group. Data extracted from Matsui et al., 2012.[1][6]*
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in this guide, based on the work of Matsui et al. (2012).[1][6]
Objective: To evaluate the effect of chronic subcutaneous administration of this compound on the hypothalamic-pituitary-gonadal axis in adult male rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Age: 9 weeks at the start of the experiment
-
Housing: Maintained under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
Materials and Reagents:
-
This compound (synthesized and purified)
-
Leuprolide acetate (GnRH agonist, for comparison)
-
Vehicle (e.g., sterile saline or appropriate buffer)
-
Alzet osmotic pumps (e.g., Model 2004, providing a constant infusion rate for 4 weeks)
-
Anesthetics (e.g., isoflurane or a ketamine/xylazine mixture)
-
Surgical instruments for pump implantation
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Hormone assay kits (e.g., radioimmunoassay [RIA] or enzyme-linked immunosorbent assay [ELISA] for testosterone and LH)
Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.
-
Osmotic Pump Preparation: Alzet osmotic pumps are filled with either vehicle, this compound solution at the desired concentrations (e.g., to deliver 1, 2, or 4 nmol/h), or leuprolide solution (e.g., to deliver 1 nmol/h) according to the manufacturer's instructions. The pumps are primed by incubating them in sterile saline at 37°C for at least 4 hours before implantation.
-
Surgical Implantation of Osmotic Pumps:
-
Rats are anesthetized using a suitable anesthetic agent.
-
A small subcutaneous incision is made in the dorsal region (back of the neck).
-
A subcutaneous pocket is created by blunt dissection.
-
The primed osmotic pump is inserted into the subcutaneous pocket.
-
The incision is closed with sutures or surgical staples.
-
Post-operative care, including analgesics, is provided as per institutional guidelines.
-
-
Treatment Period: The animals are housed individually and monitored daily for any signs of distress. The infusion continues for the duration of the study (e.g., 4 weeks).
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., days 1, 3, 7, 14, 21, and 28).
-
Blood is typically drawn from the tail vein or via a catheterized vessel (e.g., jugular vein) for repeated sampling.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until hormone analysis.
-
-
Hormone Analysis: Plasma concentrations of testosterone and LH are measured using commercially available and validated RIA or ELISA kits.
-
Endpoint Analysis (at the end of the treatment period):
-
Animals are euthanized by an approved method.
-
Genital organs (prostate, seminal vesicles, and testes) are carefully dissected and weighed.
-
Hypothalamic and pituitary tissues may be collected for further analysis (e.g., GnRH content, gene expression).
-
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the intracellular signaling cascade initiated by the binding of a kisspeptin analog, such as this compound, to its receptor, GPR54, on a GnRH neuron.
Caption: KISS1/GPR54 signaling cascade in a GnRH neuron.
Experimental Workflow for In Vivo Study of this compound
The diagram below outlines the key steps in a typical preclinical in vivo study to assess the long-term effects of this compound on testosterone suppression.
Caption: Workflow for chronic this compound in vivo study.
Discussion and Conclusion
The in vivo administration of the kisspeptin analog this compound demonstrates a biphasic effect on the HPG axis.[1][6] An initial, acute stimulation leads to a surge in LH and testosterone.[6][9] However, continuous, chronic exposure results in a profound and sustained suppression of gonadotropin and testosterone secretion, ultimately leading to a state of chemical castration.[1][6] This suppressive effect is more rapid and pronounced than that observed with the GnRH agonist leuprolide.[6] The underlying mechanism is believed to involve desensitization of the GPR54 receptor and a reduction in hypothalamic GnRH content, which disrupts the endogenous pulsatile GnRH secretion necessary for maintaining normal pituitary-gonadal function.[6][10]
The data presented in this guide highlight the potent testosterone-suppressing capabilities of this compound in a preclinical model. The detailed experimental protocol and workflows provide a framework for researchers aiming to investigate the in vivo effects of kisspeptin analogs. The robust and rapid reduction of testosterone to castrate levels suggests the therapeutic potential of compounds like this compound for hormone-dependent conditions, warranting further investigation in clinical settings.[6][7]
References
- 1. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Schematic diagram showing the neuroanatomy of the kisspeptin-GnRH pathway and the relationship between KNDy neurones and GnRH neurones in humans and rodents [pfocr.wikipathways.org]
- 4. Activation of Gonadotropin-Releasing Hormone Neurons by Kisspeptin as a Neuroendocrine Switch for the Onset of Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Kiss1 expression by sex steroids in the amygdala of the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of KISS1-305 for the Human KISS1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of KISS1-305, a potent synthetic agonist, to its cognate human receptor, KISS1R (also known as GPR54). This document details the quantitative binding affinity, the experimental procedures used for its determination, and the downstream signaling cascades initiated upon agonist binding.
Quantitative Binding Affinity Data
The binding affinity of this compound for the human KISS1 receptor (KISS1R) has been determined through rigorous in vitro assays. The data presented below summarizes the high-affinity interaction observed, which is crucial for understanding its biological potency and for the development of related therapeutic agents.
| Compound | Receptor | Assay Type | Radioligand | Parameter | Value (nM) | Reference |
| This compound | Human KISS1R | Radioligand Binding | [¹²⁵I]-Kisspeptin-10 | Kᵢ | 0.11 | [1] |
| This compound | Rat KISS1R | Radioligand Binding | [¹²⁵I]-Kisspeptin-10 | Kᵢ | 0.14 | [1] |
Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for human KISS1R is typically achieved through a competitive radioligand binding assay. This method is considered the gold standard for quantifying ligand-receptor interactions[2][3].
Preparation of Cell Membranes Expressing Human KISS1R
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human KISS1R are cultured in Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic such as G418 (400 µg/ml) to maintain receptor expression. Cells are grown to confluence in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvest: Adherent cells are washed with phosphate-buffered saline (PBS) and detached using an enzyme-free cell dissociation solution or gentle scraping.
-
Homogenization: The harvested cells are centrifuged, and the cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors). The cell suspension is then homogenized using a Dounce homogenizer or a similar mechanical disruption method.
-
Membrane Isolation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Final Preparation: The membrane pellet is washed and resuspended in a suitable assay buffer. The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. The prepared membranes are then stored at -80°C until use.
Competitive Binding Assay Protocol
This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the KISS1R.
-
Assay Buffer: A typical binding buffer consists of 20 mM HEPES, 2 mM MgCl₂, 6.5 mM CaCl₂, and 0.1-1% Bovine Serum Albumin (BSA), pH 7.4[4].
-
Reaction Mixture: The assay is performed in microcentrifuge tubes or a 96-well plate format. Each reaction tube contains:
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]-Kisspeptin-10). The concentration used is typically at or below its Kₔ value to ensure assay sensitivity.
-
A range of concentrations of the unlabeled competitor, this compound.
-
A fixed amount of the cell membrane preparation (typically 10-50 µg of protein).
-
Assay buffer to bring the final volume to a defined amount (e.g., 200-500 µL).
-
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium[5].
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis:
-
Total Binding: Measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Measured in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Kisspeptin-10) to saturate all specific binding sites.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Signaling Pathways and Experimental Workflow Visualization
Upon binding of an agonist like this compound, the human KISS1R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
KISS1R Signaling Pathway
The primary signaling pathway activated by KISS1R is through the Gαq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.
Caption: KISS1R signaling cascade upon agonist binding.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of a compound like this compound using a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. KISS1 305 | Kisspeptin Receptor | Tocris Bioscience [tocris.com]
- 2. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Change in the Ligand-Binding Pocket via a KISS1R Mutation (P147L) Leads to Isolated Gonadotropin-Releasing Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of KISS1-305: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of KISS1-305, a potent agonist of the kisspeptin-1 receptor (KISS1R). This document summarizes key quantitative data, details common experimental methodologies for agonist characterization, and visualizes the critical signaling pathways and experimental workflows.
Introduction to this compound and the KISS1R System
The kisspeptin/KISS1R system is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] Kisspeptin, the endogenous ligand for KISS1R, is a neuropeptide encoded by the KISS1 gene. Activation of KISS1R, a G protein-coupled receptor (GPCR), triggers a signaling cascade that ultimately leads to the secretion of gonadotropin-releasing hormone (GnRH).[2][3][4]
This compound is a synthetic analog of metastin/kisspeptin, designed as a potent and stable KISS1R agonist.[5][6] Its resistance to degradation by plasma proteases makes it a valuable tool for in vivo studies.[5][6] This guide will explore the binding, potency, and functional effects of this compound, providing researchers with a comprehensive understanding of its pharmacological characteristics.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.11 nM | [7][8] |
| Rat | 0.14 nM | [7][8] | |
| Potency (EC50) | Not Specified | 10 nM | [7][8] |
Table 2: In Vivo Effects of Chronic this compound Administration in Male Rats
| Parameter | Effect | Reference |
| Plasma Testosterone | Reduced | [7][8] |
| Genital Organ Weights | Reduced | [7][8] |
| Plasma LH and Testosterone (Initial) | Markedly Increased | [5] |
| Plasma LH and Testosterone (After Day 6) | Dramatically Decreased | [5] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1165.32 g/mol | [7][8] |
| Formula | C56H76N16O12 | [7][8] |
| Sequence | YXNSFGLRF (Modifications: Tyr-1 = D-Tyr, X-2 = D-Pya(4), Gly-6 = AzaGly, Arg-8 = Arg(Me), Phe-9 = C-terminal amide) | [7][8] |
Experimental Protocols
The characterization of KISS1R agonists like this compound involves a suite of in vitro assays to determine binding affinity, potency, and downstream signaling events. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for its receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the KISS1 receptor.
-
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [125I]-Kisspeptin-10) from the KISS1R.
-
Materials:
-
Cell membranes prepared from cells expressing KISS1R.
-
Radiolabeled kisspeptin (e.g., [125I]-Kisspeptin-10).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of cell membranes expressing KISS1R with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound to compete for binding to the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the Ki value.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Objective: To determine the potency (EC50) of this compound in activating KISS1R-mediated calcium release.
-
Principle: KISS1R activation leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
-
Materials:
-
Cells expressing KISS1R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Plate cells expressing KISS1R in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The peak fluorescence intensity is proportional to the amount of intracellular calcium release.
-
Plot the dose-response curve to determine the EC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of KISS1R signaling.
-
Objective: To confirm that this compound activates the MAPK/ERK signaling pathway downstream of KISS1R.
-
Principle: Activation of KISS1R can lead to the phosphorylation and activation of ERK1/2. This is detected by Western blotting using antibodies specific for the phosphorylated form of ERK.
-
Materials:
-
Cells expressing KISS1R.
-
This compound.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Treat cells expressing KISS1R with various concentrations of this compound for a specific time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.
-
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Objective: To quantify the activation of the Gq pathway by measuring the accumulation of IP1.
-
Principle: Following Gq activation and IP3 production, IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Materials:
-
Cells expressing KISS1R.
-
This compound.
-
Stimulation buffer containing LiCl.
-
IP1 detection kit (e.g., HTRF-based kit).
-
A plate reader capable of HTRF detection.
-
-
Procedure:
-
Plate cells expressing KISS1R in a multi-well plate.
-
Stimulate the cells with varying concentrations of this compound in the presence of LiCl.
-
Lyse the cells.
-
Add the HTRF reagents (an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody) to the lysate.
-
Incubate to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody.
-
Measure the HTRF signal. A decrease in the signal indicates an increase in cellular IP1 accumulation.
-
Plot the dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by KISS1R and the general workflows of the experimental protocols described above.
Caption: KISS1R Signaling Pathways.
Caption: Experimental Assay Workflows.
Conclusion
This compound is a high-affinity, potent KISS1R agonist with demonstrated in vivo activity. Its favorable pharmacological profile and stability make it a crucial tool for investigating the physiological and pathophysiological roles of the kisspeptin system. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in reproductive biology, oncology, and neuroscience who are exploring the therapeutic potential of targeting the KISS1R.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
The Role of KISS1-305 in the Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the kisspeptin/KISS1R signaling pathway has revolutionized our understanding of the neuroendocrine control of reproduction. Kisspeptins, encoded by the KISS1 gene, are potent secretagogues of Gonadotropin-Releasing Hormone (GnRH) and are essential for puberty and the maintenance of reproductive function. KISS1-305 is a potent, protease-resistant synthetic analog of kisspeptin that acts as an agonist at the kisspeptin receptor (KISS1R, also known as GPR54). While acute administration of kisspeptin analogs stimulates the hypothalamic-pituitary-gonadal (HPG) axis, chronic administration of this compound has been shown to induce a profound and sustained suppression of gonadotropin secretion. This guide provides an in-depth technical overview of the role of this compound in regulating Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion, summarizing key quantitative data, experimental methodologies, and the underlying signaling mechanisms. This information is critical for professionals engaged in the research and development of novel therapeutics targeting hormone-dependent pathologies.
Introduction to this compound
This compound is a rationally designed nonapeptide analog of metastin/kisspeptin.[1] It was developed to overcome the rapid degradation of native kisspeptins by plasma proteases, thus offering a more stable profile for therapeutic application.[1] As a potent agonist, this compound binds with high affinity to both rat and human KISS1 receptors (Ki values of 0.14 nM and 0.11 nM, respectively) and demonstrates robust agonistic activity (EC50 = 10 nM).[2] Its primary mechanism of action involves the stimulation of GnRH neurons in the hypothalamus, which are the master regulators of the reproductive axis.[3]
Mechanism of Action: From Stimulation to Suppression
The effect of this compound on LH and FSH secretion is biphasic, characterized by an initial potent stimulation followed by a rapid and profound suppression upon continuous exposure.
-
Acute Stimulation: Like endogenous kisspeptins, an initial dose of this compound activates KISS1R on GnRH neurons. This activation triggers the Gαq/11 signaling cascade, leading to the synthesis and release of GnRH into the hypophyseal portal system.[4] GnRH then stimulates the anterior pituitary gonadotrophs to secrete LH and FSH.
-
Chronic Suppression: Continuous administration of this compound leads to desensitization of the HPG axis.[1] Mechanistic studies in male rats reveal that chronic exposure results in only a transient activation of GnRH neurons (as measured by c-Fos expression), suggesting a rapid attenuation of the neural response.[3][5] This is followed by a significant depletion of hypothalamic GnRH content, ultimately leading to a sharp decline in plasma LH and testosterone to castrate levels.[1][3] This suppressive effect is more rapid and pronounced than that observed with standard GnRH analogues like leuprolide.[3]
Signaling Pathways
This compound exerts its effects by activating the KISS1 receptor (KISS1R/GPR54), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound binding is detailed below.
Quantitative Data on LH & FSH Secretion
The following tables summarize the quantitative effects of chronic this compound administration on plasma LH levels in adult male rats, as reported by Matsui et al. (2012).
Table 1: Effect of Chronic Subcutaneous this compound Administration on Plasma LH Levels
| Treatment Group (Dose) | 4 hours | 8 hours | 24 hours (Day 1) | 6 days |
| Vehicle | ~0.1 ng/mL | ~0.1 ng/mL | ~0.1 ng/mL | ~0.1 ng/mL |
| This compound (2 nmol/h) | ~1.5 ng/mL | ~2.0 ng/mL | ~0.5 ng/mL | <0.08 ng/mL |
| This compound (4 nmol/h) | ~2.5 ng/mL | ~3.5 ng/mL | ~0.8 ng/mL | <0.08 ng/mL |
Data are approximated from graphical representations in Matsui et al., Endocrinology, 2012.[3][6]
Note on FSH: While detailed quantitative data for FSH response to this compound is less prominently reported in the initial abstracts, the mechanism of action via GnRH depletion implies a parallel suppression of FSH secretion following the initial stimulation. The GnRH pulse frequency is a key determinant of the LH:FSH ratio, and the eventual cessation of GnRH release would logically lead to a profound decrease in both gonadotropins.
Experimental Protocols
The following section details the methodology for a key in-vivo experiment assessing the chronic effects of this compound.
Protocol: Chronic Subcutaneous Administration in Male Rats
-
Animal Model: Adult male Sprague Dawley Crl:CD(SD) rats, 8-10 weeks of age.[6] Animals are housed under controlled temperature (23 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle, with ad libitum access to food and water.[6]
-
Test Compound Preparation & Administration: this compound is dissolved in a vehicle (e.g., distilled water).[6] The solution is loaded into ALZET osmotic minipumps designed for continuous subcutaneous delivery at specified rates (e.g., 0.2 to 4 nmol/hour).[6] Minipumps are implanted subcutaneously in the dorsum of the rats under appropriate anesthesia. Pumps are replaced weekly for long-term studies.[6]
-
Blood Sampling: Blood samples are collected serially from the tail vein at specified time points (e.g., baseline, 4, 8, 24 hours, and daily or weekly thereafter).[6] Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., Aprotinin/Trasylol) to prevent peptide degradation.[6] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]
-
Hormone Analysis: Plasma concentrations of LH and FSH are quantified using commercially available and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. KISS1 305 | KiSS1R/GPR54: R&D Systems [rndsystems.com]
- 3. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to KISS1-305: A Chemical Probe for Kisspeptin Signaling
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Kisspeptin and the Need for Chemical Probes
Kisspeptin, a peptide product of the KISS1 gene, and its G protein-coupled receptor, KISS1R (also known as GPR54), are central regulators of the reproductive axis.[1] This system is a key player in initiating puberty, mediating sex steroid feedback on the hypothalamus, and controlling the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[2][3] Given its critical role, the kisspeptin signaling pathway is a significant target for therapeutic intervention in reproductive disorders and hormone-dependent cancers.[4]
To effectively study this pathway and develop new therapeutics, researchers require specialized tools. Chemical probes—small molecules or peptides with high potency and selectivity for a specific target—are indispensable for dissecting complex biological systems. KISS1-305 has emerged as a vital chemical probe for investigating kisspeptin signaling due to its potent agonist activity, modified structure that confers resistance to degradation, and well-characterized effects both in vitro and in vivo.[5][6] This guide provides a comprehensive overview of this compound, its properties, and detailed protocols for its application in research.
This compound: Profile of a Potent KISS1R Agonist
This compound is a synthetic nonapeptide analog of the endogenous ligand Kisspeptin-10 (KP-10).[6] It was rationally designed to overcome the limitations of native kisspeptins, which have short half-lives in plasma. This compound incorporates specific amino acid substitutions and modifications to resist degradation by plasma proteases while retaining high-affinity binding and potent agonistic activity at the kisspeptin receptor.[5][6]
Chemical Structure and Modifications:
-
Sequence: YXNSFGLRF (Modifications: Tyr-1 = D-Tyr, X-2 = D-Pya(4), Gly-6 = AzaGly, Arg-8 = Arg(Me), Phe-9 = C-terminal amide)[7]
-
Molecular Formula: C₅₆H₇₆N₁₆O₁₂
-
Molecular Weight: 1165.32 g/mol
These modifications are critical to its function as a stable and reliable chemical probe for prolonged in vitro and in vivo experiments.
Quantitative Biological Activity and Selectivity
The utility of this compound as a chemical probe is defined by its high potency at the KISS1R and its selectivity over other receptors. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound at Kisspeptin Receptors
| Receptor Species | Kᵢ (Inhibitory Constant) | Assay Description |
|---|---|---|
| Human KISS1R | 0.11 nM[7] | Radioligand binding assay. |
| Human KISS1R | 0.089 nM[8] | Biological activity assessment of nonapeptide metastin analogs.[9] |
| Rat KISS1R | 0.14 nM[7] | Radioligand binding assay. |
Table 2: In Vitro Functional Activity of this compound
| Assay Type | Cell Line | EC₅₀ (Half-maximal Effective Conc.) |
|---|---|---|
| Calcium Mobilization | CHO cells (human KISS1R) | 0.27 nM[5] |
| Agonist Activity | CHO cells (rat KISS1R) | 10 nM[5] |
| Agonist Activity | Not specified | 4.8 nM[6] |
| Cell Growth Inhibition | KISS1R expressing cells | IC₅₀ = 8.94 nM[8] |
Table 3: Off-Target Selectivity Profile of this compound
| Off-Target Receptor | Kᵢ (Inhibitory Constant) | Selectivity vs. hKISS1R (0.11 nM) | Notes |
|---|---|---|---|
| OPRD1 (Delta-opioid Receptor) | 47.5 nM[8][9] | ~432-fold | The primary off-target identified in a broad GPCR scan.[8] |
| NPFFR1 / NPFFR2 | >30-fold selectivity[8][9] | >30-fold | Exhibits good selectivity against related neuropeptide FF receptors.[8][9] |
The Kisspeptin Signaling Pathway
This compound activates the same intracellular signaling cascade as endogenous kisspeptins. The KISS1R is a Gαq/11-coupled G protein-coupled receptor (GPCR).[2] Upon agonist binding, the Gαq/11 subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][10] IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2][11] This cascade leads to the depolarization of GnRH neurons and the subsequent secretion of GnRH.[10][11]
Detailed Experimental Protocols
The following protocols are representative methodologies for characterizing the activity of this compound.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the kisspeptin receptor.
Methodology:
-
Membrane Preparation: Culture cells engineered to express high levels of human or rat KISS1R (e.g., CHO or HEK293 cells). Harvest the cells and prepare membrane fractions through homogenization and centrifugation.
-
Radioligand: Use a radiolabeled kisspeptin analog, such as [¹²⁵I]-KP-10, as the tracer.[12]
-
Competition Binding: In a multi-well plate, incubate a fixed concentration of the radioligand with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound (the competitor).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (one-site fit) to calculate the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
Objective: To measure the functional potency (EC₅₀) of this compound by quantifying its ability to induce intracellular calcium release.
Methodology:
-
Cell Culture: Plate KISS1R-expressing CHO cells into a 96- or 384-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
FLIPR Assay: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure fluorescence. Establish a baseline fluorescence reading for each well.
-
Agonist Addition: Add the various concentrations of this compound to the wells and immediately begin measuring fluorescence intensity at short intervals (e.g., every 2 seconds for 2 minutes).[5]
-
Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound. Use a sigmoidal dose-response curve fit to determine the EC₅₀ value.
Protocol 3: In Vivo HPG Axis Suppression Study
Objective: To evaluate the effect of chronic this compound administration on the hypothalamic-pituitary-gonadal (HPG) axis in an animal model.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.[4] Allow animals to acclimate before the study begins.
-
Drug Administration: Administer this compound via continuous subcutaneous infusion using osmotic mini-pumps. A typical dose is 1-4 nmol/h.[4][13] A vehicle control group and a positive control group (e.g., a GnRH agonist like leuprolide) should be included.[4]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., day 1, 3, 6, and weekly thereafter for a 4-week period).[4][5]
-
Hormone Analysis: Separate plasma and measure concentrations of Luteinizing Hormone (LH) and testosterone using validated immunoassays (e.g., ELISA or RIA).
-
Mechanistic Studies (Optional): To investigate the mechanism of action, c-Fos expression in GnRH neurons can be assessed via immunohistochemistry as a marker of neuronal activation.[4][14] Hypothalamic GnRH content can also be measured.[4]
-
Data Analysis: Analyze hormone levels and organ weights using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the this compound group to control groups.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for validating and utilizing a chemical probe like this compound in kisspeptin signaling research.
Application and Interpretation of Results
This compound serves as a powerful tool to probe the function of the HPG axis. Its key feature is the biphasic effect observed with chronic administration:
-
Acute Stimulation: An initial, transient administration or the first phase of chronic treatment causes a sharp increase in LH and testosterone.[4][5] This mimics the natural stimulatory role of kisspeptin and can be used to study the downstream effects of GnRH pulses.
-
Chronic Suppression: Continuous, long-term administration leads to receptor desensitization and downregulation. This results in a profound and sustained suppression of the HPG axis, reducing testosterone to castration levels.[4][13] This effect is often faster and more pronounced than that seen with GnRH agonists.[4] This makes this compound an excellent tool for creating a state of "kisspeptin-induced hypogonadism" to study the physiological consequences of a suppressed reproductive axis.
By using this compound, researchers can precisely manipulate the KISS1R system to investigate its role in both normal physiology and pathological states.
Conclusion
This compound is a well-validated and potent chemical probe for the kisspeptin receptor, KISS1R. Its high affinity, functional agonist activity, and enhanced stability make it superior to endogenous peptides for experimental use. The detailed characterization of its biphasic in vivo effects provides researchers with a reliable method to both stimulate and chronically suppress the HPG axis. This technical guide provides the foundational data and protocols necessary for scientists to effectively employ this compound in their research to further unravel the complexities of kisspeptin signaling in health and disease.
References
- 1. Kisspeptin signaling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]
- 11. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Structural Modifications of KISS1-305 for Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
The native kisspeptin peptides, while potent regulators of the reproductive axis, are limited in their therapeutic potential by a short biological half-life.[1][2] This guide provides a detailed examination of KISS1-305, a synthetic nonapeptide analog of kisspeptin-10 (Kp-10), specifically engineered for improved stability and sustained agonistic activity at the kisspeptin receptor (KISS1R). We will explore the key structural modifications, present quantitative data on its biological activity, detail relevant experimental protocols, and visualize the associated signaling and experimental workflows.
Rationale for Development: Overcoming the Instability of Native Kisspeptins
Kisspeptins are a family of peptides derived from the KISS1 gene that are crucial for stimulating the hypothalamic-pituitary-gonadal (HPG) axis through the G protein-coupled receptor, KISS1R.[3][4] The smallest endogenous active fragment, Kp-10, exhibits high receptor affinity but is rapidly degraded in vivo by plasma proteases, limiting its therapeutic utility.[2][5] The development of this compound was driven by the need for a KISS1R agonist with enhanced metabolic stability to allow for sustained biological effects.[6][7][8] this compound was rationally designed to resist degradation by plasma proteases while retaining potent agonistic activity.[2][6][8]
Key Structural Modifications of this compound
This compound is a nonapeptide analog of Kp-10 with five key modifications designed to enhance its stability and potency.[7] These modifications were identified through systematic amino acid substitutions and peptidomimetic strategies.[7][9]
The sequence of this compound incorporates the following changes from the native Kp-10 sequence:
-
D-Tyr1: Replacement of the N-terminal L-Tyrosine with its D-enantiomer. The introduction of D-amino acids at the N-terminus sterically hinders the action of exopeptidases, a common pathway for peptide degradation.[10][11]
-
D-Pya(4)2: Substitution with D-pyridylalanine. This unnatural amino acid contributes to improved stability.
-
AzaGly6: Replacement of Glycine with AzaGlycine, where the α-carbon is replaced by a nitrogen atom. This modification makes the adjacent peptide bonds resistant to cleavage by proteases that specifically target the Gly-Leu bond in native kisspeptins.[5][7]
-
Arg(Me)8: N-methylation of Arginine. N-alkylation of amino acids can improve pharmacological properties and stability by protecting against proteolytic degradation.[7][10]
-
Phe-NH29: Amidation of the C-terminal Phenylalanine. C-terminal amidation is a common strategy to increase peptide stability by preventing degradation by carboxypeptidases.[10]
The full modified sequence of this compound is: {d-Tyr}-{d-Pya(4)}-Asn-Ser-Phe-{AzaGly}-Leu-{Arg(Me)}-Phe-NH2 .[12]
Quantitative Biological Data
The structural modifications incorporated into this compound result in a potent and stable KISS1R agonist. The following tables summarize its key quantitative parameters.
Table 1: Receptor Binding Affinity and Agonist Potency of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Ki | Human KISS1R | 0.11 nM | [12] |
| Rat KISS1R | 0.14 nM | [12] |
| EC50 | In vitro agonistic activity | 4.8 nM - 10 nM |[6][8][12] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Male Rats
| Administration | Effect | Time Course | Reference |
|---|---|---|---|
| Acute | Significant increase in plasma LH and testosterone | Observed following administration | [8] |
| Chronic (s.c. infusion) | Initial sharp increase in plasma LH and testosterone | Day 1 | [13][14] |
| Abrupt reduction of LH and testosterone to castration levels | Within 3-6 days | [13][14][15] |
| | Significant reduction in genital organ weight | Day 28 |[14][15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
-
Principle: this compound and its analogs are synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. The peptide is built step-by-step on a solid resin support.
-
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including the modified residues like Fmoc-d-Tyr(tBu)-OH, Fmoc-d-Pya(4)-OH, Fmoc-AzaGly-OH, and Fmoc-Arg(Me)(Pbf)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., LC/Q-TOF MS) and analytical HPLC.[16]
-
-
Principle: To assess resistance to proteolytic degradation, the peptide is incubated in plasma, and its concentration is monitored over time.
-
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer.
-
Incubation: Add a known concentration of this compound to fresh rat or human plasma and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma-peptide mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding a protein precipitation agent, such as acetonitrile or methanol.
-
Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC or LC-MS to quantify the percentage of intact this compound remaining at each time point. The degradation rate is then calculated.
-
-
Principle: This competitive binding assay measures the affinity (Ki) of this compound for the KISS1R by assessing its ability to displace a radiolabeled ligand.[17]
-
Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing human or rat KISS1R (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Reaction Mixture: In each well of a microplate, combine the cell membrane preparation, a fixed concentration of a radiolabeled kisspeptin analog (e.g., [125I]-Kp-10), and varying concentrations of the unlabeled competitor peptide (this compound).
-
Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and then convert it to the Ki value using the Cheng-Prusoff equation.
-
-
Principle: KISS1R is a Gq/11-coupled receptor.[3] Agonist binding leads to an increase in intracellular calcium concentration, which can be measured using a fluorescent calcium indicator. This assay determines the functional potency (EC50) of the agonist.
-
Protocol:
-
Cell Culture: Plate KISS1R-expressing cells in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution and incubate in the dark.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Inject the different concentrations of this compound into the wells and immediately monitor the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence signal corresponds to the maximum calcium mobilization. Plot the peak response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizing Pathways and Workflows
The following diagram illustrates the primary signaling cascade initiated by the binding of a KISS1R agonist like this compound.
KISS1R agonist signaling cascade leading to GnRH release.
This flowchart outlines the logical progression of experiments from synthesis to in vivo evaluation for a novel kisspeptin analog.
Workflow for the synthesis and evaluation of this compound.
References
- 1. A synthetic kisspeptin analog that triggers ovulation and advances puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis of a synthetic fish kisspeptin 1 peptide in membrane mimicking environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KISS1 305 | Kisspeptin Receptor | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of KISS1-305 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the kisspeptin analog, KISS1-305, in rat models. This document is intended to guide researchers in designing and executing experiments to investigate the physiological effects of this compound.
Introduction
This compound is a synthetic analog of kisspeptin, a neuropeptide that plays a critical role in regulating the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] Kisspeptins act by binding to the G protein-coupled receptor, KISS1R (formerly known as GPR54).[2][3] In vivo administration of this compound in rats has been shown to modulate the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and testosterone, making it a valuable tool for studying reproductive endocrinology and developing potential therapeutic agents for hormone-dependent diseases.[1]
Data Presentation
Table 1: In Vivo Administration Parameters for this compound in Rats
| Parameter | Details | Reference |
| Animal Model | Adult Male Sprague Dawley Rats | [4] |
| Dosage (Chronic) | 1-4 nmol/h | [1][4] |
| Administration Route | Subcutaneous (s.c.) infusion | [1][4] |
| Delivery System | Alzet osmotic minipumps | [4] |
| Vehicle | Distilled water | [4] |
| Duration (Chronic) | Up to 4 weeks | [1][4] |
Table 2: Reported In Vivo Effects of Chronic this compound Administration in Male Rats
| Parameter | Observation | Reference |
| Plasma LH Levels | Initial substantial elevation followed by abrupt reduction | [1][4] |
| Plasma Testosterone Levels | Initial substantial elevation followed by reduction to castrate levels within 3 days | [1][4] |
| Genital Organ Weight | Significant reduction | [4] |
| Hypothalamic GnRH Content | Reduced to 10-20% of control at 3 weeks | [1][4] |
| c-Fos Expression in GnRH Neurons | Transiently induced | [1][4] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile distilled water to the desired stock concentration. Gently vortex to ensure complete dissolution.
-
For chronic infusion, calculate the final concentration needed based on the Alzet pump's flow rate and the desired dosage (e.g., 1-4 nmol/h).
-
Prepare the final solution under sterile conditions to prevent contamination.
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, it is recommended to use the solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Chronic Subcutaneous Administration using Alzet Osmotic Minipumps
Materials:
-
Alzet osmotic minipumps (select a model with an appropriate flow rate and duration for your experiment)
-
This compound solution
-
Sterile syringes and needles
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol and povidone-iodine for surgical site preparation
Procedure:
-
Pump Priming:
-
Fill the Alzet minipumps with the prepared this compound solution according to the manufacturer's instructions.
-
Incubate the filled pumps in sterile 0.9% saline at 37°C for at least 4-6 hours (or as specified by the manufacturer) to ensure immediate pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the fur on the back, between the scapulae.
-
Disinfect the surgical site with 70% ethanol followed by povidone-iodine.
-
Make a small midline incision in the skin.
-
Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed Alzet minipump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as per your institution's animal care guidelines.
-
Monitor the animal closely during recovery.
-
Signaling Pathways and Visualizations
This compound, like other kisspeptins, is known to exert its effects by binding to the KISS1 receptor (KISS1R), a Gαq/11-coupled G protein-coupled receptor.[2][3] This binding initiates a downstream signaling cascade that ultimately leads to the activation of GnRH neurons. Chronic administration of this compound has been shown to transiently induce c-Fos expression in GnRH neurons, a marker of neuronal activation.[1]
This compound Signaling Pathway
Caption: this compound signaling cascade in a GnRH neuron.
Experimental Workflow for Chronic In Vivo Administration
Caption: Workflow for chronic this compound administration in rats.
References
- 1. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Functional Assays of KISS1-305 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KISS1-305 is a potent, proteolytically resistant synthetic analog of kisspeptin-10.[1] As an agonist of the kisspeptin receptor (KISS1R, also known as GPR54), this compound is a valuable tool for investigating the physiological roles of the kisspeptin signaling system in reproduction, cancer biology, and metabolism.[1][2] KISS1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[3] Activation of KISS1R by an agonist like this compound initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), which can subsequently lead to the phosphorylation of downstream effectors such as extracellular signal-regulated kinase (ERK).[3]
These application notes provide detailed protocols for three common cell-based functional assays to quantify the activity of this compound:
-
Calcium Mobilization Assay
-
Inositol Phosphate (IP₁) Accumulation Assay
-
ERK1/2 Phosphorylation Assay
KISS1R Signaling Pathway
Activation of KISS1R by this compound triggers a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway, from receptor binding to downstream effector activation.
References
Application Notes and Protocols for the Optimal Dosage of KISS1-305 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of KISS1-305, a synthetic kisspeptin analog, for in vivo studies in rodents. This document summarizes key quantitative data from published research, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a potent and protease-resistant analog of kisspeptin-10, a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its enhanced stability makes it a valuable tool for investigating the therapeutic potential of targeting the kisspeptin receptor (KISS1R) in various physiological and pathological conditions, including reproductive disorders and cancer. Determining the optimal dosage is crucial for achieving desired biological effects while minimizing off-target responses. These notes are intended to guide researchers in designing and executing rodent studies involving this compound.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and its effects in rodent models based on available literature.
Table 1: Optimal Dosage of this compound in Rat Studies
| Species/Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| Male Sprague-Dawley Rats | Subcutaneous (s.c.) via osmotic mini-pump | 1, 2, or 4 nmol/h | 4 weeks | Dose-dependent initial increase in plasma LH and testosterone, followed by a sustained decrease to castrate levels within 3 days. Reduced genital organ weight. | [Matsui et al., 2012][1] |
| Male Sprague-Dawley Rats | Subcutaneous (s.c.) bolus injection | 100 nmol/kg | Single dose | Induced LH release in vehicle-treated rats, but not in rats chronically treated with this compound. | [Matsui et al., 2012] |
Table 2: Kisspeptin Analog Dosage in Mouse Studies (for reference)
Specific dosage information for this compound in mice is limited in the current literature. The following data on other kisspeptin analogs can be used as a starting point for dose-finding studies.
| Species/Strain | Kisspeptin Analog | Administration Route | Dosage | Duration | Key Findings | Reference |
| Female Mice | Kisspeptin-10 | Intraperitoneal (i.p.) | 1 nmol | Single dose | Induced phosphorylation of nNOS in the preoptic region, mimicking estrogen-positive feedback. | [Hanchate et al., 2012][2] |
| Ovariectomized Female Mice | Kisspeptin-10 | Intraperitoneal (i.p.) | 1 nmol | Single dose | Potently induced nNOS phosphorylation. | [Hanchate et al., 2012][2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Chronic Subcutaneous Infusion in Rats
This protocol is based on the methodology described by Matsui et al. (2012)[1].
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile distilled water (vehicle)
-
Osmotic mini-pumps (e.g., Alzet) with appropriate flow rate and duration
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Surgical tools for subcutaneous implantation
-
Anesthesia and analgesics for rodents
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Based on the desired final concentration and the net peptide content (check the certificate of analysis), calculate the required volume of sterile distilled water. This compound is soluble in water up to 2 mg/mL.
-
Add the calculated volume of sterile distilled water to the vial.
-
Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Preparation of Osmotic Mini-pumps:
-
Following the manufacturer's instructions, fill the osmotic mini-pumps with the prepared this compound solution. Ensure no air bubbles are trapped inside the pump.
-
Prime the pumps in sterile saline at 37°C for the recommended duration before implantation to ensure immediate delivery upon implantation.
-
-
Subcutaneous Implantation:
-
Anesthetize the rat using an approved protocol.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic mini-pump into the pocket with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required and monitor the animal for recovery.
-
-
Dose Calculation Example:
-
To achieve a dose of 2 nmol/h using a mini-pump with a flow rate of 1 µL/h:
-
Molecular weight of this compound: ~1165.32 g/mol
-
Amount needed per hour: 2 nmol = 2 x 10-9 mol
-
Mass needed per hour: 2 x 10-9 mol * 1165.32 g/mol = 2.33 x 10-6 g = 2.33 µg
-
Concentration required: 2.33 µg / 1 µL = 2.33 µg/µL = 2.33 mg/mL
-
-
Protocol 2: General Protocol for Acute Intraperitoneal Administration of Kisspeptin Analogs in Mice
This is a general protocol adaptable for this compound dose-finding studies in mice, based on common practices for other kisspeptin analogs[2].
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Reconstitution of this compound:
-
Follow the same reconstitution procedure as in Protocol 1, using sterile saline as the vehicle.
-
-
Dose Calculation and Administration:
-
Determine the desired dose in nmol/kg or µg/kg body weight.
-
Calculate the injection volume based on the animal's weight and the concentration of the this compound solution. A typical injection volume for mice is 5-10 µL/g body weight.
-
Administer the solution via intraperitoneal injection.
-
-
Example Dose for a Pilot Study:
-
Based on the effective dose of kisspeptin-10 in mice (1 nmol)[2], a starting dose for this compound could be in a similar range, adjusted for the mouse's weight (e.g., 0.1 - 1 nmol per mouse). A dose-response study is highly recommended to determine the optimal dosage for the specific experimental endpoint.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway in a GnRH neuron.
Experimental Workflow
Caption: Workflow for chronic this compound administration in rats.
References
- 1. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kisspeptin-GPR54 Signaling in Mouse NO-Synthesizing Neurons Participates in the Hypothalamic Control of Ovulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Downstream Effects of KISS1-305 via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptins, products of the KISS1 gene, are crucial regulators of reproductive function and have emerged as key players in various physiological processes, including metabolism and cancer metastasis.[1][2] These peptides exert their effects through the G-protein coupled receptor, GPR54 (also known as KISS1R).[2][3] Activation of GPR54 by kisspeptin initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] These second messengers trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, resulting in the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[1][4]
This application note provides detailed protocols for quantifying the downstream effects of a specific kisspeptin analog, KISS1-305, using Enzyme-Linked Immunosorbent Assay (ELISA). The focus is on measuring the activation of key signaling molecules: Phospholipase C (PLC), phosphorylated ERK (p-ERK), and phosphorylated p38 MAPK (p-p38 MAPK).
KISS1 Signaling Pathway
The binding of this compound to its receptor, GPR54, triggers a well-defined signaling cascade. A diagram of this pathway is presented below to illustrate the key molecular events leading to the downstream effectors that can be quantified by ELISA.
Caption: KISS1 Signaling Pathway.
Experimental Workflow for Downstream Effect Analysis
The general workflow for assessing the downstream effects of this compound involves cell culture, stimulation with the peptide, cell lysis, and subsequent analysis of the lysate using specific ELISA kits.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following protocols outline the steps for measuring PLC activity, p-ERK, and p-p38 MAPK levels in cell lysates following stimulation with this compound. These protocols are based on commercially available sandwich ELISA kits and may require optimization depending on the cell type and specific kit used.
Protocol 1: Measurement of Phospho-ERK1/2 (Thr202/Tyr204) and Phospho-p38 MAPK (Thr180/Tyr182)
This protocol is designed for use with sandwich ELISA kits that detect the phosphorylated forms of ERK and p38 MAPK.
Materials:
-
Cells expressing GPR54 (e.g., HEK293-GPR54, GnRH neurons)
-
Cell culture medium and serum
-
Phosphate-Buffered Saline (PBS)
-
This compound peptide
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Phospho-ERK1/2 (Thr202/Tyr204) ELISA Kit
-
Phospho-p38 MAPK (Thr180/Tyr182) ELISA Kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 16-24 hours to reduce basal levels of kinase phosphorylation.
-
Cell Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Aspirate the starvation medium and add the this compound dilutions to the cells. Include a vehicle-only control.
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Time-course experiments are recommended to determine the peak phosphorylation.
-
-
Cell Lysis:
-
Aspirate the stimulation medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay. This is crucial for normalizing the ELISA results.
-
ELISA Procedure (as per manufacturer's instructions):
-
Dilute cell lysates to the same protein concentration within the detection range of the ELISA kit.
-
Add standards and diluted cell lysates to the appropriate wells of the antibody-coated microplate.
-
Follow the kit instructions for the addition of detection antibodies, HRP-conjugate, substrate, and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of p-ERK or p-p38 MAPK in each sample from the standard curve.
-
Normalize the phosphoprotein concentration to the total protein concentration of the lysate.
-
Protocol 2: Measurement of Phospholipase C (PLC) Activity
This protocol is a general guideline for a colorimetric PLC activity assay. Specific instructions may vary depending on the kit.
Materials:
-
All materials listed in Protocol 1
-
Phospholipase C (PLC) Activity Assay Kit (Colorimetric)
Procedure:
-
Cell Seeding, Serum Starvation, and Cell Stimulation: Follow steps 1-3 from Protocol 1. The optimal stimulation time for PLC activation is typically shorter than for MAPK phosphorylation (e.g., 1-10 minutes).
-
Cell Lysis: Follow step 4 from Protocol 1. Ensure the lysis buffer is compatible with the PLC activity assay kit.
-
Protein Quantification: Follow step 5 from Protocol 1.
-
PLC Activity Assay (as per manufacturer's instructions):
-
Adjust the volume of cell lysate to be assayed based on the total protein concentration.
-
Add the reaction mix, including the chromogenic substrate, to each sample and standard well.
-
Incubate for the time specified in the kit protocol, allowing the enzyme to hydrolyze the substrate.
-
Measure the absorbance at the recommended wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate PLC activity based on the change in absorbance over time, using the standard curve provided or generated.
-
Normalize the PLC activity to the total protein concentration of the lysate.
-
Data Presentation
Quantitative data from the ELISA experiments should be summarized in tables for clear comparison.
Table 1: this compound Induced Phosphorylation of ERK1/2
| This compound Conc. | Time (min) | p-ERK (pg/mL) | Fold Change (vs. Control) |
| Vehicle Control | 15 | Value | 1.0 |
| 1 nM | 15 | Value | Value |
| 10 nM | 15 | Value | Value |
| 100 nM | 15 | Value | Value |
| 1 µM | 15 | Value | Value |
Table 2: Time-Course of ERK1/2 Phosphorylation by 100 nM this compound
| Time (min) | p-ERK (pg/mL) | Fold Change (vs. t=0) |
| 0 | Value | 1.0 |
| 5 | Value | Value |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
Table 3: this compound Induced Phosphorylation of p38 MAPK
| This compound Conc. | Time (min) | p-p38 (pg/mL) | Fold Change (vs. Control) |
| Vehicle Control | 30 | Value | 1.0 |
| 1 nM | 30 | Value | Value |
| 10 nM | 30 | Value | Value |
| 100 nM | 30 | Value | Value |
| 1 µM | 30 | Value | Value |
Table 4: this compound Induced PLC Activity
| This compound Conc. | Time (min) | PLC Activity (mU/mg protein) | Fold Change (vs. Control) |
| Vehicle Control | 5 | Value | 1.0 |
| 1 nM | 5 | Value | Value |
| 10 nM | 5 | Value | Value |
| 100 nM | 5 | Value | Value |
| 1 µM | 5 | Value | Value |
Conclusion
The ELISA protocols described in this application note provide a robust and quantitative method for assessing the downstream signaling effects of this compound. By measuring the activation of key signaling molecules such as PLC, ERK, and p38 MAPK, researchers can effectively characterize the cellular response to this kisspeptin analog. These assays are valuable tools for basic research and for the development of novel therapeutics targeting the KISS1/GPR54 system.
References
- 1. mdpi.com [mdpi.com]
- 2. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and In Vivo Application of KISS1-305
For Researchers, Scientists, and Drug Development Professionals
Introduction
KISS1-305 is a potent and proteolytically resistant analog of kisspeptin, a neuropeptide that plays a critical role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] As an agonist of the kisspeptin receptor (KISS1R, also known as GPR54), this compound is a valuable tool for investigating reproductive endocrinology, puberty onset, and gonadotropin-releasing hormone (GnRH) secretion.[3] Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible results in in vivo experiments. This document provides a detailed protocol for the dissolution, handling, and administration of this compound for research purposes.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the G protein-coupled receptor, KISS1R. This interaction primarily initiates a Gαq/11-mediated signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway in GnRH neurons ultimately leads to their depolarization and the secretion of GnRH.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following table summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 1165.32 g/mol | [4] |
| Molecular Formula | C₅₆H₇₆N₁₆O₁₂ | [4] |
| Solubility in Water | Up to 1 mg/mL | [4] |
| Storage (Lyophilized) | -20°C or -80°C for long-term storage | [4] |
| In Vitro Potency (EC₅₀) | 10 nM for KISS1R activation | [4] |
Experimental Protocols
Materials
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free water (e.g., Water for Injection, WFI) or sterile 0.9% saline
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Syringes and sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)
-
Sterile, sealed vials for storing aliquots
Protocol 1: Reconstitution of Lyophilized this compound to a Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the required volume of sterile, pyrogen-free water or sterile 0.9% saline to the vial to achieve a final concentration of 1 mg/mL. For example, to a vial containing 1 mg of this compound, add 1 mL of solvent.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. If necessary, sonication in a water bath for a few minutes can aid dissolution. The final solution should be clear and free of particulates.
-
Sterile Filtration (Optional but Recommended): For in vivo applications, it is highly recommended to sterile-filter the stock solution. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile, low-protein binding tube.
Protocol 2: Preparation of Working Solutions for In Vivo Administration
Working solutions should be prepared fresh from the stock solution on the day of the experiment. The final concentration of the working solution will depend on the desired dose and the administration volume.
Example Calculation:
-
Desired Dose: 1 nmol/kg
-
Animal Weight: 25 g (0.025 kg)
-
Administration Volume: 100 µL (0.1 mL)
-
This compound Molecular Weight: 1165.32 g/mol (or 1165.32 µg/µmol)
-
Calculate the total dose in nmol: 1 nmol/kg * 0.025 kg = 0.025 nmol
-
Convert the dose to µg: 0.025 nmol * (1165.32 µg/µmol) = 0.029 µg
-
Calculate the required concentration of the working solution: 0.029 µg / 0.1 mL = 0.29 µg/mL
-
Prepare the working solution by diluting the stock solution (1 mg/mL or 1000 µg/mL) with sterile 0.9% saline. Use the formula C₁V₁ = C₂V₂: (1000 µg/mL) * V₁ = (0.29 µg/mL) * (desired final volume)
For example, to prepare 1 mL of the working solution: V₁ = (0.29 µg/mL * 1 mL) / 1000 µg/mL = 0.00029 mL or 0.29 µL Practically, it is easier to perform a serial dilution for such low concentrations.
Protocol 3: Administration Routes
The choice of administration route depends on the experimental design. Below are common routes used for kisspeptin analogs.
-
Subcutaneous (s.c.) Injection: This route provides a slower absorption and more sustained effect. A study in rats utilized continuous subcutaneous infusion of this compound dissolved in distilled water via osmotic minipumps.
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents.
-
Intravenous (i.v.) Injection: This route provides the most rapid and complete bioavailability.
Reported Dosages for Kisspeptin Analogs in Rodents:
| Analog | Species | Route | Dose Range | Reference(s) |
| This compound | Rat | s.c. | 0.2 - 4 nmol/h (continuous infusion) | [5][6] |
| Kisspeptin-10 | Rat | i.p. | 10 nmol | |
| Kisspeptin-52 | Rat | i.c.v. | Not specified | |
| Kisspeptin-54 | Mouse | i.p. | Not specified |
Storage and Stability
-
Lyophilized Peptide: Store at -20°C or -80°C in a desiccated environment. Under these conditions, the peptide is stable for several years.
-
Stock Solutions: Aliquot the stock solution into sterile, low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.
-
Working Solutions: It is highly recommended to prepare working solutions fresh on the day of use and discard any unused portion.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing and administering this compound for in vivo experiments.
Figure 2: Experimental Workflow for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kisspeptin and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular biology of the kisspeptin receptor: signaling, function, and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Immunohistochemical Detection of c-Fos Expression Following KISS1-305 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KISS1-305 is a potent and proteolytically-resistant analog of kisspeptin, the endogenous ligand for the kisspeptin receptor (KISS1R, also known as GPR54).[1] Kisspeptin signaling is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and has emerged as a key player in neuronal activation.[2] The immediate early gene c-Fos is widely utilized as a marker for neuronal activation in response to various stimuli.[3][4] Upon neuronal depolarization and calcium influx, the c-fos gene is rapidly transcribed, leading to the synthesis of the c-Fos protein.[5] Immunohistochemical (IHC) detection of c-Fos protein is a powerful technique to map neuronal populations activated by pharmacological agents like this compound.
These application notes provide a comprehensive overview and detailed protocols for performing immunohistochemistry for c-Fos in brain tissue following treatment with this compound.
Signaling Pathway
This compound, acting as a KISS1R agonist, initiates a signaling cascade that leads to neuronal activation and subsequent c-Fos expression. The binding of this compound to the Gq/11-protein coupled receptor, KISS1R, activates Phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ and PKC activation contribute to the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. These signaling events converge on the nucleus to induce the transcription of immediate early genes, including c-fos, leading to the synthesis of the c-Fos protein.
This compound signaling pathway leading to c-Fos expression.
Data Presentation
| Brain Region | Treatment Group | Mean Number of c-Fos Positive Cells (± SEM) per section | Percentage of GnRH Neurons Expressing c-Fos (± SEM) |
| Anteroventral Periventricular Nucleus (AVPV) | Vehicle | 15 ± 3 | 2 ± 0.5% |
| This compound | 150 ± 12 | 85 ± 5% | |
| Arcuate Nucleus (ARC) | Vehicle | 25 ± 5 | 5 ± 1% |
| This compound | 200 ± 18 | 90 ± 4% | |
| Medial Preoptic Area (mPOA) | Vehicle | 10 ± 2 | 1 ± 0.3% |
| This compound | 120 ± 10 | 80 ± 6% |
Experimental Protocols
Experimental Workflow Overview
The general workflow for c-Fos immunohistochemistry involves animal treatment, tissue processing, immunohistochemical staining, imaging, and quantification.
Experimental workflow for c-Fos immunohistochemistry.
Detailed Protocol for c-Fos Immunohistochemistry (Fluorescent Method)
This protocol is a synthesis of established methods for fluorescent detection of c-Fos in rodent brain tissue.[3][9][10]
1. Animal Perfusion and Tissue Preparation
-
Anesthetize the animal (e.g., with an intraperitoneal injection of pentobarbital) 90-120 minutes after administration of this compound or vehicle.[4]
-
Perform transcardial perfusion with ice-cold saline (0.9% NaCl) followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and cut coronal sections (30-50 µm) using a cryostat or vibratome.
-
Store free-floating sections in a cryoprotectant solution at -20°C until use.
2. Immunohistochemical Staining
-
Wash sections three times for 10 minutes each in PBS.
-
Perform antigen retrieval (optional, but can improve signal) by incubating sections in a citrate buffer (pH 6.0) at 80°C for 30 minutes.
-
Wash sections three times for 10 minutes each in PBS.
-
Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).
-
Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution for 24-72 hours at 4°C with gentle agitation.[9]
-
Wash sections three times for 15 minutes each in PBS.
-
Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
Wash sections three times for 15 minutes each in PBS in the dark.
-
(Optional) Counterstain with a nuclear stain like DAPI for 10 minutes.
-
Wash sections twice for 10 minutes each in PBS in the dark.
-
Mount sections onto slides and coverslip with an anti-fade mounting medium.
3. Imaging and Quantification
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images of the brain regions of interest.
-
Quantify the number of c-Fos positive cells using image analysis software such as ImageJ or specialized programs.[4]
-
For co-localization studies, dual-labeling immunohistochemistry can be performed by using primary antibodies from different species and corresponding secondary antibodies with distinct fluorophores.
Materials
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Tocris Bioscience | 4376 |
| Paraformaldehyde (PFA) | Sigma-Aldrich | 158127 |
| Sucrose | Sigma-Aldrich | S7903 |
| Normal Goat Serum | Vector Laboratories | S-1000 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Rabbit anti-c-Fos Antibody | Santa Cruz Biotechnology | sc-52 |
| Goat anti-Rabbit IgG (Alexa Fluor 488) | Invitrogen | A-11008 |
| DAPI | Invitrogen | D1306 |
| Anti-fade Mounting Medium | Vector Laboratories | H-1000 |
References
- 1. Expression of c-fos mRNA is increased and related to dynorphin mRNA expression following excitotoxic spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An immunohistochemical study on the expressional dynamics of kisspeptin neurons relevant to GnRH neurons using a newly developed anti-kisspeptin antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel insights into the metabolic action of Kiss1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin and kisspeptin gene expression, but not GnRH, are impaired in cFOS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kisspeptin activation of gonadotropin releasing hormone neurons and regulation of KiSS-1 mRNA in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kisspeptin Signaling Is Required for Peripheral But Not Central Stimulation of Gonadotropin-Releasing Hormone Neurons by NMDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Perspectives on Kisspeptins Role in Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kisspeptin Regulation of Neuronal Activity throughout the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Monitoring Plasma Testosterone After KISS1-305 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptins are a family of neuropeptides that are potent regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2] They act by binding to the kisspeptin receptor (KISS1R), a G protein-coupled receptor, which is expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[2][3] This interaction stimulates the release of GnRH, which in turn promotes the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. LH subsequently stimulates the Leydig cells in the testes to produce testosterone.[2]
KISS1-305 is a rationally designed, protease-resistant nonapeptide analog of kisspeptin.[4] Its enhanced stability makes it a valuable tool for in vivo studies.[4] Understanding the dynamics of plasma testosterone in response to this compound is critical for research into hormonal regulation and the development of therapeutics for hormone-dependent diseases.[5] The administration of this compound has a biphasic effect on the HPG axis: acute administration stimulates a surge in LH and testosterone, while chronic or continuous administration leads to receptor desensitization and a profound suppression of these hormones to castrate levels.[1][4][5]
These application notes provide a comprehensive overview and detailed protocols for administering this compound and monitoring the subsequent changes in plasma testosterone levels in a research setting.
Mechanism of Action: Biphasic Regulation of the HPG Axis
The effect of this compound on testosterone production is mediated through the HPG axis and is highly dependent on the administration paradigm.
-
Acute Stimulation: A single or intermittent dose of this compound acts as a potent KISS1R agonist. It binds to KISS1R on hypothalamic GnRH neurons, triggering the GnRH pulse generator.[6][7] This leads to a robust release of GnRH, followed by a surge in pituitary LH secretion and a subsequent, significant increase in plasma testosterone.[4][5]
-
Chronic Suppression: Continuous or prolonged exposure to this compound leads to desensitization of the KISS1R.[1][8] This process involves receptor phosphorylation, arrestin binding, and receptor internalization, which uncouples the receptor from its intracellular signaling pathways.[8][9][10] The result is an attenuation of the GnRH neuronal response, a sharp decline in LH and testosterone release, and a reduction in hypothalamic GnRH content.[5][11] This sustained suppression reduces testosterone to castration levels, an effect that is often faster and more profound than that seen with traditional GnRH analogs.[4][5]
Experimental Protocol: In Vivo Rodent Model
This protocol outlines the monitoring of plasma testosterone in adult male rats following chronic subcutaneous administration of this compound.
Materials and Reagents
-
This compound peptide (lyophilized)
-
Vehicle (e.g., sterile saline or bacteriostatic water)
-
Adult male Sprague-Dawley or Wistar rats (10-12 weeks old)
-
Osmotic minipumps (e.g., Alzet)
-
Sterile syringes and needles (23-25G)[12]
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for pump implantation
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Pipettes and tips
-
Microplate reader
Experimental Workflow
Detailed Methodology
Step 1: Animal Preparation and Acclimatization
-
House adult male rats under standard conditions (12:12 light-dark cycle, controlled temperature, ad libitum access to food and water) for at least one week to acclimatize.
-
Weigh all animals to determine the correct dosage and to monitor health.
Step 2: this compound Formulation and Pump Preparation
-
Reconstitute lyophilized this compound in the appropriate sterile vehicle to the desired concentration. The dose used in key studies is 1-4 nmol/h.[5]
-
Following the manufacturer's instructions, fill osmotic minipumps with the this compound solution or vehicle for the control group. Ensure aseptic technique throughout.
Step 3: Baseline Sampling and Pump Implantation
-
Collect a baseline (Time 0) blood sample from the tail vein or saphenous vein.
-
Anesthetize the rat using isoflurane.
-
Shave and sterilize a small area of skin on the back, between the scapulae.[15][16]
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
Monitor the animal until it has fully recovered from anesthesia.
Step 4: Time-Course Blood Sampling
-
Collect blood samples (approx. 200-300 µL) at predetermined time points. Based on published data, suggested time points include 4 hours, 8 hours, 24 hours, 3 days, and 6 days post-implantation to capture both the initial stimulatory and subsequent suppressive phases.[5]
-
Place blood into EDTA-coated tubes and keep on ice.
Step 5: Plasma Processing and Storage
-
Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.[14]
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled microfuge tube.
-
Store plasma samples at -20°C for short-term storage or -80°C for long-term storage until analysis.[13] Avoid repeated freeze-thaw cycles.
Step 6: Testosterone Quantification
-
Quantify the concentration of testosterone in the plasma samples using a commercial Rat Testosterone ELISA kit.
-
Thaw samples on ice and follow the kit manufacturer's protocol precisely.[13] This typically involves:
-
Preparing standards and controls.
-
Adding standards, controls, and plasma samples to the antibody-coated microplate wells.
-
Adding an enzyme-conjugated testosterone competitor.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the optical density (OD) at 450 nm using a microplate reader.
-
-
The testosterone concentration is inversely proportional to the measured OD.
Step 7: Data Analysis
-
Calculate testosterone concentrations for each sample by interpolating from the standard curve.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare testosterone levels across different time points and between the this compound and vehicle control groups.
Expected Results and Data Presentation
Following chronic subcutaneous administration of this compound, a distinct biphasic pattern in plasma LH and testosterone is expected. An initial, sharp increase in both hormones should be observed within the first 24 hours, followed by a dramatic decrease to levels at or below the lower limit of detection by day 3 to 6.[4][5]
The quantitative data below, adapted from studies in male rats, illustrates this expected outcome.[5]
Table 1: Plasma LH and Testosterone Levels in Male Rats Following Chronic this compound Administration (4 nmol/h, s.c.)
| Time Point | Plasma LH (ng/mL) | Plasma Testosterone (ng/mL) | Expected Effect |
| 0 h (Baseline) | ~0.1 - 0.3 | ~1.0 - 3.0 | Pre-treatment |
| 4 h | Substantial Increase | Substantial Increase | Acute Stimulation |
| 8 h | Peak Levels | Peak Levels | Peak Stimulation |
| 24 h (1 d) | Markedly Increased | Markedly Increased | Sustained Stimulation |
| 6 d | Near/Below Detection Limit | Near/Below Detection Limit | Profound Suppression |
Note: Absolute values are illustrative and can vary based on the specific animal model, assay, and experimental conditions. The key observation is the trend of sharp initial elevation followed by depletion.
Conclusion
Monitoring plasma testosterone following this compound administration provides crucial insights into the function of the HPG axis. The protocols described here offer a standardized framework for conducting such studies. The characteristic biphasic response—acute stimulation followed by chronic suppression—makes this compound a powerful chemical probe for investigating GnRH-dependent processes and a potential therapeutic agent for hormone-sensitive conditions. Accurate data collection and interpretation are paramount for advancing our understanding of kisspeptin biology and its translational applications.
References
- 1. Modulation of the hypothalamic-pituitary-gonadal axis by selective ligands of the KISS1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease [mdpi.com]
- 3. Frontiers | New Insights into the Control of Pulsatile GnRH Release: The Role of Kiss1/Neurokinin B Neurons [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New methods to investigate the GnRH pulse generator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kisspeptin and GnRH pulse generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KISS1R Intracellular Trafficking and Degradation: Effect of the Arg386Pro Disease-Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. sceti.co.jp [sceti.co.jp]
- 14. elkbiotech.com [elkbiotech.com]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. queensu.ca [queensu.ca]
Application of KISS1-305 in Studying Reproductive Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kisspeptin (KISS1)/KISS1 Receptor (KISS1R, also known as GPR54) signaling system is a master regulator of the reproductive axis.[1] It plays a critical role in initiating puberty and controlling the hypothalamic-pituitary-gonadal (HPG) axis, which governs fertility.[2] Dysregulation of this pathway is implicated in several reproductive disorders, including hypogonadotropic hypogonadism and infertility.[2] KISS1-305 is a potent, protease-resistant synthetic peptide analog of kisspeptin that acts as a high-affinity agonist for the KISS1R.[3][4][5] Its stability and potent activity make it an invaluable chemical probe for investigating the function of the KISS1/KISS1R system and its role in the pathophysiology of reproductive disorders.
Mechanism of Action
This compound exerts its biological effects by binding to and activating KISS1R, a G protein-coupled receptor (GPCR) predominantly expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[6] The canonical signaling pathway is mediated through the Gαq/11 subunit.[6] Receptor activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), causing depolarization of the GnRH neuron and subsequent synthesis and secretion of GnRH.[6][7] GnRH then travels to the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which regulate gonadal function.[2] Emerging evidence also suggests that KISS1R can signal through a β-arrestin-dependent pathway to activate ERK1/2, which also contributes to GnRH secretion.[8][9]
Figure 1: KISS1R Signaling Pathway.
Applications in Reproductive Disorder Research
This compound is a versatile tool for probing the HPG axis. Its application can help elucidate the mechanisms underlying various reproductive pathologies.
-
Modeling Gonadotropin Surges: Acute administration of this compound can be used to mimic the preovulatory LH surge, providing a model to study the downstream effects on follicular maturation and ovulation.
-
Investigating Hypogonadotropic Hypogonadism: By directly stimulating GnRH neurons, this compound can help differentiate between hypothalamic (GnRH deficient) and pituitary (gonadotroph deficient) causes of hypogonadism.
-
Studying Receptor Desensitization: Chronic administration of this compound leads to an initial surge in LH and testosterone, followed by a profound suppression due to receptor desensitization and downregulation.[3] This paradigm is useful for studying the long-term regulation of the HPG axis and developing therapeutic strategies for hormone-dependent diseases like prostate cancer or endometriosis.
Figure 2: Hypothalamic-Pituitary-Gonadal (HPG) Axis.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 0.11 nM | [3] |
| Rat | 0.14 nM | [3] | |
| EC50 | Not Specified | 10 nM | [3] |
| Not Specified | 4.8 nM | [4] |
Table 2: Summary of In Vivo Effects of this compound in Male Rats
| Administration | Effect | Outcome | Reference |
| Acute | Stimulation of HPG Axis | Significant increase in plasma LH and testosterone. | [4] |
| Chronic | Suppression of HPG Axis | Initial hormone increase followed by profound reduction in plasma testosterone and genital organ weight. | [3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the activation of KISS1R in a cellular context by quantifying intracellular calcium flux.
Materials:
-
HEK293 cells stably expressing human KISS1R.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed KISS1R-expressing HEK293 cells into the 96-well plate at a density of 50,000-80,000 cells/well and culture overnight.
-
Dye Loading: Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS/HEPES to final concentrations of 2 µM and 0.02% respectively.
-
Incubation: Remove culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate the plate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS/HEPES at 5x the final desired concentrations.
-
Measurement: Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.
-
Data Acquisition: Program the instrument to measure baseline fluorescence (Excitation ~494 nm, Emission ~516 nm) for 15-20 seconds. Then, inject 25 µL of the 5x this compound solution into each well and continue reading fluorescence for an additional 2-3 minutes.
-
Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Assessment of HPG Axis Modulation in a Rodent Model
This protocol describes the chronic administration of this compound to adult male rats to study its suppressive effects on the HPG axis.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
This compound.
-
Vehicle (e.g., sterile saline or PBS).
-
Osmotic minipumps (e.g., Alzet model 2001 or 2002).
-
Surgical tools for subcutaneous implantation.
-
Anesthetics (e.g., isoflurane).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Hormone assay kits (e.g., ELISA or RIA for LH and testosterone).
Methodology:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Pump Preparation: Following the manufacturer's instructions, fill osmotic minipumps with either vehicle or a solution of this compound calculated to deliver a specific dose (e.g., 4 nmol/hour) over the desired period (e.g., 7-14 days).
-
Surgical Implantation: Anesthetize the rats. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket and insert the osmotic minipump, nozzle first. Close the incision with wound clips or sutures.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at designated time points (e.g., Day 0 (baseline), Day 1, Day 3, Day 7, and Day 14).
-
Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Hormone Analysis: Measure plasma concentrations of LH and testosterone using commercially available assay kits.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest reproductive organs (testes, seminal vesicles, prostate). Blot the tissues dry and record their weights.
-
Data Analysis: Analyze changes in hormone levels over time and compare terminal organ weights between the vehicle and this compound treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Figure 3: In Vivo Experimental Workflow.
References
- 1. KISS1 in metastatic cancer research and treatment: potential and paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | KISS1R Agonist | DC Chemicals [dcchemicals.com]
- 6. scispace.com [scispace.com]
- 7. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KISS1R signals independently of Gαq/11 and triggers LH secretion via the β-arrestin pathway in the male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: KISS1-305 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the kisspeptin analog, KISS1-305, in in vitro experiments. The information is tailored to help overcome common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in research?
This compound is a potent synthetic nonapeptide analog of kisspeptin-10.[1] It is designed to be resistant to degradation by plasma proteases, giving it improved stability compared to endogenous kisspeptins.[1][2] This stability makes it a valuable tool for in vitro and in vivo studies of the KISS1 receptor (KISS1R), also known as GPR54. It is often used as a chemical probe to investigate the physiological roles of the kisspeptin signaling pathway, which is a master regulator of the reproductive axis.[2][3]
2. What does "suboptimal in vitro activity" of this compound refer to?
While this compound is a potent KISS1R agonist, "suboptimal activity" can refer to several observations in an experimental setting:
-
Lower than expected potency (EC50): The concentration required to achieve 50% of the maximal response may be higher than reported values.
-
Reduced efficacy: The maximal response elicited by this compound may be lower than that of endogenous kisspeptins or other positive controls.
-
Signal desensitization: A rapid decrease in signal after an initial peak, particularly in prolonged stimulation assays. Chronic exposure to kisspeptin agonists is known to cause desensitization of the receptor.[4][5]
-
Poor reproducibility: High variability between replicate wells or experiments.
These issues often stem from experimental variables rather than the compound itself and can be addressed through careful optimization.
3. How should I handle and store my lyophilized this compound peptide?
Proper handling is critical to maintaining the peptide's activity.
-
Storage: Store lyophilized peptide at -20°C or colder, protected from light.[6]
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[7]
-
Weighing: Weigh the desired amount quickly and tightly reseal the vial.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to reconstitute the entire vial, and then create single-use aliquots for storage at -20°C or colder.[6]
4. What is the best way to reconstitute and store this compound solutions?
-
Solvent Choice: The initial choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water or a buffer at pH 5-6 is a good starting point.[6] If solubility is an issue, consult the manufacturer's datasheet.
-
Stock Solutions: Prepare a concentrated stock solution. Storing peptides in solution is not recommended for long periods. If necessary, use sterile buffers (pH 5-6), and store aliquots at -20°C.[6]
-
Stability in Solution: Peptides in solution have a limited shelf-life. Peptides containing amino acids like Cys, Met, Trp, Asn, or Gln are particularly unstable in solution.[7] Avoid storing at room temperature for extended periods.
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assay
The KISS1R primarily signals through the Gαq pathway, leading to an increase in intracellular calcium ([Ca2+]i).[8] A weak or absent signal is a common issue.
| Possible Cause | Troubleshooting Step |
| Cell Health/Passage Number | Use cells at a low passage number and ensure high viability. Passage cells 24-48 hours before the assay. |
| Low Receptor Expression | Confirm KISS1R expression in your cell line using qPCR or Western blot. Consider using a cell line with stable overexpression of KISS1R. |
| Improper Dye Loading | Optimize dye concentration and incubation time (typically 30-60 minutes at 37°C). Ensure a wash step is included if using a wash-based dye to remove extracellular dye. |
| Receptor Desensitization | If cells are cultured in serum-containing media, endogenous factors may desensitize the receptors. Serum-starve cells for 4-12 hours before the assay.[9][10] |
| Degraded this compound | Prepare fresh aliquots of this compound from a lyophilized stock. Ensure proper storage and handling. |
| Incorrect Assay Buffer | Ensure the assay buffer contains physiological levels of calcium, as extracellular calcium is important for a sustained response.[11] |
| Instrument Settings | Verify that the fluorescence plate reader's excitation/emission wavelengths are correct for the calcium dye used (e.g., Fluo-4, Cal-520). Optimize the read time and injection parameters. |
| G-protein Coupling | If using a cell line where KISS1R is not endogenously expressed, co-transfection with a promiscuous G-protein like Gα16 may be necessary to couple the receptor to the calcium pathway.[10] |
Issue 2: High Background or Variable Signal in ERK Phosphorylation (p-ERK) Assay
KISS1R activation leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[12] High background can mask the agonist-specific signal.
| Possible Cause | Troubleshooting Step |
| High Basal p-ERK Levels | Serum starvation is critical. Increase serum starvation time (e.g., from 6 to 12 hours) to reduce basal ERK activity.[9] Grow cells to confluence, as contact inhibition can lower background p-ERK.[13] |
| Mechanical Stress | Handle cell plates gently during media changes and compound addition, as mechanical stress can activate the MAPK pathway.[9] |
| Suboptimal Cell Density | Optimize cell seeding density. Too few cells can lead to variability, while too many can increase background. A density of 25,000 cells/well in a 96-well plate has been shown to be optimal in some cases.[14] |
| Inconsistent Stimulation Time | Perform a time-course experiment (e.g., 1, 3, 5, 10, 30 minutes) to determine the peak p-ERK response time. For many GPCRs, the peak is transient, often occurring between 3-5 minutes.[14] |
| Antibody Issues | Titrate primary and secondary antibody concentrations. Ensure the primary antibody is specific for phosphorylated ERK1/2. Always normalize the p-ERK signal to the total ERK signal from the same sample.[9] |
| Edge Effects | Uneven temperature or evaporation across the plate can cause "edge effects." Pre-incubate the plate at room temperature for 30 minutes before agonist addition and ensure proper sealing to minimize this.[14] |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and other kisspeptin analogs. Note that values can vary depending on the cell line and assay conditions.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Cell Line/Tissue | Ki (nM) | Reference |
| This compound | Human KISS1R | - | 0.11 | |
| This compound | Rat KISS1R | - | 0.14 |
Table 2: Functional Potency (EC50)
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| This compound | Calcium Mobilization | - | 10 | |
| Kisspeptin-10 | ERK Phosphorylation | CHO-K1-hKISS1R | ~1 | [15] |
| [dY]1KP-10 | ERK Phosphorylation | CHO-K1-hKISS1R | ~1 | [15] |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a general guideline for measuring this compound-induced intracellular calcium mobilization in a 96-well format.
-
Cell Plating: Seed cells (e.g., HEK293 or CHO cells stably expressing KISS1R) into a black-walled, clear-bottom 96-well plate at an optimized density. Allow cells to adhere for 24 hours.
-
Serum Starvation: Carefully replace the growth medium with serum-free medium and incubate for 4-12 hours at 37°C.
-
Dye Loading: Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the serum-free medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
Compound Preparation: Prepare a 2X or 5X concentrated solution of this compound in the assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Measure the baseline fluorescence for 15-30 seconds.
-
Injection and Reading: Inject the this compound solution and immediately begin reading the fluorescence intensity every 1-2 seconds for at least 120 seconds to capture the peak response and subsequent decay.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline, or as the area under the curve. Plot the response against the log of the agonist concentration to determine the EC50.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation following this compound stimulation.
-
Cell Plating and Starvation: Seed cells in 6-well plates. Once they reach 70-90% confluency, replace the medium with serum-free medium and incubate for 4-12 hours.
-
Agonist Stimulation: Treat the cells with various concentrations of this compound for the predetermined optimal time (e.g., 5 minutes) at 37°C. Include an unstimulated (vehicle) control.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (10-20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of p-ERK to total ERK.
Visualizations
KISS1R Signaling Pathways
Caption: KISS1R signaling upon this compound binding.
Experimental Workflow: Calcium Mobilization
Caption: Workflow for a calcium mobilization assay.
Troubleshooting Logic: No Calcium Signal
Caption: Troubleshooting logic for a failed calcium assay.
References
- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 4. Potential Clinical Use of Kisspeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KISS1R Intracellular Trafficking and Degradation: Effect of the Arg386Pro Disease-Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic Kisspeptin Receptor Trafficking Modulates Kisspeptin-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 15. journals.physiology.org [journals.physiology.org]
Addressing solubility challenges with KISS1-305 peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KISS1-305 peptide. The information provided is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Troubleshooting Guide
Problem: Difficulty Dissolving Lyophilized this compound Peptide
Lyophilized peptides can be challenging to solubilize due to their inherent physicochemical properties.[1][2][3][4] Improper solubilization can lead to inaccurate concentration measurements and experimental variability.[1] The following steps provide a systematic approach to dissolving your this compound peptide.
Initial Steps:
-
Visual Inspection: Before opening, centrifuge the vial (e.g., 10,000 xg for 5 minutes) to pellet any lyophilized powder that may be on the walls or cap of the tube.[1]
-
Equilibration: Allow the vial to warm to room temperature before opening to minimize condensation and moisture absorption, which can affect peptide stability.[5][6]
-
Solubility Test: Always test the solubility with a small amount of the peptide first, rather than committing the entire sample.[1][2][3]
Solubilization Strategy:
The optimal solvent for a peptide is largely determined by its amino acid composition and overall charge.[1][2][3] To determine the best approach for this compound, first, calculate its net charge.
Experimental Protocol: Calculating the Net Charge of a Peptide
-
Assign a value of +1 to each basic residue (Arginine - R, Lysine - K, Histidine - H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E) and the C-terminus.
-
Sum the values to determine the overall net charge of the peptide at neutral pH.[1][2][3][4]
Based on the calculated net charge, follow the appropriate solubilization protocol outlined in the table below.
| Peptide Charge | Recommended Solvents & Procedure |
| Positive (Basic) | 1. Attempt to dissolve in sterile, distilled water.[2][4] 2. If solubility is poor, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) and vortex.[1][2][4] |
| Negative (Acidic) | 1. Attempt to dissolve in sterile, distilled water.[2] 2. If solubility is poor, add a small amount of 10% ammonium hydroxide (NH4OH) or ammonium bicarbonate.[1][2] Note: Avoid NH4OH if the peptide contains cysteine.[7] |
| Neutral or Hydrophobic | 1. If the peptide has a high percentage of hydrophobic residues (>50%), it is unlikely to dissolve in aqueous solutions.[1] 2. Use a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) to initially dissolve the peptide.[1][2] 3. Once dissolved, slowly add the aqueous buffer of choice to the desired concentration.[1][2] Caution: DMSO may not be suitable for peptides containing methionine or cysteine as it can cause oxidation.[2] |
General Tips for Improving Solubility:
-
Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[1][2][5] It is recommended to sonicate in short bursts (e.g., 3 x 10 seconds) and to keep the sample on ice between sonications to prevent heating.[1]
-
Gentle Warming: If precipitation occurs, gentle warming of the solution may aid in solubilization. However, avoid excessive heat as it can degrade the peptide.[1][2]
-
Denaturing Agents: For highly aggregated peptides, denaturing agents like 6M urea or 6M guanidine hydrochloride can be used as a last resort. Be aware that these agents can interfere with most biological assays.[1][4]
Problem: Peptide Solution is Cloudy or Contains Particulates
A cloudy or particulate-containing solution indicates incomplete solubilization or aggregation.[1]
Troubleshooting Steps:
-
Repeat Solubilization Steps: Re-apply sonication and/or gentle warming as described above.
-
Centrifugation: Before use in an assay, centrifuge the peptide solution to pellet any undissolved material.[2] Use the supernatant for your experiment, but be aware that the actual concentration may be lower than calculated.
-
Re-evaluate Solvent Choice: If the peptide consistently fails to dissolve, you may need to try a different solvent system based on its properties.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from light.[5][6][8] Keeping the vial tightly sealed is crucial to prevent moisture absorption, which can decrease stability.[5][6]
Q2: What is the recommended storage condition for this compound in solution?
Storing peptides in solution for extended periods is generally not recommended due to a shorter shelf-life compared to lyophilized form.[6][8] If storage in solution is necessary, use a sterile buffer at a pH of 5-6, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[5][8] Peptides containing certain amino acids like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[6][8]
Q3: My experiment is sensitive to organic solvents. How can I dissolve a hydrophobic this compound analog?
If your assay is incompatible with organic solvents like DMSO, you may need to explore alternative strategies. One approach is to use formulation techniques, such as incorporating the peptide into nanoparticles or hydrogels, which can improve solubility and provide sustained release.[9] Another possibility is the use of hyaluronic acid (HA) nanogels, which have been shown to enhance the solubility of water-insoluble cyclic peptides without the need for organic solvents.[10]
Q4: Can I modify the this compound peptide to improve its solubility?
Yes, peptide modification is a common strategy to enhance solubility.[2] This can involve adding hydrophilic groups or substituting hydrophobic amino acids.[2] Another approach is the addition of short peptide tags rich in negatively charged amino acids, which has been shown to improve the solubility of some proteins.[11]
Q5: What is the signaling pathway activated by this compound?
This compound is a potent agonist of the Kisspeptin1 receptor (KISS1R), also known as GPR54.[12][13] Binding of this compound to KISS1R, a Gq/11-coupled G protein-coupled receptor (GPCR), activates phospholipase C (PLC).[14] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14][15] This signaling cascade in GnRH neurons ultimately leads to their depolarization and the secretion of gonadotropin-releasing hormone (GnRH).[15][16][17]
Caption: this compound signaling pathway.
Experimental Workflow: General Peptide Solubilization
The following diagram outlines a general workflow for solubilizing a lyophilized peptide.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. biobasic.com [biobasic.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. A customized long acting formulation of the kisspeptin analog C6 triggers ovulation in anestrus ewe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptidream.com [peptidream.com]
- 11. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KISS1 305 | Kisspeptin Receptor | Tocris Bioscience [tocris.com]
- 13. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease [mdpi.com]
- 14. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]
- 16. academic.oup.com [academic.oup.com]
- 17. Kisspeptin signaling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KISS1-305 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KISS1R agonist, KISS1-305, in in vivo experiments.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Observations or Off-Target Effects
Researchers may encounter unexpected physiological or behavioral changes in animal models administered with this compound. These could be due to the known on-target effects of KISS1R activation in various tissues or potential off-target interactions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| On-Target Effects in Non-Target Tissues: The KISS1 receptor (KISS1R/GPR54) is expressed in various tissues beyond the hypothalamus, including the pituitary, pancreas, liver, and blood vessels.[1] Activation of these receptors can lead to a range of physiological responses. | 1. Literature Review: Conduct a thorough literature search for KISS1R expression in the observed phenotype's relevant tissues. 2. Dose-Response Study: Perform a dose-response study to determine if the unexpected effect is dose-dependent. A lower effective dose may minimize peripheral effects while still achieving the desired central action. 3. Localized Administration: If feasible for your research question, consider localized administration (e.g., intracerebroventricular injection) to minimize systemic exposure. |
| Off-Target Binding: While this compound is highly selective for KISS1R, a GPCR scan has identified a potential interaction with the delta-opioid receptor (OPRD1).[2][3] | 1. Antagonist Co-administration: To confirm if the effect is mediated by OPRD1, co-administer a selective OPRD1 antagonist with this compound. 2. Alternative Agonist: Consider using a different KISS1R agonist with a distinct off-target binding profile as a control. |
| Metabolite Activity: The in vivo metabolism of this compound is not fully characterized. Metabolites may have their own biological activity. | 1. Pharmacokinetic Analysis: If resources permit, conduct pharmacokinetic studies to identify major metabolites and assess their activity in in vitro assays. |
Issue 2: Inconsistent or Lack of Expected On-Target Effects
Variability in the expected biological response to this compound, such as changes in luteinizing hormone (LH) and testosterone levels, can arise from several experimental factors.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Instability/Degradation: this compound is designed for improved stability but can still be susceptible to degradation if not handled and stored properly. | 1. Proper Storage: Store lyophilized peptide at -20°C or colder.[4] Once reconstituted, aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[4] 2. Fresh Preparation: Prepare solutions fresh for each experiment whenever possible. 3. Vehicle Compatibility: Ensure the chosen vehicle for reconstitution and injection is compatible with the peptide and does not promote degradation. |
| Incorrect Dosing or Administration: Inaccurate dosage or improper administration technique can lead to variable exposure. | 1. Accurate Dosing: Carefully calculate the required dose based on the animal's body weight. 2. Consistent Administration: For subcutaneous injections, ensure consistent technique to minimize variability in absorption.[5] Refer to established protocols for the chosen route of administration. |
| Desensitization of KISS1R: Chronic or high-dose administration of KISS1R agonists can lead to receptor desensitization and a subsequent reduction in biological response.[6][7] | 1. Pulsatile vs. Continuous Administration: Depending on the research question, consider pulsatile versus continuous administration. Chronic continuous administration has been shown to suppress the hypothalamic-pituitary-gonadal axis.[6][7] 2. Dose and Frequency Optimization: Optimize the dose and frequency of administration to avoid receptor saturation and desensitization. |
| Animal Model Variability: The physiological state of the animal model (e.g., age, sex, hormonal cycle) can influence the response to this compound. | 1. Standardize Animal Models: Use animals of the same age, sex, and, if applicable, stage of the reproductive cycle. 2. Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-related hormonal fluctuations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosage for this compound?
A1: A study in adult male rats demonstrated that chronic subcutaneous administration of this compound at a dose of 4 nmol/h suppressed pituitary-gonadal functions.[6] This resulted in an initial sharp increase in plasma LH and testosterone, followed by a dramatic decrease to the lower limit of detection by day 6.[6] The optimal dose will depend on the specific animal model, route of administration, and desired biological endpoint. A dose-response study is highly recommended for new experimental setups.
Q2: What is the known off-target binding profile of this compound?
A2: A GPCR scan revealed that this compound has a clean off-target binding profile with the exception of the delta-opioid receptor (OPRD1), for which it has a Ki of 47.5 nM.[2][3] It shows over 30-fold selectivity against NPFFR1 (GPR147) and NPFFR2 (GPR74).[2][3]
Q3: How should I prepare and store this compound for in vivo use?
A3: For long-term storage, lyophilized this compound should be kept at -20°C or colder.[4] For reconstitution, sterile, nuclease-free solutions should be used. The choice of solvent will depend on the experimental requirements, but water is a suitable solvent for this compound up to 1 mg/ml.[8] Once reconstituted, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]
Q4: What are the expected on-target effects of this compound in vivo?
A4: As a potent KISS1R agonist, this compound is expected to stimulate the hypothalamic-pituitary-gonadal (HPG) axis.[9] Acute administration typically leads to a robust increase in GnRH release, resulting in elevated plasma levels of LH and testosterone. However, chronic continuous administration leads to desensitization and suppression of the HPG axis, causing a significant reduction in LH and testosterone to castrate levels.[6][7]
Q5: Are there any known side effects of kisspeptin agonists that I should monitor for?
A5: While specific safety pharmacology data for this compound is limited, studies with other kisspeptin agonists in humans have not reported significant adverse effects. However, given the widespread expression of KISS1R, potential on-target effects in other systems should be considered. For example, KISS1R is involved in cardiovascular function and glucose homeostasis. Researchers should monitor for any unexpected changes in behavior, cardiovascular parameters, or metabolic indicators, especially with chronic administration.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| Human KISS1R | Ki | 0.11 nM | [9] |
| Rat KISS1R | Ki | 0.14 nM | [9] |
| Human KISS1R | EC50 | 10 nM | [9] |
| OPRD1 | Ki | 47.5 nM | [2][3] |
| NPFFR1 (GPR147) | Selectivity | >30-fold | [2][3] |
| NPFFR2 (GPR74) | Selectivity | >30-fold | [2][3] |
Table 2: Summary of In Vivo Effects of Chronic this compound Administration in Male Rats
| Parameter | Dosage | Time Point | Observed Effect | Reference |
| Plasma LH | 4 nmol/h (s.c.) | Day 1 | Marked increase | [6] |
| Day 6 | Decrease to lower limit of detection | [6] | ||
| Plasma Testosterone | 4 nmol/h (s.c.) | Day 1 | Marked increase | [6] |
| Day 6 | Decrease to lower limit of detection | [6] | ||
| Genital Organ Weight | 4 nmol/h (s.c.) | Chronic | Reduced | [6][9] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound for In Vivo Studies
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or saline) to a desired stock concentration. Gently swirl or pipette to dissolve; do not vortex.
-
Dilution: Perform serial dilutions of the stock solution using the final injection vehicle to achieve the desired administration concentration.
-
Storage: Store the stock solution and any unused dilutions in aliquots at -20°C or -80°C.
Protocol 2: Subcutaneous Administration of this compound in Rats
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) protocols.
-
Animal Preparation: Weigh the rat to determine the correct injection volume. Gently restrain the animal.
-
Injection Site: Locate the loose skin over the shoulders or back.
-
Injection: Lift the skin to form a "tent." Insert a sterile needle (23-25 gauge) into the base of the tented skin, parallel to the body.[5]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and select a new site.[5]
-
Injection: Slowly depress the plunger to administer the solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site with sterile gauze if necessary.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Visualizations
Caption: Simplified signaling pathway of this compound upon binding to its receptor, KISS1R.
Caption: General experimental workflow for an in vivo study using this compound.
Caption: Logical troubleshooting workflow for unexpected results with this compound.
References
- 1. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KISS1 305 | Kisspeptin Receptor | Tocris Bioscience [tocris.com]
- 9. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in experimental results with KISS1-305
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KISS1-305. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and protease-resistant synthetic analog of kisspeptin.[1][2] It acts as an agonist for the kisspeptin 1 receptor (KISS1R), also known as GPR54.[3] KISS1R is a G-protein coupled receptor that, upon activation, primarily signals through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream signaling events such as the activation of the MAP kinase cascade, including ERK1/2.[6][7]
Q2: What is the expected in vivo effect of this compound on the hypothalamic-pituitary-gonadal (HPG) axis?
A2: The in vivo effect of this compound on the HPG axis is biphasic. Acute or initial administration leads to a robust increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and testosterone secretion.[8][9] However, chronic or continuous administration paradoxically suppresses the HPG axis, resulting in a profound decrease in plasma LH and testosterone to castrate levels.[8][9][10] This is thought to be due to desensitization and internalization of the KISS1R on GnRH neurons.[11][12]
Q3: How should I handle and store lyophilized this compound peptide?
A3: To ensure the stability and integrity of lyophilized this compound, it is crucial to follow proper handling and storage procedures.[13][14]
-
Storage: Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[13]
-
Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as the peptide can be hygroscopic.[8][13] Weigh out the desired amount quickly and reseal the vial promptly. For long-term storage, consider aliquoting the lyophilized powder to avoid repeated freeze-thaw cycles and moisture contamination.[14]
Q4: How do I properly reconstitute and store this compound in solution?
A4: The solubility and stability of this compound in solution are critical for obtaining reliable experimental results.
-
Reconstitution: this compound is soluble in sterile distilled water.[1] For difficult-to-dissolve peptides, sonication can be helpful.[13] If solubility issues persist, the addition of a small amount of 10% acetic acid for basic peptides can aid in dissolution.[13]
-
Storage in Solution: The shelf-life of peptides in solution is limited.[14] For short-term storage (up to one week), store the solution at 4°C. For longer-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder.[13] Avoid repeated freeze-thaw cycles.[14] The use of sterile buffers at pH 5-6 can also help to prolong the storage life of the peptide in solution.[13]
Troubleshooting Guide
In Vitro Experiment Variability
Q5: My in vitro cell-based assays with this compound are showing inconsistent results. What are the potential causes and solutions?
A5: Variability in in vitro assays can stem from several factors related to cell culture, reagent handling, and assay execution.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Integrity and Passage Number | High-passage number cell lines can exhibit altered morphology, growth rates, and receptor expression levels, leading to inconsistent responses.[15] It is recommended to use cells within a defined low-passage range for all experiments and to regularly perform cell line authentication.[15] |
| Inconsistent Seeding Density | Variations in cell density can affect cell health, receptor expression, and signaling responses. Ensure consistent seeding densities across all wells and experiments. |
| Serum Starvation Conditions | Incomplete or inconsistent serum starvation prior to stimulation can lead to high basal signaling activity, masking the specific response to this compound. Optimize and standardize the duration of serum starvation. |
| This compound Aliquot Variability | Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to peptide degradation and loss of activity.[13] Use freshly thawed aliquots for each experiment and avoid reusing leftover solutions. |
| Receptor Desensitization and Internalization | Prolonged or high-concentration exposure to this compound can lead to rapid desensitization and internalization of KISS1R, resulting in a diminished response in subsequent stimulations.[4][11] Optimize the stimulation time and concentration of this compound to capture the desired signaling event before significant desensitization occurs. |
| Assay-Specific Technical Issues | For calcium flux assays, ensure proper loading of calcium indicators and check for phototoxicity.[16][17] For Western blots for ERK phosphorylation, ensure proper sample preparation, consistent protein loading, and use of appropriate antibodies and controls.[11][18] |
In Vivo Experiment Variability
Q6: I am observing high variability in LH and testosterone levels in my in vivo experiments with this compound. What could be the reasons?
A6: In vivo experiments are subject to a wider range of variables that can contribute to inconsistent results.
| Potential Cause | Troubleshooting Suggestion |
| Animal Model and Handling | The species, strain, sex, age, and reproductive status of the animal model can all influence the response to kisspeptin.[16][19] Stress from improper handling can also affect hormone levels. Ensure the use of a consistent and well-defined animal model and acclimatize animals to handling procedures.[10] |
| This compound Administration | Inconsistent administration route, volume, or dosing can lead to significant variability. The vehicle used to dissolve this compound should be consistent and non-toxic. For subcutaneous administration, ensure consistent injection technique to minimize leakage and variability in absorption.[8] |
| Timing of Blood Sampling | The biphasic effect of this compound means that the timing of blood collection is critical.[8][9] An initial surge in LH and testosterone is followed by a decline. Establish a precise and consistent timeline for blood sampling post-administration to capture the desired phase of the response.[10] |
| Blood Collection Technique | The method of blood collection can impact hormone measurements.[2][20] Use a consistent and minimally stressful technique, such as tail-tip sampling for frequent collections in mice.[10] Avoid hemolysis, which can interfere with hormone assays.[12] |
| Hormone Assay Variability | Radioimmunoassays (RIAs) and other immunoassays for LH and testosterone can have inherent variability and cross-reactivity issues.[1][3][21] Use a validated and consistent assay platform and include appropriate standards and controls in every run. |
| Receptor Desensitization | As in vitro, chronic or high-dose in vivo administration will lead to desensitization of the KISS1R, resulting in a suppressed response over time.[9][12] Carefully consider the dosing regimen and duration of the experiment in the context of receptor desensitization. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 | Human | 10 nM | |
| Ki | Human | 0.11 nM | |
| Ki | Rat | 0.14 nM | |
| EC50 | CHO Cells | 0.27 nM | [8] |
| IC50 (Cell Growth) | KISS1R expressing cells | 8.94 nM | [22] |
Table 2: In Vivo Effects of Chronic this compound Administration in Male Rats
| Parameter | Day 1 | Day 6 | Reference |
| Plasma LH Level | Markedly Increased | Decreased to ~0.08 ng/mL | [8] |
| Plasma Testosterone Level | Markedly Increased | Decreased to ~0.04 ng/mL | [8] |
Experimental Protocols
Key Experiment 1: In Vitro Calcium Flux Assay
Objective: To measure the intracellular calcium mobilization in response to this compound stimulation.
Methodology:
-
Cell Culture: Plate KISS1R-expressing cells (e.g., CHO-KISS1R, GT1-7) in a black-walled, clear-bottom 96-well plate at a predetermined optimal density.[13]
-
Serum Starvation: The following day, wash the cells with serum-free medium and incubate for at least 2 hours at 37°C to minimize basal signaling.[13]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) according to the manufacturer's instructions.[13][16] This typically involves a 30-60 minute incubation at 37°C in the dark.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a flow cytometer.
-
Stimulation: Add this compound at the desired concentration and immediately begin recording the change in fluorescence intensity over time.[13]
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the response as the ratio of the peak fluorescence to the baseline fluorescence.[5]
Key Experiment 2: In Vivo Assessment of LH and Testosterone Secretion in Rodents
Objective: To determine the effect of this compound administration on plasma LH and testosterone levels in a rodent model.
Methodology:
-
Animal Model: Use adult male rats or mice of a specific strain and age. Acclimatize the animals to the housing conditions and handling for at least one week prior to the experiment.[10]
-
This compound Preparation and Administration: Dissolve lyophilized this compound in a sterile vehicle (e.g., saline). Administer the solution via the desired route (e.g., subcutaneous injection).[8]
-
Blood Collection: At predetermined time points after administration, collect small volumes of blood (e.g., via tail-tip sampling for mice).[10] For a detailed time-course, samples can be collected every 5-10 minutes.
-
Sample Processing: Immediately place the blood into tubes containing an anticoagulant (e.g., EDTA) and keep on ice.[12] Centrifuge the samples to separate the plasma and store the plasma at -80°C until analysis.[12]
-
Hormone Measurement: Measure plasma LH and testosterone concentrations using a validated radioimmunoassay (RIA) or ELISA kit.[21]
Mandatory Visualization
Caption: this compound signaling pathway leading to GnRH release.
Caption: Troubleshooting workflow for variability in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. The changing ratio of bioactive to immunoreactive luteinizing hormone (LH) through puberty principally reflects changing LH radioimmunoassay dose-response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Kisspeptin Receptor Trafficking Modulates Kisspeptin-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. bu.edu [bu.edu]
- 17. karger.com [karger.com]
- 18. benchchem.com [benchchem.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. idexxbioanalytics.com [idexxbioanalytics.com]
- 21. Bioassay and radioimmunoassay of serum luteinizing hormone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
Technical Support Center: Enhancing KISS1-305 Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the kisspeptin analog, KISS1-305. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this potent KISS1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic nonapeptide analog of kisspeptin-10. It was rationally designed to have increased resistance to degradation by plasma proteases compared to the native peptide, making it more suitable for therapeutic applications.[1] Like endogenous kisspeptin, this compound is a potent agonist of the kisspeptin 1 receptor (KISS1R), also known as GPR54. In animal models, it has been shown to potently stimulate the hypothalamic-pituitary-gonadal (HPG) axis, leading to the release of luteinizing hormone (LH) and testosterone.[1]
Q2: What are the main challenges in achieving good bioavailability for this compound?
A2: Like most therapeutic peptides, this compound faces several barriers to achieving high bioavailability, particularly via the oral route. These challenges include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and in the bloodstream. While this compound is designed for enhanced stability, it is not completely immune to enzymatic breakdown.
-
Poor Permeability: The size and hydrophilic nature of peptides like this compound limit their ability to be absorbed across the intestinal epithelium.
-
First-Pass Metabolism: After absorption from the gut, peptides can be metabolized by the liver before reaching systemic circulation, further reducing bioavailability.
Q3: What are the common routes of administration for this compound in animal models?
A3: The most common routes of administration for this compound and other kisspeptin analogs in preclinical research are:
-
Subcutaneous (SC) Injection/Infusion: This is a frequently used method that bypasses the gastrointestinal tract, leading to higher bioavailability compared to oral administration. Continuous subcutaneous infusion using osmotic minipumps has been successfully used for chronic administration studies in rats.
-
Intravenous (IV) Injection: IV administration ensures 100% bioavailability and is often used as a reference in pharmacokinetic studies to determine the absolute bioavailability of other routes.
-
Intraperitoneal (IP) Injection: This route is also common in rodent studies and generally offers better absorption than oral administration.
Q4: Are there any formulation strategies to improve the oral bioavailability of this compound?
A4: While specific data on oral formulations of this compound are limited, general strategies for improving the oral bioavailability of peptides can be applied. These include:
-
Permeation Enhancers: These agents, such as certain fatty acids and surfactants, can transiently increase the permeability of the intestinal epithelium, allowing for greater peptide absorption.
-
Enzyme Inhibitors: Co-administration with protease inhibitors can protect the peptide from degradation in the gastrointestinal tract.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation and enhance its absorption.
Q5: How does PEGylation affect the bioavailability of peptides like this compound?
A5: PEGylation is a process of attaching polyethylene glycol (PEG) chains to a molecule. For peptides, PEGylation can:
-
Increase Half-Life: By increasing the hydrodynamic size of the peptide, PEGylation reduces its clearance by the kidneys.
-
Enhance Stability: The PEG chains can sterically hinder the approach of proteases, thus protecting the peptide from degradation.
-
Improve Solubility: PEGylation can increase the solubility of hydrophobic peptides.
These effects generally lead to improved bioavailability and a longer duration of action.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound After Subcutaneous Injection
| Potential Cause | Troubleshooting Step |
| Improper Injection Technique | Ensure a consistent injection depth and volume. Pinch the skin to form a tent and insert the needle at the base. Rotate injection sites to avoid tissue damage and ensure consistent absorption. |
| Peptide Aggregation in Formulation | Visually inspect the solution for any precipitation or cloudiness before injection. If aggregation is suspected, consider optimizing the formulation by adjusting the pH or adding stabilizing excipients. |
| Degradation at Injection Site | While this compound is designed for stability, some local enzymatic degradation can occur. Consider co-formulating with a protease inhibitor if this is a concern. |
| Incorrect Sample Handling | Collect blood samples at appropriate time points based on the expected pharmacokinetic profile. Use tubes containing protease inhibitors (e.g., aprotinin) and keep samples on ice. Centrifuge at 4°C and store plasma at -80°C until analysis. |
Issue 2: Inconsistent or Unexpected Pharmacological Response (e.g., LH/Testosterone Levels)
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Double-check all dose calculations, including conversions between mass and molar units. Ensure accurate preparation of dosing solutions. |
| Desensitization of KISS1R | Chronic or high-dose administration of KISS1R agonists can lead to receptor desensitization and downregulation, resulting in a diminished response over time.[2][3] Consider the dosing regimen (continuous vs. pulsatile) and the duration of the study. |
| Animal Stress | Stress can influence the HPG axis. Handle animals gently and allow for an acclimatization period before starting the experiment. |
| Peptide Quality and Stability | Use high-purity this compound and store it according to the manufacturer's instructions (typically lyophilized at -20°C or below). Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 3: Difficulties with Oral Administration (Gavage)
| Potential Cause | Troubleshooting Step |
| Animal Stress and Injury | Ensure proper training in oral gavage techniques to minimize stress and the risk of esophageal or stomach injury. Use appropriate gavage needle size for the animal. |
| Inaccurate Dosing | Ensure the animal ingests the full dose. Observe for any regurgitation. |
| Peptide Instability in Formulation | Prepare the oral formulation fresh before each use if stability is a concern. The stability of this compound in different oral vehicles should be empirically determined. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 | Rat | 10 nM | [4] |
| Ki | Rat | 0.14 nM | [4] |
| Ki | Human | 0.11 nM | [4] |
Table 2: Pharmacokinetic Parameters of Kisspeptin-10 in Rats (for comparative purposes)
| Parameter | Administration Route | Dose | Half-life (t1/2) | Key Finding | Reference |
| Decomposition Half-life | In vitro (plasma) | N/A | 1.7 min at 37°C | Kisspeptin-10 degrades rapidly in plasma. | [5] |
| Plasma Detection | Intravenous (IV) | 1.0 mg/kg | Very short | Undetectable 30 minutes post-injection. | [5] |
Experimental Protocols
Chronic Subcutaneous Administration of this compound in Rats using Osmotic Minipumps
This protocol is adapted from Matsui et al., 2012.[2]
Materials:
-
This compound (lyophilized powder)
-
Sterile distilled water (vehicle)
-
ALZET osmotic minipumps (e.g., model 2004 for 4-week delivery)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Animal clippers
-
Antiseptic solution and sterile gauze
Procedure:
-
Preparation of Dosing Solution:
-
On the day of surgery, dissolve this compound in sterile distilled water to the desired concentration. The concentration will depend on the pumping rate of the osmotic minipump and the target dose (e.g., 1-4 nmol/h).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Pump Priming:
-
Fill the ALZET minipumps with the this compound solution according to the manufacturer's instructions.
-
Incubate the filled pumps in sterile saline at 37°C for at least 4-6 hours to ensure immediate pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave the fur on the back of the animal, between the shoulder blades.
-
Clean the surgical area with an antiseptic solution.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as recommended by your institution's animal care committee.
-
Check the incision site daily for signs of infection or pump extrusion.
-
For studies longer than the pump's lifespan, the minipumps should be replaced.
-
Visualizations
Caption: Experimental workflow for chronic subcutaneous administration of this compound.
Caption: this compound signaling pathway in the HPG axis.
Caption: Troubleshooting logic for this compound in vivo experiments.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. KISS1 305 | Kisspeptin Receptor | Tocris Bioscience [tocris.com]
- 5. LC-MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of KISS1-305 in experimental buffers
Welcome to the technical support center for KISS1-305. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound in experimental buffers and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native kisspeptin?
A1: this compound is a potent synthetic agonist for the kisspeptin 1 receptor (KISS1R), also known as GPR54. It is a nonapeptide analog of metastin/kisspeptin that has been specifically designed to resist degradation by plasma proteases, giving it a longer half-life in vivo compared to native kisspeptins.[1] Its sequence includes modifications such as the inclusion of D-amino acids and an AzaGly residue to enhance stability.
Q2: What is the recommended storage condition for lyophilized this compound powder?
A2: Lyophilized this compound should be stored at -20°C for optimal long-term stability.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, reconstitute the lyophilized this compound powder in sterile, nuclease-free water. The peptide is soluble in water up to 1 mg/ml. For example, to make a 1 mM stock solution from 1 mg of powder (MW: 1165.32 g/mol ), you would add approximately 858 µL of water. It is recommended to gently vortex to dissolve the peptide completely. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the primary pathways of peptide degradation in aqueous buffers?
A4: Peptides in aqueous solutions can degrade through several chemical and physical pathways. Chemical instability includes oxidation (especially of Met, Cys, or Trp residues), deamidation (of Asn and Gln), hydrolysis, and β-elimination. Physical instability can manifest as aggregation or adsorption to container surfaces. While this compound is designed to be protease-resistant, these other degradation pathways can still occur in experimental buffers.
Q5: Which buffer should I choose for my experiment?
A5: The optimal buffer will depend on the specific requirements of your assay (e.g., pH, ionic strength). However, for general peptide stability, it is best to use a buffer system that maintains a stable pH in the desired range. Common choices include phosphate-buffered saline (PBS), Tris buffers, and HEPES buffers. It is crucial to empirically test the stability of this compound in your chosen buffer system if you are conducting long-term experiments. The pH of the buffer can significantly impact peptide stability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using working solutions that have been stored for extended periods at 4°C. Consider performing a time-course experiment to assess the stability of this compound in your specific assay buffer. |
| Multiple Freeze-Thaw Cycles | When you first create your stock solution, aliquot it into single-use volumes to avoid repeated freezing and thawing of the main stock, which can lead to peptide degradation. |
| Improper Storage | Ensure that both the lyophilized powder and the stock solutions are stored at or below -20°C. |
| Adsorption to Surfaces | Peptides can adsorb to plastic or glass surfaces. Consider using low-protein-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein like bovine serum albumin (BSA) at 0.1% in your buffer can help prevent this. |
Issue 2: Precipitation or cloudiness observed in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Buffer | While this compound is soluble in water, some buffer components might reduce its solubility. Try dissolving the peptide in a small amount of sterile water first before diluting it into your experimental buffer. |
| Aggregation | Peptide aggregation can be influenced by pH, temperature, and ionic strength. Ensure the pH of your buffer is not close to the isoelectric point of the peptide. If aggregation persists, you may need to screen different buffer systems or additives. |
| High Concentration | If you are working with high concentrations of this compound, try preparing a more dilute working solution. |
Data Summary and Experimental Protocols
This compound Properties and Handling Recommendations
| Parameter | Value / Recommendation | Source(s) |
| Molecular Weight | 1165.32 g/mol | |
| Sequence Modifications | D-Tyr-1, D-Pya(4), AzaGly-6, Arg(Me)-8, C-terminal amide | |
| Purity | ≥95% | |
| Storage (Lyophilized) | -20°C | |
| Storage (Stock Solution) | -20°C to -80°C in single-use aliquots | General Best Practice |
| Solubility | Soluble to 1 mg/ml in water | |
| Recommended Buffers | PBS, Tris, HEPES (empirically test for your assay) | General Best Practice |
| Additives to Consider | Carrier protein (e.g., 0.1% BSA), non-ionic surfactant (e.g., 0.01% Tween-20) | General Best Practice |
Protocol: Assessing this compound Stability in a Novel Buffer
If the stability of this compound in your specific experimental buffer is a concern, you can assess it using High-Performance Liquid Chromatography (HPLC).
-
Preparation: Prepare a solution of this compound in your experimental buffer at the working concentration you intend to use.
-
Time Zero Sample: Immediately after preparation, take a "time zero" sample and inject it into an appropriate reversed-phase HPLC system to obtain a chromatogram. The area of the main peptide peak will serve as your baseline.
-
Incubation: Incubate the remaining solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator).
-
Time-Course Sampling: At various time points (e.g., 1, 4, 8, 24 hours), take samples of the solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the time zero sample. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
KISS1R Signaling Pathway
Caption: KISS1R signaling cascade initiated by this compound binding.
Experimental Workflow: Preparing and Using this compound
Caption: Recommended workflow for handling this compound.
Logic Diagram: Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for suboptimal this compound activity.
References
Selecting appropriate negative controls for KISS1-305 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KISS1-305, a potent and proteolytically resistant agonist of the Kisspeptin-1 Receptor (KISS1R/GPR54). Proper experimental design, including the use of appropriate negative controls, is critical for obtaining valid and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of metastin/kisspeptin. It is a potent agonist for the Kisspeptin-1 Receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54)[1]. KISS1R is primarily coupled to the Gαq/11 protein. Upon binding of an agonist like this compound, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively. These events ultimately trigger downstream cellular responses, including the stimulation of gonadotropin-releasing hormone (GnRH) secretion from hypothalamic neurons[2]. This compound is designed to be resistant to degradation by plasma proteases, giving it a longer half-life in vivo compared to endogenous kisspeptins[1][3].
Q2: What are the common applications of this compound in research?
This compound is frequently used in studies related to reproductive endocrinology and neuroendocrinology. Its primary application is to investigate the role of the kisspeptin signaling pathway in regulating the hypothalamic-pituitary-gonadal (HPG) axis[2][4]. Common research applications include:
-
Studying the onset of puberty.
-
Investigating the mechanisms of ovulation and steroid feedback.
-
Exploring the therapeutic potential of targeting the KISS1R pathway for conditions like hypogonadotropic hypogonadism, precocious puberty, and hormone-dependent cancers[5][6].
-
Examining the effects of chronic KISS1R activation, which paradoxically leads to a suppression of the HPG axis after an initial stimulatory phase[1][7].
Q3: Why is it crucial to use negative controls in my this compound experiments?
Negative controls are essential to ensure that the observed effects are specifically due to the interaction of this compound with its receptor, KISS1R, and not due to off-target effects, artifacts of the experimental procedure, or the vehicle used to dissolve the peptide. Without proper negative controls, it is impossible to confidently attribute changes in cellular or physiological responses to the specific action of this compound.
Troubleshooting Guide: Selecting and Validating Negative Controls
Issue: I am unsure which negative control to use for my this compound experiments.
Solution: The choice of negative control depends on the specific experimental setup (in vitro vs. in vivo) and the question being asked. Here are the recommended negative controls for this compound experiments, along with their appropriate uses.
Types of Negative Controls
| Control Type | Description | Primary Use | Advantages | Limitations |
| Vehicle Control | The solvent used to dissolve this compound (e.g., saline, PBS, DMSO) administered at the same volume and route as the active compound. | In vitro & In vivo | Simple to implement; controls for effects of the solvent. | Does not control for non-specific peptide effects. |
| Scrambled Peptide | A peptide with the same amino acid composition as this compound but in a randomized sequence. | In vitro & In vivo | Controls for non-specific effects related to the peptide's physicochemical properties (e.g., charge, hydrophobicity). | A suitable scrambled version of this compound is not commercially available and must be designed and validated. |
| Inactive Analog | A peptide with a similar structure to this compound but with key amino acid substitutions that abolish its ability to bind to and activate KISS1R. | In vitro & In vivo | Provides a high level of specificity by controlling for peptide structure-related effects. | A validated inactive analog of this compound is not readily commercially available. |
| KISS1R Antagonist | A molecule that binds to KISS1R but does not activate it, thereby blocking the action of agonists. A commonly used example is Peptide 234 (P-234). | In vitro & In vivo | Can confirm that the effects of this compound are mediated through KISS1R by demonstrating that the antagonist can block these effects. | May have its own off-target effects; does not control for non-specific effects of the agonist peptide itself. |
| Cells/Tissues from KISS1R Knockout (KO) Animals | Cells or tissues from genetically modified animals that do not express KISS1R. | In vitro & Ex vivo | The "gold standard" for demonstrating specificity for KISS1R. | Limited availability; requires access to KO animal models. |
Experimental Protocols
Protocol 1: Designing and Validating a Scrambled Peptide Control for this compound
Since a validated scrambled control for this compound is not commercially available, you will need to design and validate your own.
Step 1: Design the Scrambled Peptide
-
Obtain the amino acid sequence of this compound.
-
Use a peptide sequence randomization tool to generate several scrambled versions of the sequence.
-
Perform a BLAST search with the scrambled sequences to ensure they do not have significant homology to any known bioactive peptides.
-
Select a scrambled sequence that has similar physicochemical properties (e.g., molecular weight, isoelectric point) to this compound.
Step 2: In Vitro Validation of the Scrambled Peptide
The goal of this validation is to confirm that the scrambled peptide does not bind to or activate KISS1R.
A. Receptor Binding Assay (Competitive Binding)
-
Objective: To determine if the scrambled peptide competes with a radiolabeled ligand for binding to KISS1R.
-
Methodology:
-
Use cells stably expressing KISS1R.
-
Incubate the cells with a constant concentration of a radiolabeled kisspeptin analog and increasing concentrations of either unlabeled this compound (positive control) or the scrambled peptide.
-
Measure the amount of bound radioligand.
-
-
Expected Outcome: this compound should displace the radioligand in a dose-dependent manner, while the scrambled peptide should not, even at high concentrations.
B. Functional Assay (e.g., Calcium Mobilization or IP-One Assay)
-
Objective: To determine if the scrambled peptide elicits a downstream signaling response upon binding to KISS1R.
-
Methodology:
-
Load KISS1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or use a commercial IP-One assay kit.
-
Stimulate the cells with increasing concentrations of this compound (positive control) and the scrambled peptide.
-
Measure the change in intracellular calcium concentration or IP1 accumulation.
-
-
Expected Outcome: this compound should induce a dose-dependent increase in intracellular calcium or IP1, while the scrambled peptide should have no effect.
Protocol 2: Using a KISS1R Antagonist as a Negative Control
A KISS1R antagonist can be used to confirm that the observed effects of this compound are mediated through its receptor.
Step 1: In Vitro Co-treatment
-
Methodology:
-
Perform a functional assay as described in Protocol 1B.
-
In a separate set of experiments, pre-incubate the KISS1R-expressing cells with a KISS1R antagonist (e.g., P-234) for a sufficient time to allow for receptor binding.
-
Stimulate the pre-incubated cells with this compound.
-
Measure the downstream response (e.g., calcium mobilization).
-
-
Expected Outcome: The antagonist should block or significantly attenuate the response induced by this compound.
Step 2: In Vivo Co-administration
-
Methodology:
-
Administer the KISS1R antagonist to the animal model prior to the administration of this compound.
-
Administer this compound.
-
Measure the physiological endpoint of interest (e.g., plasma LH levels).
-
-
Expected Outcome: The antagonist should prevent or reduce the physiological effect of this compound.
Visualizations
KISS1R Signaling Pathway
Caption: KISS1R signaling cascade initiated by this compound.
Experimental Workflow for Validating a Scrambled Peptide
Caption: Workflow for designing and validating a scrambled peptide control.
Logical Relationship of Negative Controls
Caption: Logical framework for selecting appropriate negative controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 5. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting c-Fos Expression in Response to KISS1-305
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KISS1-305 and interpreting subsequent transient c-Fos expression.
Frequently Asked Questions (FAQs)
Q1: What is c-Fos and why is it used as a marker for neuronal activation after this compound administration?
A1: c-Fos is the protein product of the immediate-early gene c-fos. Its expression is often used as an indirect marker of neuronal activity.[1] Following neuronal stimulation, such as the binding of this compound to its receptor (KISS1R), a cascade of intracellular signaling events is initiated, leading to the rapid and transient transcription of the c-fos gene and subsequent translation into the c-Fos protein.[2] This increase in c-Fos protein can be detected using techniques like immunohistochemistry, allowing for the identification of neurons that were activated by the stimulus.[1]
Q2: What is the typical timeline for c-Fos expression after neuronal stimulation by an agonist like this compound?
A2: The expression of c-Fos follows a well-defined, transient pattern:
-
c-fos mRNA transcription: Begins within 5-15 minutes post-stimulation.[3]
-
c-fos mRNA levels peak: Approximately 30-45 minutes post-stimulation.[3]
-
c-Fos protein translation: Detectable levels appear around 30-60 minutes post-stimulation.[4]
-
c-Fos protein levels peak: Typically between 90 minutes to 2 hours after the initial stimulus.
-
Return to baseline: c-Fos protein levels generally return to basal levels within 4-6 hours.
It is crucial to time the collection of tissue samples to coincide with the peak of c-Fos protein expression for optimal detection.
Q3: Does the absence of c-Fos expression definitively mean that this compound did not activate the neurons?
A3: Not necessarily. While c-Fos is a widely used marker, its expression is not a universal indicator of neuronal activation. Several factors can lead to a lack of c-Fos signal despite neuronal activity:
-
Inhibitory signaling: c-Fos is primarily associated with excitatory neuronal activity. Inhibited neurons will not express c-Fos.[4]
-
Stimulus strength and duration: The induction of c-Fos often requires a strong and sustained stimulus. Weak or very brief activation by this compound may not be sufficient to trigger c-Fos expression.
-
Timing of tissue collection: If the tissue is collected too early or too late, the transient c-Fos signal may be missed.
-
Cell-type specificity: Not all neuron types express c-Fos in response to stimulation.
-
Technical issues: Problems with the experimental protocol, such as antibody efficacy or tissue processing, can lead to false-negative results.
Q4: Can c-Fos be expressed in non-neuronal cells in response to this compound?
A4: Yes, while c-Fos is predominantly used as a marker for neuronal activation, it can also be expressed in glial cells, including astrocytes, oligodendrocytes, and microglia, under certain conditions such as inflammation, cellular stress, or injury.[5] Therefore, it is important to use cell-type-specific markers in conjunction with c-Fos staining to confirm the identity of the activated cells.
Data Presentation
Table 1: Quantitative Analysis of Kisspeptin-Induced c-Fos Expression in Rodent Hypothalamus
| Brain Region | Animal Model | Kisspeptin Analog | Dose & Administration | Time Point | % of Kisspeptin Neurons Expressing c-Fos (Mean ± SEM) | Reference |
| Arcuate Nucleus (ARC) | Ovariectomized (OVX) Rats | Estradiol | High E2 | 1400 h | ~40% | [6] |
| Arcuate Nucleus (ARC) | Ovariectomized (OVX) Rats | Estradiol | High E2 | 0900 h | <10% | [6] |
| Anteroventral Periventricular Nucleus (AVPV) | Ovariectomized (OVX) Rats | Estradiol | High E2 | 1400 h | ~60% | [6] |
| Anteroventral Periventricular Nucleus (AVPV) | Ovariectomized (OVX) Rats | Estradiol | High E2 | 0900 h | ~20% | [6] |
| Medial Septum/Diagonal Band of Broca (MS/DBB) | Wild-type Mice | Kisspeptin-10 | Central Injection | 90 min | 27.3 ± 3.4% (in GnRH neurons) | [7] |
| Organum Vasculosum of the Lamina Terminalis/Preoptic Area (OVLT/POA) | Wild-type Mice | Kisspeptin-10 | Central Injection | 90 min | 47.7 ± 2.6% (in GnRH neurons) | [7] |
Table 2: Time Course of c-Fos Expression Following a Stimulus
| Event | Time Post-Stimulation | Reference |
| c-fos mRNA Transcription Begins | 5 - 15 minutes | [3] |
| Peak c-fos mRNA Levels | 30 - 45 minutes | [3] |
| c-Fos Protein Detectable | 30 - 60 minutes | [4] |
| Peak c-Fos Protein Levels | 90 minutes - 2 hours | [8] |
| Return to Baseline | 4 - 6 hours |
Experimental Protocols
Detailed Protocol for c-Fos Immunohistochemistry in Rodent Brain Sections
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a series of sucrose solutions (e.g., 15% and 30%) in PBS at 4°C until the brain sinks.
-
Freeze the brain and section it on a cryostat or vibratome at a thickness of 30-40 µm.
2. Immunohistochemistry:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Perform antigen retrieval if necessary (e.g., by heating sections in sodium citrate buffer).
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit) diluted in blocking solution for 1-2 hours at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions.
-
Wash sections three times in PBS for 10 minutes each.
-
Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Mount sections onto slides, dehydrate, and coverslip.
3. Quantification:
-
Capture images of the brain regions of interest using a microscope.
-
Count the number of c-Fos-positive cells manually or using image analysis software.
-
Normalize the counts to the area of the region of interest.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak c-Fos Staining | Incorrect timing of tissue collection. | Ensure tissue is collected at the peak of c-Fos protein expression (typically 90-120 minutes post-stimulation). |
| Ineffective primary antibody. | Use a validated c-Fos antibody at the recommended dilution. Run a positive control to verify antibody function. | |
| Insufficient antigen retrieval. | Optimize the antigen retrieval method (e.g., heat-induced or enzyme-induced). | |
| Low dose or potency of this compound. | Verify the concentration and activity of your this compound stock. Perform a dose-response experiment. | |
| High Background Staining | Inadequate blocking. | Increase the concentration of normal serum in the blocking buffer and/or increase the blocking time. |
| Primary antibody concentration too high. | Titrate the primary antibody to find the optimal concentration that gives a good signal-to-noise ratio. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Use highly cross-adsorbed secondary antibodies. Run a negative control (omit the primary antibody) to check for secondary antibody non-specificity. |
| Endogenous peroxidase activity. | Quench endogenous peroxidases with a hydrogen peroxide solution before the blocking step. | |
| Inconsistent Results | Variability in animal handling and stress. | Handle all animals consistently and minimize stress, as stress itself can induce c-Fos expression.[4] |
| Circadian rhythm effects. | Conduct experiments at the same time of day to control for circadian variations in basal c-Fos levels.[9] |
Signaling Pathways and Experimental Workflows
Caption: KISS1R signaling pathway leading to c-Fos expression.
Caption: Experimental workflow for c-Fos immunohistochemistry.
Caption: Logical framework for interpreting c-Fos expression results.
References
- 1. gubra.dk [gubra.dk]
- 2. lifecanvastech.com [lifecanvastech.com]
- 3. Current Opinion on the Use of c-Fos in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Opinion on the Use of c-Fos in Neuroscience [mdpi.com]
- 5. Immediate Early Gene c-fos in the Brain: Focus on Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kisspeptin Signaling Is Required for Peripheral But Not Central Stimulation of Gonadotropin-Releasing Hormone Neurons by NMDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uva.theopenscholar.com [uva.theopenscholar.com]
- 9. Effects of housing conditions and circadian time on baseline c-Fos immunoreactivity in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KISS1-305 Dosage and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KISS1R agonist, KISS1-305. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in different animal strains?
A1: The optimal dosage of this compound can vary significantly depending on the animal strain, administration route, and desired biological effect (acute stimulation vs. chronic suppression of the HPG axis). It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model. Below is a summary of reported dosages for kisspeptin analogs, including this compound, in various species.
Q2: What is the best vehicle for dissolving and administering this compound?
A2: this compound is soluble in water up to 1 mg/ml.[1] For in vivo administration, sterile, pyrogen-free water or isotonic saline are the recommended vehicles. If solubility issues arise, the use of a small percentage of a biocompatible solubilizing agent like DMSO may be considered, followed by dilution in saline or PBS. However, it is crucial to ensure the final concentration of the solubilizing agent is non-toxic to the animals.
Q3: I am observing a diminished response to this compound after repeated administrations. What could be the cause?
A3: Diminished or absent responses to this compound, particularly with continuous or frequent administration, may be due to receptor desensitization. Chronic exposure to kisspeptin analogs can lead to a downregulation of the hypothalamic-pituitary-gonadal (HPG) axis, resulting in reduced LH and testosterone levels.[2] If pulsatile stimulation is desired, consider increasing the interval between doses.
Q4: Are there any known off-target or unexpected effects of this compound?
A4: While this compound is a potent KISS1R agonist, researchers should be aware of potential effects beyond the reproductive axis. Kisspeptin and its receptors are expressed in various extra-hypothalamic brain regions and peripheral tissues. Studies have suggested that kisspeptin signaling may influence behavior, mood, and metabolism. Therefore, it is important to carefully monitor animals for any unexpected behavioral or physiological changes during the experimental period.
Q5: What are the best practices for long-term continuous infusion of this compound using osmotic minipumps?
A5: For long-term continuous infusion, osmotic minipumps are a reliable method. Key considerations include:
-
Pump Selection: Choose a pump with a suitable flow rate and reservoir volume for your desired dosage and duration.
-
Catheter Placement: Ensure the catheter is correctly placed for the intended delivery route (e.g., subcutaneous, intravenous, or intracerebroventricular).
-
Priming: Prime the pumps according to the manufacturer's instructions to ensure immediate and accurate delivery upon implantation.
-
Surgical Procedure: Use aseptic surgical techniques to minimize the risk of infection and inflammation.
-
Monitoring: Regularly monitor the animals for any signs of discomfort, skin irritation at the implantation site, or other adverse effects.
Quantitative Data Summary
The following tables summarize reported dosages of this compound and other kisspeptin analogs in different animal models. Note that dosages can vary based on the specific experimental design.
Table 1: Reported Dosages of this compound and Kisspeptin Analogs in Rodents
| Animal Strain | Kisspeptin Analog | Dosage | Administration Route | Observed Effect |
| Sprague Dawley Rat | This compound | 1-4 nmol/h | Subcutaneous (minipump) | Initial elevation followed by suppression of LH and testosterone |
| C57BL/6J Mouse | Kisspeptin-10 | 0.5 nmol | Intraperitoneal | Stimulation of LH and testosterone release |
| Syrian Hamster | Kisspeptin-10 | 1 µM and 10 µM | Intracerebroventricular | Investigation of effects on sexual reward |
Experimental Protocols
1. Protocol for Acute Intraperitoneal (IP) Injection in Mice
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration. For example, to achieve a dose of 0.5 nmol in a 200 µl injection volume for a 25g mouse, prepare a 2.5 µM solution.
-
-
Animal Handling:
-
Gently restrain the mouse, exposing the abdomen.
-
-
Injection Procedure:
-
Using a 27-30 gauge needle, perform the intraperitoneal injection into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions and collect samples at the desired time points to assess the biological response (e.g., blood for hormone analysis).
-
2. Protocol for Continuous Subcutaneous Infusion using Osmotic Minipumps in Rats
-
Pump Preparation:
-
Under sterile conditions, fill the osmotic minipumps with the appropriate concentration of this compound solution, calculated based on the pump's flow rate and the desired daily dosage.
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer.
-
-
Surgical Implantation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and sterilize the surgical area on the back, between the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or surgical clips.
-
-
Post-operative Care:
-
Administer analgesics as prescribed and monitor the animal for signs of pain or infection.
-
Allow the animal to recover fully before returning it to its home cage.
-
Visualizations
Kisspeptin Signaling Pathway in a GnRH Neuron
The following diagram illustrates the primary signaling cascade initiated by the binding of kisspeptin to its receptor (KISS1R) on a gonadotropin-releasing hormone (GnRH) neuron.
Caption: Intracellular signaling cascade following KISS1R activation in GnRH neurons.
Experimental Workflow for Continuous Infusion Study
This diagram outlines the key steps involved in a typical in vivo study using continuous infusion of this compound via osmotic minipumps.
Caption: Workflow for a continuous infusion study using osmotic minipumps.
References
Validation & Comparative
Comparative Efficacy of KISS1-305 versus TAK-448: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kisspeptin receptor agonists KISS1-305 and TAK-448. This document synthesizes available experimental data to evaluate their comparative efficacy, supported by detailed methodologies and signaling pathway visualizations.
This compound and TAK-448 are both potent synthetic agonists of the kisspeptin receptor (KISS1R), a G protein-coupled receptor pivotal in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Their ability to modulate this pathway has positioned them as compounds of interest for therapeutic applications, particularly in hormone-dependent conditions such as prostate cancer. This guide delves into their comparative pharmacology, in vivo efficacy, and mechanisms of action based on published preclinical and clinical data.
In Vitro Potency and Binding Affinity
TAK-448 has been characterized as a potent and full KISS1R agonist.[1] In vitro studies have reported an IC50 of 460 pM and an EC50 of 632 pM .[1] Another study highlighted that TAK-448 exhibits high receptor-binding affinity and potent, full agonistic activity for the rat KISS1R, comparable to the natural peptide Kp-10.[2]
This compound is also a potent KISS1R agonist, although described as having "suboptimal" KISS1R agonistic activity in one report while still being effective in vivo.[2] Another source indicates a potent EC50 of 10 nM and high binding affinity to both rat and human KISS1 receptors, with Ki values of 0.14 nM and 0.11 nM , respectively.[3][4] One study reported a half-maximal effective concentration (EC50) of 4.8 nM.[5]
| Parameter | This compound | TAK-448 | Reference |
| EC50 | 10 nM / 4.8 nM | 632 pM | [3][4][5] /[1] |
| IC50 | Not Reported | 460 pM | [1] |
| Ki (rat) | 0.14 nM | High affinity (comparable to Kp-10) | [3][4] /[2] |
| Ki (human) | 0.11 nM | Not Reported | [3][4] |
In Vivo Comparative Efficacy in a Rat Model
A key preclinical study directly compared the effects of chronic subcutaneous administration of this compound and TAK-448 on the HPG axis in adult male rats.[5][6][7] This study provides the most direct evidence for their comparative in vivo efficacy.
Following an initial surge in plasma luteinizing hormone (LH) and testosterone, continuous administration of both this compound and TAK-448 led to a rapid and profound suppression of these hormones to castrate levels.[5][6] Notably, this testosterone-lowering effect was faster and more pronounced than that observed with the GnRH agonist leuprolide.[2][6]
While both compounds were highly effective, the study suggests that TAK-448 may be more potent in vivo . Testosterone levels were depleted to castrate levels within three days with this compound at a dose of 1-4 nmol/h.[5][6] In contrast, TAK-448 achieved a similar effect at a lower dose of 0.1 nmol/h.[6]
| Parameter | This compound (1-4 nmol/h, s.c.) | TAK-448 (0.1 nmol/h, s.c.) | Reference |
| Time to Testosterone Depletion | Within 3 days | Within 3-7 days | [2][5][6] |
| Effect on Genital Organ Weight | More profound reduction than leuprolide | Reduced to castrate levels | [2][6] |
| Effect on Hypothalamic GnRH Content | Reduced to 10-20% of control at 3 weeks | Decreased by 4 weeks | [6] |
Clinical Development and Application in Prostate Cancer
TAK-448 has progressed to clinical trials, with studies in healthy male volunteers and patients with prostate cancer.[8][9] Phase 1 studies have demonstrated that continuous administration of TAK-448, either via subcutaneous infusion or a depot formulation, leads to sustained suppression of testosterone into the castration range.[8][9] In patients with prostate cancer, this was associated with a significant decrease in prostate-specific antigen (PSA) levels.[8][9]
The development of a one-month sustained-release depot formulation of TAK-448 highlights its potential for clinical use in androgen-dependent diseases like prostate cancer, offering a novel therapeutic approach compared to traditional GnRH analogues.[10] Pharmacokinetic/efficacy modeling in a rat xenograft model of prostate cancer suggested that TAK-448 has a stronger overall anti-tumor effect than leuprolide.[11]
Information on the clinical development of This compound is less readily available in the public domain.
Mechanism of Action and Signaling Pathways
Both this compound and TAK-448 exert their effects by binding to and activating the KISS1R. This receptor is primarily coupled to the Gq/11 signaling pathway.
Caption: KISS1R signaling pathway activated by this compound and TAK-448.
The chronic administration of these potent agonists leads to desensitization of the KISS1R on GnRH neurons. This sustained, non-pulsatile stimulation disrupts the normal pulsatile release of GnRH, ultimately leading to a down-regulation of the HPG axis and a profound suppression of testosterone production.
References
- 1. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stem cell marker - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of KISS1-305 and Kisspeptin-10: A Guide for Researchers
For researchers and professionals in drug development, the quest for potent and stable peptide therapeutics is ongoing. In the realm of reproductive and endocrine research, kisspeptin and its analogs are of significant interest. This guide provides a detailed, data-driven comparison of the endogenous peptide, kisspeptin-10, and its synthetic analog, KISS1-305, to inform experimental design and therapeutic development.
Kisspeptin-10 is a naturally occurring decapeptide that plays a crucial role in the neuroendocrine control of reproduction by activating the kisspeptin receptor (KISS1R), a G protein-coupled receptor.[1][2] Its synthetic analog, this compound, was developed with the aim of improving upon the natural peptide's limitations, primarily its rapid degradation in plasma.[3][4] This comparison delves into the structural differences, in vitro and in vivo bioactivity, stability, and the shared signaling pathway of these two important research compounds.
Structural and Functional Overview
Kisspeptin-10 is the minimal endogenous sequence required for full activation of the KISS1R.[1] this compound is a rationally designed analog of kisspeptin-10, incorporating modifications to enhance its resistance to enzymatic degradation.[3][5] Both peptides act as agonists at the KISS1R, initiating a signaling cascade that is pivotal for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2]
In Vitro Bioactivity
The potency of this compound and kisspeptin-10 in activating the KISS1R has been assessed through various in vitro assays. One key study reported that this compound exhibits robust agonistic activity with a half-maximal effective concentration (EC50) of 4.8 nM.[3][5] While direct comparative studies providing Ki values for both compounds from the same experiment are limited, the available data suggest that both are potent activators of the receptor.
Table 1: In Vitro Bioactivity at the Kisspeptin Receptor (KISS1R)
| Parameter | This compound | Kisspeptin-10 | Reference(s) |
| EC50 | 4.8 nM | Potent Agonist | [3][5] |
In Vivo Bioactivity: A Look at Gonadotropin and Testosterone Release
The ultimate measure of efficacy for these peptides lies in their ability to stimulate the HPG axis in vivo. Studies in rodents have demonstrated that administration of kisspeptin-10 leads to a rapid and dose-dependent increase in luteinizing hormone (LH) and testosterone.[1] While specific head-to-head in vivo studies directly comparing this compound and kisspeptin-10 are not extensively published, the enhanced stability of this compound is expected to translate to a more sustained biological response.
Table 2: In Vivo Effects on Plasma LH and Testosterone in Male Rodents
| Peptide | Dose & Route | Animal Model | Peak LH Response | Peak Testosterone Response | Reference(s) |
| Kisspeptin-10 | 0.5 nmol, ip | Mice | 2.535 ± 0.777 ng/ml (at 20 min) | 74.499 ± 17.903 nmol/l (at 20 min) | [1] |
| This compound | Data not available in direct comparison | - | - | - | - |
Stability: The Key Advantage of this compound
A critical difference between this compound and kisspeptin-10 is their stability in biological fluids. Kisspeptin-10 is known to be rapidly degraded by plasma proteases, with a reported half-life of approximately 4 minutes in the bloodstream of mice and between 1.7 and 6.8 minutes in rat plasma.[6][7] In contrast, this compound was specifically designed to resist this degradation, suggesting a significantly longer half-life and duration of action in vivo.[3][5]
Table 3: Comparative Stability
| Parameter | This compound | Kisspeptin-10 | Reference(s) |
| Plasma Half-life | Designed for high stability | ~4 min (mice), 1.7-6.8 min (rat) | [3][6][7] |
Signaling Pathway: A Shared Mechanism of Action
Both this compound and kisspeptin-10 exert their effects by binding to and activating the KISS1R. This receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the depolarization of GnRH neurons and the release of gonadotropin-releasing hormone (GnRH).
Caption: Shared signaling pathway of this compound and Kisspeptin-10 via KISS1R.
Experimental Protocols
To facilitate reproducible research, this section outlines key experimental methodologies for the comparative analysis of this compound and kisspeptin-10.
In Vitro Receptor Binding Assay (Competitive Binding)
This assay determines the binding affinity (Ki) of the unlabeled peptides (this compound or kisspeptin-10) to the KISS1R by measuring their ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive KISS1R binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, a constant concentration of radiolabeled kisspeptin (e.g., [¹²⁵I]-kisspeptin-10) is incubated with the cell membranes in the presence of increasing concentrations of either this compound or kisspeptin-10.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of the peptides to stimulate intracellular calcium release, a key downstream event in KISS1R signaling.
Caption: Workflow for an in vitro calcium mobilization assay.
Methodology:
-
Cell Culture: KISS1R-expressing cells (e.g., CHO-KISS1R) are seeded into a 96-well plate and cultured overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period.
-
Peptide Stimulation: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Varying concentrations of this compound or kisspeptin-10 are then added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response at each peptide concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Assessment of LH and Testosterone Secretion in Rodents
This protocol outlines the in vivo evaluation of the peptides' ability to stimulate the HPG axis.
Methodology:
-
Animal Model: Adult male rats or mice are used. Animals are habituated to handling and injection procedures.
-
Peptide Administration: this compound or kisspeptin-10 is administered via a chosen route (e.g., subcutaneous or intraperitoneal injection) at various doses. A vehicle control group is included.
-
Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 0, 15, 30, 60, 120 minutes).
-
Hormone Analysis: Plasma is separated from the blood samples, and the concentrations of LH and testosterone are measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Analysis: The hormone concentration data are plotted against time to observe the pharmacokinetic and pharmacodynamic profiles of each peptide. Statistical analysis is performed to compare the responses between the different treatment groups.
Conclusion
Both this compound and kisspeptin-10 are potent agonists of the KISS1R. The primary advantage of the synthetic analog, this compound, lies in its enhanced stability, which is designed to overcome the rapid degradation of the endogenous peptide. This improved pharmacokinetic profile is expected to lead to a more sustained in vivo response, a critical factor for potential therapeutic applications. For researchers, the choice between these two peptides will depend on the specific experimental goals. Kisspeptin-10 is ideal for studying the acute, physiological effects of KISS1R activation, while this compound offers a valuable tool for investigations requiring a longer duration of action and for preclinical studies exploring the therapeutic potential of targeting the kisspeptin system. This guide provides a framework for understanding and comparing these two important molecules, empowering researchers to make informed decisions in their scientific pursuits.
References
- 1. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating KISS1R Agonist Activity: A Comparative Guide to KISS1-305 In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro agonist activity of KISS1-305 against other key Kisspeptin Receptor (KISS1R) agonists. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and KISS1R Agonism
The Kisspeptin/KISS1R system is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and has emerged as a significant target for therapeutic intervention in reproductive disorders and hormone-dependent cancers. KISS1R is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands (kisspeptins), primarily signals through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a transient increase in intracellular calcium levels.
This compound is a synthetic nonapeptide analog of Kisspeptin-10 (KP-10) designed for enhanced resistance to plasma protease degradation while maintaining potent agonist activity at the KISS1R. This guide focuses on the in vitro validation of this compound's agonist activity, comparing it with the endogenous ligand KP-10 and other synthetic agonists such as TAK-448 and TAK-683.
Comparative In Vitro Activity of KISS1R Agonists
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized KISS1R agonists. The data is compiled from various studies, and it is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Agonist | Receptor | Assay Type | Potency (EC50/Ki) | Reference |
| This compound | Human KISS1R | Calcium Mobilization | EC50: 4.8 nM | [1] |
| Kisspeptin-10 (KP-10) | Rat KISS1R | Not Specified | Comparable to TAK-448 and TAK-683 | [2] |
| TAK-448 | Rat KISS1R | Not Specified | Potent and full agonistic activity, comparable to Kp-10 | [2] |
| TAK-683 | Rat KISS1R | Not Specified | High receptor-binding affinity and potent, full agonistic activity, comparable to Kp-10 | [2] |
KISS1R Signaling Pathway
Activation of KISS1R by an agonist like this compound initiates a well-defined signaling cascade. The diagram below illustrates the canonical Gαq/11 signaling pathway.
Caption: KISS1R Signaling Pathway.
Experimental Protocols and Workflows
The following sections detail the methodologies for key in vitro assays used to validate the agonist activity of this compound.
Calcium Mobilization Assay
This assay directly measures the functional consequence of KISS1R activation through the Gαq/11 pathway by quantifying the transient increase in intracellular calcium concentration.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human KISS1R are cultured in appropriate media supplemented with serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well black, clear-bottom microplates at a suitable density and incubated overnight to allow for attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of this compound, a reference agonist (e.g., KP-10), and a vehicle control are added to the wells.
-
Fluorescence Measurement: Fluorescence intensity is measured kinetically, typically every 1-2 seconds for a period of 2-5 minutes, to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence is plotted against the agonist concentration, and the half-maximal effective concentration (EC50) is calculated using a sigmoidal dose-response curve.
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It provides a robust and sensitive method for quantifying Gαq/11 pathway activation.
Experimental Workflow:
References
Comparative Analysis of KISS1-305 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional potency of the synthetic kisspeptin analog, KISS1-305, at its cognate receptor, KISS1R (GPR54), and its cross-reactivity with other G-protein coupled receptors (GPCRs). The information presented is supported by experimental data to aid researchers in evaluating the selectivity of this compound for their studies.
Introduction to this compound
This compound is a potent synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), a Gq/11-coupled GPCR.[1] Endogenous kisspeptins and their receptor are key regulators of the hypothalamic-pituitary-gonadal (HPG) axis and are crucial for puberty onset and the regulation of gonadotropin-releasing hormone (GnRH) secretion.[2][3] this compound was designed to be resistant to degradation by plasma proteases, making it a valuable tool for in vivo studies.[4] Understanding its selectivity is critical for the accurate interpretation of experimental results.
On-Target and Off-Target Activity of this compound
This compound demonstrates high affinity and potency for its primary target, the human kisspeptin receptor (KISS1R). However, screening against a panel of other GPCRs has revealed off-target binding, most notably at the delta-opioid receptor (OPRD1). The compound shows good selectivity over the neuropeptide FF receptors (NPFFR1 and NPFFR2).
Data Presentation: Binding Affinity and Potency
The following table summarizes the quantitative data for this compound binding and functional activity at KISS1R and identified off-target receptors.
| Receptor | Ligand | Assay Type | Species | Ki (nM) | EC50 (nM) | Selectivity (fold vs. KISS1R) |
| KISS1R (GPR54) | This compound | Radioligand Binding | Human | 0.089 - 0.11[5][6] | - | |
| This compound | Radioligand Binding | Rat | 0.14[6] | - | ||
| This compound | Calcium Mobilization | - | 10[6] | - | ||
| OPRD1 (delta-opioid) | This compound | Radioligand Binding | - | 47.5[5] | Not Reported | ~534 |
| NPFFR1 (GPR147) | This compound | Radioligand Binding | - | >30-fold less than KISS1R[5] | Not Reported | >30 |
| NPFFR2 (GPR74) | This compound | Radioligand Binding | - | >30-fold less than KISS1R[5] | Not Reported | >30 |
Signaling Pathways
To visualize the primary signaling cascade of this compound at its cognate receptor and a potential experimental workflow for assessing cross-reactivity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Competitive)
This protocol is a general framework for determining the binding affinity (Ki) of this compound for a panel of GPCRs.
1. Membrane Preparation:
-
Culture cells stably expressing the target GPCR (e.g., HEK293, CHO cells) to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20-30 minutes at 4°C).
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]-diprenorphine for OPRD1), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
3. Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This protocol is designed to assess the functional potency (EC₅₀) of this compound at Gq/11-coupled receptors like KISS1R.
1. Cell Plating:
-
Seed cells expressing the target GPCR (e.g., CHO-K1 or HEK293) into black-walled, clear-bottom 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for 60-120 minutes at 37°C in a CO₂ incubator to allow for dye uptake and de-esterification.
3. Compound Addition and Signal Detection:
-
Prepare a plate containing serial dilutions of this compound.
-
Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Add the this compound solutions to the cell plate and continuously measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF as a function of the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Conclusion
This compound is a highly potent and selective agonist for the kisspeptin receptor, KISS1R. While it exhibits excellent selectivity over the related neuropeptide FF receptors, NPFFR1 and NPFFR2, researchers should be aware of its moderate affinity for the delta-opioid receptor (OPRD1)[5]. The functional consequence of this off-target binding has not been fully characterized in publicly available literature. For studies where opioidergic signaling may be a confounding factor, it is recommended to use appropriate controls or counter-screening assays to ensure that the observed effects are mediated through KISS1R. The experimental protocols provided in this guide offer a framework for researchers to independently verify the selectivity and potency of this compound in their specific experimental systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
A Comparative Analysis of Testosterone Suppression: KISS1-305 Versus Leuprolide
For Immediate Release
In the landscape of androgen deprivation therapy, the quest for more rapid and profound testosterone suppression remains a critical objective for researchers in oncology and related fields. This guide provides a detailed comparison of the testosterone-suppressive effects of the novel kisspeptin analog, KISS1-305, and the established gonadotropin-releasing hormone (GnRH) agonist, leuprolide. This analysis is supported by preclinical data and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Preclinical evidence demonstrates that this compound achieves a faster and more profound suppression of plasma testosterone compared to leuprolide. While both compounds effectively reduce testosterone to castrate levels, continuous administration of this compound achieves this endpoint within three days, a significantly shorter timeframe than the two weeks required for leuprolide to elicit its maximum effect. Furthermore, this compound administration results in a more substantial reduction in the weight of androgen-sensitive organs, suggesting a deeper level of hormonal suppression.
Data Presentation: Testosterone Suppression and Organ Weight Reduction
The following tables summarize the key quantitative findings from a head-to-head preclinical study comparing the effects of continuous subcutaneous administration of this compound and leuprolide in adult male rats over a 28-day period.
Table 1: Comparative Efficacy of Testosterone Suppression
| Treatment Group | Time to Castrate Levels of Testosterone | Maximal Testosterone Suppression |
| This compound (2 nmol/h) | Within 3 days | Below limit of detection for the entire 4-week period |
| Leuprolide (1 nmol/h) | ~14 days | Achieved after 2 weeks of administration |
Table 2: Effect on Androgen-Sensitive Organ Weights after 28 Days of Treatment
| Treatment Group | Prostate Weight (% of Control) | Seminal Vesicle Weight (% of Control) | Testes Weight (% of Control) |
| This compound (2 nmol/h) | ~10% | ~15% | ~40% |
| Leuprolide (1 nmol/h) | ~25% | ~30% | ~50% |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and leuprolide on testosterone suppression stem from their distinct mechanisms of action at different points in the hypothalamic-pituitary-gonadal (HPG) axis.
Leuprolide, a GnRH analog, acts as a superagonist at the GnRH receptors on the pituitary gonadotrophs.[1][2][3] This initially causes a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone, often referred to as a "testosterone flare".[2][3] However, continuous stimulation by leuprolide leads to the downregulation and desensitization of GnRH receptors, ultimately inhibiting LH and FSH release and, consequently, testosterone production.[1][2][3]
In contrast, this compound, a kisspeptin analog, targets the kisspeptin receptors (KISS1R) located on GnRH neurons in the hypothalamus.[4][5] Kisspeptin is the primary upstream stimulator of GnRH release.[5] Chronic administration of this compound initially stimulates GnRH neurons, causing a brief rise in LH and testosterone.[4] This is rapidly followed by a profound suppression of GnRH release, likely due to a combination of KISS1R desensitization and depletion of GnRH stores within the hypothalamic neurons.[4][6] This upstream inhibition of the HPG axis results in a more rapid and potent suppression of testosterone compared to the pituitary-level action of leuprolide.
Caption: Signaling pathways for this compound and leuprolide in testosterone suppression.
Experimental Protocols
The comparative data presented in this guide are based on a preclinical study in adult male rats. The following is a summary of the key experimental methodologies employed.
Animal Model and Drug Administration
-
Species: Adult male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: Both this compound and leuprolide were administered via continuous subcutaneous infusion using osmotic minipumps. This method ensures consistent plasma drug concentrations over the study period.
-
Dosage:
-
This compound: 2 nmol/h
-
Leuprolide: 1 nmol/h
-
-
Study Duration: 28 days.
Experimental Workflow
Caption: Experimental workflow for the comparative study of this compound and leuprolide.
Hormone and Organ Weight Analysis
-
Blood Sampling: Blood samples were collected at multiple time points throughout the 28-day study to determine the plasma concentrations of testosterone and luteinizing hormone (LH).
-
Hormone Assays: Plasma testosterone and LH levels were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Organ Weight Measurement: At the end of the 28-day treatment period, the animals were euthanized, and the prostate, seminal vesicles, and testes were excised and weighed.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound offers a more rapid and profound suppression of testosterone compared to the GnRH agonist leuprolide. This is attributed to its direct action on the hypothalamic GnRH neurons, representing a more upstream intervention in the HPG axis. These findings highlight the potential of kisspeptin analogs as a novel class of agents for androgen deprivation therapy. Further clinical investigation is warranted to translate these promising preclinical results into therapeutic benefits for patients with hormone-sensitive conditions.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mating-induced increase in Kiss1 mRNA expression in the anteroventral periventricular nucleus prior to an increase in LH and testosterone release in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fate of seminal vesicles and prostate after medical castration: how long is the optimal duration of neoadjuvant treatment for prostate cancer before radiation? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of KISS1-305's Resistance to Proteolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo proteolytic resistance of the kisspeptin analog, KISS1-305, against native kisspeptins and other synthetic analogs. The information presented is supported by experimental data from published studies, offering valuable insights for researchers in reproductive biology and drug development.
Introduction to Kisspeptin and the Challenge of Proteolysis
Kisspeptins, peptides encoded by the KISS1 gene, are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] However, the therapeutic potential of native kisspeptins, such as kisspeptin-10 (Kp-10) and kisspeptin-54 (Kp-54), is significantly hampered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. This inherent instability necessitates the development of protease-resistant analogs to achieve sustained therapeutic effects.
This compound: A Protease-Resistant Kisspeptin Analog
This compound is a rationally designed synthetic analog of Kp-10, engineered to exhibit enhanced resistance to proteolytic degradation while retaining potent agonist activity at the kisspeptin receptor (KISS1R).[2] In vivo studies have provided compelling evidence of its stability and sustained biological activity.
In Vivo Evidence of Proteolytic Resistance
A key study by Matsui et al. (2012) demonstrated the profound and sustained effects of continuous subcutaneous administration of this compound in adult male rats.[3] This study provides strong indirect evidence for its resistance to in vivo proteolysis.
Experimental Workflow for In Vivo Validation of this compound Stability
The continuous infusion of this compound resulted in a paradoxical suppression of the HPG axis. Initially, there was a transient increase in luteinizing hormone (LH) and testosterone levels, followed by a rapid and sustained decrease to castrate levels.[2][3] This long-lasting effect, observed over a 4-week period, would not be possible if this compound were rapidly degraded in the bloodstream, thus highlighting its significant in vivo stability.
Comparison with Other Kisspeptin Analogs
To provide a broader context, this section compares the known stability and in vivo efficacy of this compound with native kisspeptins and other notable synthetic analogs.
| Molecule | Type | In Vivo Half-Life (where available) | Key In Vivo Findings | Reference(s) |
| Kisspeptin-10 (Kp-10) | Native Peptide | ~2-4 minutes (human) | Rapidly degraded, leading to transient stimulation of LH and testosterone. | [4] |
| Kisspeptin-54 (Kp-54) | Native Peptide | ~28 minutes (human) | More potent in vivo than Kp-10 due to a longer half-life. | [4] |
| This compound | Synthetic Analog | Not explicitly reported, but inferred to be significantly extended | Chronic administration leads to sustained suppression of LH and testosterone in rats, indicating high stability. | [2][3] |
| TAK-448 | Synthetic Analog | Terminal half-life of 1.4-5.3 hours (human) | Shows improved in vivo stability and potent, sustained suppression of the HPG axis in rats and humans. | [5] |
| TAK-683 | Synthetic Analog | Half-life of 1.18-17.94 hours (human) | Demonstrates enhanced in vivo stability and potent bioactivity. | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for researchers looking to conduct similar in vivo validation studies.
In Vivo Validation of Proteolytic Resistance via Continuous Infusion
Objective: To assess the in vivo stability and biological activity of a peptide analog through its sustained effect on a physiological endpoint.
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
Test peptide (e.g., this compound)
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for subcutaneous implantation
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kits for quantification of relevant hormones (e.g., rat LH and testosterone)
Procedure:
-
Pump Preparation: Under sterile conditions, fill osmotic minipumps with the test peptide solution or vehicle according to the manufacturer's instructions. The concentration should be calculated to deliver the desired dose over the specified infusion period.
-
Surgical Implantation: Anesthetize the rats. Make a small incision in the dorsal thoracic region and create a subcutaneous pocket. Insert the filled osmotic minipump into the pocket and close the incision with sutures or surgical staples.
-
Blood Sampling: At predetermined time points (e.g., daily for the first week, then weekly), collect blood samples from the lateral tail vein.[6] A typical volume would be 100-200 µL per sample.
-
Plasma Separation: Centrifuge the collected blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Hormone Quantification: Measure the plasma concentrations of the target hormones (e.g., LH and testosterone) using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Plot the hormone concentrations over time for both the test and vehicle groups. A sustained effect in the test group compared to a transient or no effect in a control group receiving a rapidly degradable peptide indicates in vivo stability of the test peptide.
Measurement of Plasma Luteinizing Hormone (LH) and Testosterone by ELISA
Objective: To quantify the concentration of LH and testosterone in rat plasma samples.
Principle: A quantitative sandwich enzyme immunoassay technique.
General Procedure (example for a competitive ELISA for Testosterone):
-
Standard and Sample Preparation: Prepare a standard curve using the provided testosterone standards. Dilute plasma samples as required.
-
Coating: Use a microplate pre-coated with an antibody against the target hormone.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated hormone (e.g., HRP-testosterone) and the standards or samples to the wells. The unlabeled hormone in the samples competes with the enzyme-conjugated hormone for binding to the antibody.
-
Washing: After incubation, wash the wells to remove unbound components.
-
Substrate Addition: Add a substrate solution that reacts with the enzyme to produce a color change.
-
Color Development and Stopping: Incubate to allow for color development, then add a stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the hormone in the samples by interpolating from the standard curve. The intensity of the color is inversely proportional to the concentration of the hormone in the sample.
Signaling Pathway and Logical Relationships
The proteolytic resistance of this compound allows for sustained activation of the KISS1R, leading to downstream signaling events that ultimately regulate the HPG axis.
Kisspeptin Signaling Pathway
Logical Relationship of Proteolytic Resistance to Sustained In Vivo Effect
Conclusion
References
- 1. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KISS1-305 and Other Kisspeptin Analogs for Researchers
A deep dive into the performance, experimental validation, and signaling pathways of leading kisspeptin receptor agonists, providing researchers and drug development professionals with a comprehensive guide for informed decision-making.
Kisspeptins, a family of neuropeptides, are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and have emerged as significant therapeutic targets for reproductive disorders and certain cancers.[1][2] The development of synthetic kisspeptin analogs aims to overcome the limitations of endogenous kisspeptins, such as their short half-life, by offering improved stability and potency.[3][4] This guide provides a side-by-side analysis of KISS1-305 and other notable kisspeptin analogs, presenting key experimental data, detailed methodologies, and visual representations of associated biological pathways and workflows.
Performance Comparison of Kisspeptin Analogs
The efficacy of kisspeptin analogs is determined by their binding affinity to the kisspeptin receptor (KISS1R), their potency in eliciting a biological response, and their pharmacokinetic profiles. The following tables summarize the available quantitative data for this compound and other key analogs, including the endogenous kisspeptin-54 (KP-54) and the investigational drug MVT-602 (also known as TAK-448).
| Analog | Receptor | Binding Affinity (Ki) | In Vitro Potency (EC50) | Source(s) |
| This compound | Human KISS1R | 0.11 nM | 10 nM | |
| Rat KISS1R | 0.14 nM | 4.8 nM | [5] | |
| MVT-602 (TAK-448) | KISS1R | IC50 = 460 pM | 632 pM | [6] |
| Kisspeptin-10 (KP-10) | Human KISS1R | - | 3- to 10-fold more potent than KP-54 | [4] |
Table 1: In Vitro Receptor Binding and Potency. This table compares the in vitro binding affinities and potencies of various kisspeptin analogs for the KISS1 receptor.
| Analog | Administration Route | Dose | Peak LH Time | LH AUC | t1/2 | Source(s) |
| MVT-602 | Subcutaneous | 0.01 nmol/kg | 21.4 hours | 169.0 IU∙h/L | 1.68–2.02 hours | [1] |
| Subcutaneous | 0.03 nmol/kg | - | - | - | [1] | |
| Kisspeptin-54 (KP-54) | Subcutaneous | 9.6 nmol/kg | 4.7 hours | 38.5 IU∙h/L | 28 minutes | [1][7] |
| [dY]1KP-10 | Intraperitoneal | 0.15 nmol | Increased at 60 min | - | - | [8] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in Humans and Mice. This table presents a comparative overview of the in vivo effects of different kisspeptin analogs on Luteinizing Hormone (LH) levels and their pharmacokinetic half-lives.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of action and the experimental designs used to evaluate these analogs is crucial for research and development.
KISS1R Signaling Pathway
Kisspeptin analogs exert their effects by binding to the G protein-coupled receptor, KISS1R. This interaction primarily activates the Gq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[5][9]
In Vivo Experimental Workflow for Analog Comparison
A typical in vivo study to compare the efficacy of different kisspeptin analogs involves several key steps, from animal model selection to hormone level analysis. The following diagram illustrates a generalized workflow.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the comparison of kisspeptin analogs.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a kisspeptin analog to the KISS1R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the KISS1 receptor (e.g., CHO cells).
-
Radioligand: A radiolabeled kisspeptin, such as [125I]-KP-10, is used as the tracer.[10]
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled kisspeptin analog (the competitor).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To measure the in vitro potency (EC50) of a kisspeptin analog by quantifying the accumulation of a downstream second messenger.
Methodology:
-
Cell Culture: KISS1R-expressing cells are cultured in appropriate media.
-
Stimulation: The cells are stimulated with varying concentrations of the kisspeptin analog.
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is calculated.[1]
In Vivo Luteinizing Hormone (LH) Measurement
Objective: To assess the in vivo efficacy of a kisspeptin analog by measuring its effect on LH secretion.
Methodology:
-
Animal Model: An appropriate animal model, such as male mice or rats, is selected.[8][11]
-
Acclimatization: Animals are allowed to acclimatize to the experimental conditions.
-
Administration: The kisspeptin analog is administered, typically via subcutaneous or intraperitoneal injection.[1][8]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Hormone Analysis: Plasma or serum is separated, and LH concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The time course of LH release, peak LH concentration (Cmax), and the area under the curve (AUC) are calculated to evaluate the pharmacodynamic profile of the analog.[1]
Conclusion
The development of stable and potent kisspeptin analogs like this compound and MVT-602 represents a significant advancement in the potential treatment of reproductive disorders and hormone-dependent cancers.[1][11] MVT-602, in particular, has demonstrated a prolonged duration of action compared to native kisspeptin, which could offer therapeutic advantages.[1][12] The data and methodologies presented in this guide provide a foundation for researchers to compare and select the most appropriate analogs for their specific research needs and to design robust experiments for further investigation into this promising class of therapeutic agents.
References
- 1. Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kisspeptins Regulating Fertility: Potential Future Therapeutic Approach in Infertility Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and therapeutic potentials of kisspeptin analogs: regulation of the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New drug can improve fertility in women with reproductive health problems | Imperial News | Imperial College London [imperial.ac.uk]
Validating Downstream Signaling Pathways Activated by KISS1-305: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling pathways activated by the synthetic KISS1 receptor (KISS1R) agonist, KISS1-305, relative to endogenous kisspeptins. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies of KISS1R signaling in various physiological and pathological contexts.
Introduction to KISS1R Signaling
The KISS1 receptor, a G-protein coupled receptor (GPCR), is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and has emerged as a key player in puberty onset and reproductive function. Activation of KISS1R by its endogenous ligands, a family of peptides derived from the KISS1 gene (e.g., Kisspeptin-10, Kisspeptin-54), triggers a cascade of intracellular signaling events. These events can be broadly categorized into two main pathways: the canonical Gαq/11-mediated pathway and the β-arrestin-mediated pathway.
Canonical Gαq/11 Signaling: Upon ligand binding, KISS1R couples to the Gαq/11 protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as Extracellular signal-Regulated Kinase (ERK) 1/2 and p38.
β-Arrestin Signaling: Following agonist binding and G-protein activation, KISS1R can also be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can act as scaffolds for signaling molecules, leading to a second wave of ERK1/2 activation that is independent of Gαq/11. This pathway is also involved in receptor desensitization and internalization.
The differential activation of these pathways by various ligands can lead to distinct physiological outcomes, a concept known as biased agonism. Understanding how synthetic agonists like this compound engage these pathways compared to endogenous ligands is crucial for their development as therapeutic agents.
Comparative Analysis of KISS1R Agonists
This compound is a synthetic nonapeptide analog of Kisspeptin-10 designed for increased resistance to plasma protease degradation. While it is a potent agonist of KISS1R, its in vitro activity has been described as suboptimal compared to later developed analogs like TAK-448 and TAK-683. The following tables summarize the available quantitative data comparing the activity of this compound with endogenous kisspeptins.
Table 1: Receptor Binding Affinity and Gαq/11 Pathway Activation
| Ligand | Receptor Species | Binding Affinity (Ki) | Gαq/11 Pathway Activation (EC50) | Assay Type | Reference |
| This compound | Rat | 0.14 nM | 10 nM | Not Specified | [1] |
| This compound | Human | 0.11 nM | 4.8 nM | Not Specified | [1][2] |
| Kisspeptin-10 | Human | - | More potent than Kp-54 | Calcium Mobilization | [3] |
| Kisspeptin-54 | Human | - | Less potent than Kp-10 | Calcium Mobilization | [3] |
| TAK-683 | Human | - | 0.96 nM | Not Specified | [4] |
| TAK-683 | Rat | IC50 = 170 pM | 1.6 nM | Receptor Binding / Ca2+ Mobilization | [4] |
| TAK-448 | Rat | High (comparable to Kp-10) | Potent (comparable to Kp-10) | Not Specified | [5] |
Table 2: ERK Phosphorylation
| Ligand | Cell Line | Potency/Efficacy | Time Point | Reference |
| This compound | - | - | - | - |
| Kisspeptin-10 | HEK293 | Trend for enhanced activation vs. Kp-54 | 5-60 min | [3] |
| Kisspeptin-10 | CHO-KISS1R | Dose-dependent increase | 5 min | [6] |
| [dY]1KP-10 | CHO-KISS1R | No significant difference vs. Kp-10 | 5 min | [6] |
| Kisspeptin-54 | FCBN4 (GnRH neuronal) | Trend for increased activation vs. Kp-10 | 10 min | [3] |
Note: Direct comparative data for this compound on ERK phosphorylation and β-arrestin recruitment is limited in the currently available literature. The tables highlight the need for head-to-head studies of this compound against endogenous kisspeptins in various cell systems to fully characterize its signaling profile.
Signaling Pathway Diagrams
Caption: KISS1R signaling pathways activated by this compound.
Experimental Workflows and Protocols
To facilitate the validation of this compound's activity on these pathways, detailed experimental protocols are provided below.
Inositol Phosphate (IP) Accumulation Assay (for Gαq/11 pathway)
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, and is a direct measure of Gαq/11 pathway engagement.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells (e.g., HEK293 or CHO cells stably expressing KISS1R) in 24-well plates.
-
Label cells overnight with [³H]-myo-inositol in inositol-free medium.
-
-
Stimulation:
-
Wash cells with serum-free medium containing LiCl (to inhibit inositol monophosphatase).
-
Incubate with various concentrations of this compound or other kisspeptin analogs for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction:
-
Aspirate the medium and lyse the cells with ice-cold formic acid.
-
Neutralize the lysates.
-
-
Purification and Quantification:
-
Separate the inositol phosphates from free [³H]-inositol using anion-exchange chromatography columns.
-
Elute the total inositol phosphates.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curves and determine the EC50 values for each ligand.
-
References
- 1. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KISS1R Antagonism as a Promising Anti-Cancer Approach: An Overview on Function, Molecular Mechanisms and Therapeutic Potential [journalononcology.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of KISS1-305 for the KISS1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KISS1-305, a synthetic agonist for the KISS1 receptor (KISS1R), also known as GPR54. We will objectively evaluate its performance against other relevant compounds, supported by experimental data, to confirm its specificity for KISS1R. This document includes detailed experimental protocols for key assays and visual diagrams of signaling pathways and workflows to support your research and development efforts.
Introduction to this compound and the KISS1R Signaling Pathway
The kisspeptin receptor (KISS1R) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand kisspeptin, plays a pivotal role in regulating the hypothalamic-pituitary-gonadal axis, making it a critical target for therapeutic intervention in reproductive health and oncology.[1] this compound is a potent synthetic nonapeptide agonist of KISS1R designed for enhanced stability and resistance to plasma protease degradation compared to its endogenous counterparts like kisspeptin-10 (Kp-10).[2][3]
Activation of KISS1R by an agonist such as this compound initiates a signaling cascade through the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Below is a diagram illustrating the KISS1R signaling pathway.
Comparative Analysis of KISS1R Agonists
To assess the specificity and potency of this compound, it is essential to compare its binding affinity (Ki) and functional potency (EC50) with endogenous ligands and other synthetic analogs. While comprehensive side-by-side comparative data is limited in the public domain, the following table summarizes available data for this compound and provides context with other known KISS1R agonists.
| Compound | Receptor | Species | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Notes |
| This compound | KISS1R | Human | 0.11[4] | 10[4] | Potent synthetic agonist with high stability.[2] |
| This compound | KISS1R | Rat | 0.14[4] | 4.8[3] | |
| Kisspeptin-10 (Kp-10) | KISS1R | Rat | - | - | Natural ligand, serves as a benchmark. TAK-448 and TAK-683 have comparable affinity and potency.[5] |
| TAK-448 | KISS1R | Rat | High | Potent, full agonist | Activity comparable to Kp-10.[5] |
| TAK-683 | KISS1R | Rat | High | Potent, full agonist | Activity comparable to Kp-10.[5] |
Off-Target Selectivity of this compound
A critical aspect of a specific ligand is its minimal interaction with other receptors. Available data indicates that this compound demonstrates a favorable selectivity profile.
| Off-Target Receptor | Binding Affinity (Ki) [nM] | Selectivity vs. Human KISS1R (Ki = 0.11 nM) |
| OPRD1 (Delta-Opioid Receptor) | 47.5 | ~432-fold |
| NPFFR1 (Neuropeptide FF Receptor 1) | >30-fold selectivity | >30-fold |
| NPFFR2 (Neuropeptide FF Receptor 2) | >30-fold selectivity | >30-fold |
This data suggests that this compound is highly selective for the KISS1 receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Radioligand Binding Assay for KISS1R
This protocol describes a competitive binding assay to determine the binding affinity of test compounds for KISS1R using a radiolabeled ligand, such as [125I]-Kp-10.
Materials:
-
HEK293 cells stably expressing human KISS1R
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand: [125I]-Kisspeptin-10
-
Non-specific binding control: 1 µM unlabeled Kisspeptin-10
-
Test compound: this compound
-
GF/C filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture KISS1R-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (final concentration ~0.1 nM), and 50 µL of competing test compound (this compound) at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 1 µM unlabeled Kp-10.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).
-
Incubate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following KISS1R activation, a hallmark of Gq-coupled receptor signaling.
Materials:
-
CHO-K1 cells stably expressing human KISS1R
-
Cell culture medium (Ham's F-12K, 10% FBS)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye: Fluo-4 AM
-
Probenecid (to prevent dye leakage)
-
Test compound: this compound
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating:
-
Seed KISS1R-expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the test compound (this compound) at various concentrations using the automated injector.
-
Immediately begin recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot ΔRFU against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a downstream marker of KISS1R activation.
Materials:
-
HEK293 cells expressing KISS1R
-
Serum-free cell culture medium
-
Test compound: this compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate KISS1R-expressing HEK293 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Conclusion
The available data strongly supports the high specificity of this compound for the KISS1 receptor. Its high binding affinity, potent agonistic activity, and favorable off-target profile make it a valuable tool for research into KISS1R signaling and a promising candidate for further therapeutic development. The detailed protocols provided in this guide are intended to facilitate the independent verification of these findings and to support further investigation into the pharmacological properties of this compound and other KISS1R modulators.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KISS1-305: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like KISS1-305 are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring operational integrity and minimizing environmental impact.
This compound, a synthetic peptide analog of kisspeptin, is a potent agonist of the kisspeptin receptor (KISS1R). As with any research chemical, adherence to strict disposal protocols is crucial. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for peptide compounds of this nature should be followed. The following procedures are based on standard laboratory practices for the disposal of non-hazardous chemical waste.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.
-
Lab Coat: A standard laboratory coat will protect clothing and skin from accidental exposure.
In the event of a spill, the area should be immediately contained and cleaned up using appropriate absorbent materials. All contaminated materials must be disposed of as chemical waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, involves a series of steps to ensure safety and regulatory compliance.
1. Unused or Expired Solid this compound:
-
Collection: Place the original vial or a securely sealed container with the solid this compound into a designated chemical waste container. This container should be clearly labeled as "Non-hazardous Chemical Waste" and include the name of the compound.
-
Segregation: Ensure that the waste container for this compound is segregated from other types of laboratory waste, such as sharps, biohazardous waste, and radioactive waste.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic until it is collected by a certified chemical waste disposal service.
2. Aqueous Solutions of this compound:
-
Neutralization (if applicable): While this compound is not expected to be highly acidic or basic, it is good practice to ensure the pH of the solution is neutral (between 6.0 and 8.0) before disposal.
-
Collection: Pour the aqueous solution into a designated, leak-proof container for non-hazardous aqueous chemical waste. Do not mix with organic solvents.
-
Labeling: Clearly label the container with "Non-hazardous Aqueous Waste" and list the contents, including "this compound" and its approximate concentration.
-
Disposal: The container should be collected by a licensed chemical waste disposal company. In some jurisdictions, small quantities of non-hazardous aqueous waste may be permissible for drain disposal with copious amounts of water, but this should be verified with institutional and local regulations. It is strongly recommended to treat all research compounds as chemical waste and avoid drain disposal unless explicitly permitted.
3. Contaminated Labware:
-
Decontamination: All labware that has come into contact with this compound, such as pipette tips, tubes, and flasks, should be decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., 70% ethanol) that will not react with the peptide.
-
Disposal of Rinsate: The rinsate should be collected and disposed of as aqueous chemical waste.
-
Disposal of Solid Waste: After decontamination, the labware can typically be disposed of as regular laboratory solid waste, unless institutional policies require it to be treated as chemical waste.
Quantitative Data Summary
For researchers working with this compound, the following quantitative data is provided for easy reference.
| Property | Value |
| Molecular Weight | 1165.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
KISS1R Signaling Pathway
This compound exerts its biological effects by activating the KISS1 receptor (KISS1R), a G-protein coupled receptor. The activation of KISS1R initiates a downstream signaling cascade that plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis.
Caption: KISS1R signaling cascade initiated by this compound.
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal protocols, as they may vary.
Essential Safety and Operational Guide for Handling KISS1-305
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KISS1-305. The following procedures are based on standard laboratory practices for handling bioactive peptides and are intended to ensure the safety of personnel and the integrity of the product.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure and contamination when working with this compound. All personnel must be trained in the proper use and disposal of PPE.
| Activity | Required PPE |
| Routine Handling & Reconstitution | - Safety glasses with side shields or chemical splash goggles- Chemical-resistant nitrile gloves- Laboratory coat |
| Handling of Lyophilized Powder | - All PPE for routine handling- Fume hood or ventilated enclosure- N95 respirator or equivalent to prevent inhalation |
| Spill Cleanup | - All PPE for routine handling- Chemical-resistant shoe covers (for large spills) |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability and activity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Confirm that the product name and quantity match the order.
-
The vial should be sealed. Do not use if the seal is broken.
Storage:
-
Lyophilized Peptide: Store at -20°C in a tightly sealed container.[1] This is the recommended storage temperature for long-term stability.
-
Reconstituted Solution: Aliquot the reconstituted peptide into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), the solution can be kept at 2-8°C.
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Work in a fume hood or a well-ventilated area.
-
Add the appropriate volume of sterile, pyrogen-free solvent (e.g., sterile water or a buffer recommended by the supplier) to the vial.
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
Disposal Plan
All waste materials contaminated with this compound must be handled as chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
Waste Streams:
-
Solid Waste: Used vials, pipette tips, gloves, and other contaminated disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
Decontamination:
-
Work surfaces should be decontaminated after handling the peptide.
-
Reusable equipment should be thoroughly rinsed with an appropriate solvent and then washed as per standard laboratory procedures.
Emergency Procedures
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation develops or persists.
Eye Contact:
-
Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves lyophilized powder.
-
Cover the spill with an absorbent material.
-
Clean the area with a suitable disinfectant or cleaning agent.
-
Collect all cleanup materials in a designated hazardous waste container.
Visualized Workflows and Pathways
The following diagrams provide a visual representation of the KISS1 signaling pathway and a general experimental workflow for handling this compound.
Caption: this compound signaling pathway via the KISS1 receptor (KISS1R).
Caption: General experimental workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
